molecular formula C20H24FN3O2 B1147198 Decarboxy moxifloxacin CAS No. 1322062-57-6

Decarboxy moxifloxacin

カタログ番号: B1147198
CAS番号: 1322062-57-6
分子量: 357.4 g/mol
InChIキー: OULQTEYVKYNDBD-BLLLJJGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decarboxy moxifloxacin is a useful research compound. Its molecular formula is C20H24FN3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULQTEYVKYNDBD-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322062-57-6
Record name Decarboxy moxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1322062-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECARBOXY MOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689HB56KKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structure Elucidation of Decarboxy Moxifloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of decarboxy moxifloxacin (B1663623), a significant degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This document details the analytical methodologies employed for its identification and characterization, including mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, it outlines experimental protocols for the targeted generation of this impurity through forced degradation studies and presents key quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the degradation pathway and the logical workflow of the structure elucidation process, offering a valuable resource for researchers in pharmaceutical analysis, quality control, and drug development.

Introduction

Moxifloxacin is a broad-spectrum antibiotic widely used for the treatment of various bacterial infections.[1] The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During its synthesis, storage, or under stress conditions such as acidic or photolytic exposure, moxifloxacin can degrade to form various impurities. One of the primary degradation products is decarboxy moxifloxacin, formed by the loss of the carboxylic acid group at the C-3 position of the quinolone core. The presence of this and other impurities must be carefully monitored and controlled to ensure the quality of the final drug product.

The structure elucidation of such impurities is a crucial step in the drug development and quality control process. It involves the use of sophisticated analytical techniques to confirm the chemical structure of the molecule unequivocally. This guide focuses on the methods and data used to characterize this compound.

Physicochemical Properties

This compound is chemically identified as 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4(1H)-quinolinone. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₄FN₃O₂[2]
Molecular Weight 357.42 g/mol [2]
CAS Number 1322062-57-6[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for the identification of drug impurities, providing information about the molecular weight and fragmentation pattern of the analyte.

Methodology:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing moxifloxacin and its degradation products.[3][4]

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed for fluoroquinolones, as it efficiently generates protonated molecular ions [M+H]⁺.

  • Mass Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to obtain accurate mass measurements, which aid in confirming the elemental composition.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the precursor ion ([M+H]⁺ of this compound), and the resulting product ions provide structural information.

Expected Fragmentation Pattern:

The primary fragmentation pathway for fluoroquinolones involves the loss of the carboxylic acid group (CO₂), which is a characteristic feature.[5] For this compound, the molecular ion [M+H]⁺ is expected at m/z 358.4. Subsequent fragmentation would involve the cleavage of the diazabicyclononane side chain.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Assignment
358.4VariesVariesCleavage of the pyrrolopyridine side chain
358.4VariesVariesFragmentation of the quinolone core

Note: The detailed fragmentation pattern and relative abundances are typically provided in the Certificate of Analysis of a commercially available reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Methodology:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Spectra Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features:

The key difference in the NMR spectra of this compound compared to moxifloxacin is the absence of the carboxylic acid proton signal in ¹H NMR and the corresponding carboxyl carbon signal in ¹³C NMR. The proton at the C-3 position would appear as a singlet in the aromatic region of the ¹H NMR spectrum. The chemical shifts of the protons and carbons on the quinolone core and the cyclopropyl (B3062369) and methoxy (B1213986) groups would be similar to those of moxifloxacin, with slight variations due to the electronic effect of the C-3 proton.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons of the quinolone coreCarbons of the quinolone core
Protons of the cyclopropyl groupCarbons of the cyclopropyl group
Protons of the methoxy groupCarbon of the methoxy group
Protons of the diazabicyclononane side chainCarbons of the diazabicyclononane side chain

Note: Definitive chemical shifts and coupling constants are available from the analysis of the pure reference standard.

Experimental Protocols

This compound can be generated through forced degradation studies of moxifloxacin.

Protocol for Acidic Degradation:

  • Preparation of Moxifloxacin Solution: Prepare a solution of moxifloxacin hydrochloride in 1 M hydrochloric acid at a concentration of 1 mg/mL.

  • Stress Condition: Heat the solution at 80°C for 24 hours in a water bath.

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with 1 M sodium hydroxide.

  • Extraction: Extract the degradation products with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Analysis: Analyze the extracted sample using LC-MS to identify the formation of this compound.

  • Isolation (Optional): For obtaining a pure sample for spectroscopic analysis, preparative HPLC can be employed.

Visualizations

Degradation Pathway of Moxifloxacin to this compound

G Figure 1: Degradation Pathway of Moxifloxacin Moxifloxacin Moxifloxacin (C₂₁H₂₄FN₃O₄) Decarboxy_Moxifloxacin This compound (C₂₀H₂₄FN₃O₂) Moxifloxacin->Decarboxy_Moxifloxacin Acid Hydrolysis / Heat (-CO₂)

Caption: Degradation of moxifloxacin to its decarboxylated form.

Logical Workflow for Structure Elucidation

G Figure 2: Workflow for Structure Elucidation cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Confirmation Forced_Degradation Forced Degradation of Moxifloxacin Isolation Isolation & Purification (e.g., Preparative HPLC) Forced_Degradation->Isolation LCMS LC-MS/MS Analysis Isolation->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Molecular_Formula Determine Molecular Formula (from Accurate Mass) LCMS->Molecular_Formula Fragmentation_Analysis Analyze Fragmentation Pattern LCMS->Fragmentation_Analysis Spectral_Assignment Assign NMR Signals NMR->Spectral_Assignment Structure_Confirmation Confirm Structure of This compound Molecular_Formula->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation Spectral_Assignment->Structure_Confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical aspect of ensuring the quality and safety of moxifloxacin drug products. This guide has outlined the key analytical techniques, namely mass spectrometry and NMR spectroscopy, that are instrumental in its identification and characterization. While detailed spectroscopic data is often proprietary and provided with commercial reference standards, the information and methodologies presented herein provide a solid foundation for researchers and professionals involved in the analysis of moxifloxacin and its related substances. The provided experimental protocol for forced degradation serves as a practical starting point for generating and studying this impurity in a laboratory setting.

References

An In-depth Technical Guide to the Chemical Properties of Decarboxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623), with the IUPAC name 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b)pyridin-6-yl)-4(1H)-quinolinone, is a known degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[1] As a critical reference standard in pharmaceutical quality control, a thorough understanding of its chemical properties is essential for the development, manufacturing, and regulatory compliance of moxifloxacin-based therapeutics. This guide provides a comprehensive overview of the known chemical properties of decarboxy moxifloxacin, including its physicochemical characteristics, synthesis, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

Table 1: General Chemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₄FN₃O₂[2][3]
Molecular Weight 357.42 g/mol [2][3]
IUPAC Name 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b)pyridin-6-yl)-4(1H)-quinolinone[1]
CAS Number 1322062-57-6[4][5]
SMILES COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5[2]
InChI InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1[1][2]
Appearance Solid (Appearance may vary, often supplied as a light yellow to light brown solid)[6]

Table 2: Physicochemical Properties

PropertyValueRemarksSource
Melting Point Not experimentally determined in available literature.-
Boiling Point 561.3 ± 50.0 °CPredicted[7]
Density 1.300 ± 0.06 g/cm³Predicted[7]
pKa 10.63 ± 0.20Predicted[7]
logP (XLogP3-AA) 2.6Computed[2]
Solubility Soluble in DMSO (10 mg/mL)Requires sonication. Hygroscopic nature of DMSO can affect solubility.[6]
Storage Conditions Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months, -20°C for up to 1 month (protect from light).[6]

Synthesis Protocol

This compound is typically synthesized via the decarboxylation of moxifloxacin. A general experimental protocol is outlined below.

Synthesis of this compound from Moxifloxacin

This protocol is based on the known chemical transformation of moxifloxacin to its decarboxylated analog.

Materials:

Procedure:

  • Moxifloxacin hydrochloride is dissolved in dimethyl sulfoxide (DMSO).

  • Sodium cyanide (NaCN) is added to the solution.

  • The reaction mixture is heated and stirred. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product.

  • The crude product is collected by filtration and washed.

  • Purification is achieved through techniques such as preparative HPLC to yield pure this compound.

Diagram of Synthetic Workflow:

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Moxifloxacin Moxifloxacin HCl Reaction Decarboxylation Reaction (Heating and Stirring) Moxifloxacin->Reaction Reagents Sodium Cyanide DMSO Reagents->Reaction Precipitation Precipitation with Water Reaction->Precipitation Cooling Filtration Filtration Precipitation->Filtration Purification Preparative HPLC Filtration->Purification Crude Product Product This compound Purification->Product

A schematic representation of the synthesis workflow for this compound.

Analytical Characterization

As a reference standard, the purity and identity of this compound are confirmed using various analytical techniques. While specific spectra for this compound are not widely published, the following methods are typically employed for the characterization of moxifloxacin and its impurities.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of this compound.

  • Typical Conditions: A reversed-phase HPLC method is commonly used.

    • Column: C18 stationary phase.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]

    • Detection: UV detection at a wavelength where the chromophore of the quinolone ring absorbs, typically around 294 nm.[8]

    • Purity: Commercial standards are often available with a purity of >95% as determined by HPLC.[1]

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of this compound.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 357.42 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To elucidate the chemical structure of this compound.

  • Expected ¹H-NMR and ¹³C-NMR spectra would confirm the presence of the cyclopropyl, fluoro, methoxy, and the octahydropyrrolo[3,4-b]pyridine moieties, and the absence of the carboxylic acid proton.

Infrared (IR) Spectroscopy
  • Purpose: To identify the functional groups present in the molecule.

  • Expected characteristic peaks would include those for the C=O of the quinolone, C-F, C-O-C of the ether, and N-H bonds.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways or distinct biological activities of this compound. Its primary relevance is as a degradation product and analytical standard for moxifloxacin. The biological activity of moxifloxacin is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The removal of the C-3 carboxylic acid group, which is crucial for the antibacterial activity of fluoroquinolones, suggests that this compound is likely to have significantly reduced or no antimicrobial activity. Further research is required to investigate any potential biological effects of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. While key identifiers and a synthesis method are known, there is a notable lack of experimentally determined physicochemical data and information on its biological activity. As a critical reference material for the pharmaceutical industry, further detailed characterization of this compound would be beneficial. The provided information serves as a valuable resource for researchers, scientists, and drug development professionals working with moxifloxacin and its related substances. with moxifloxacin and its related substances.

References

An In-depth Technical Guide to the Synthesis of Decarboxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of decarboxy moxifloxacin (B1663623), a key impurity and derivative of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This document outlines the primary synthesis pathway, experimental protocols, and relevant quantitative data to support research and drug development activities.

Core Synthesis Pathway: Decarboxylation of Moxifloxacin

Decarboxy moxifloxacin is synthesized from its parent compound, moxifloxacin, through a decarboxylation reaction. The most commonly cited method involves a cyanide-mediated process. An alternative, though less detailed in the literature for this specific conversion, is an acid-catalyzed decarboxylation.

The cyanide-mediated pathway proceeds by the nucleophilic attack of a cyanide ion on the moxifloxacin molecule, leading to the elimination of the carboxylic acid group at the C3 position of the quinolone core.

Signaling Pathway Diagram

Synthesis_Pathway Moxifloxacin Moxifloxacin Reaction_Conditions Heat (100°C) 17 hours Moxifloxacin->Reaction_Conditions Reacts with Reagents Sodium Cyanide (NaCN) Dimethyl Sulfoxide (DMSO) Reagents->Reaction_Conditions Decarboxy_Moxifloxacin This compound Reaction_Conditions->Decarboxy_Moxifloxacin Yields Purification Semi-preparative HPLC Decarboxy_Moxifloxacin->Purification Is purified by Final_Product Purified this compound Purification->Final_Product Workflow Start Start: Moxifloxacin HCl & NaCN Reaction Reaction in DMSO at 100°C for 17h Start->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification via Semi-preparative HPLC Crude_Product->Purification Pure_Product Purified this compound (>95%) Purification->Pure_Product Analysis Characterization (e.g., HPLC, MS) Pure_Product->Analysis

An In-depth Technical Guide on Decarboxy Moxifloxacin (CAS Number: 1322062-57-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623), identified by the CAS number 1322062-57-6, is recognized primarily as a decarboxylated derivative and an analytical impurity of Moxifloxacin.[1][2] Moxifloxacin is a potent, fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and transcription.[4][5] Given that Decarboxy moxifloxacin is principally encountered in the context of Moxifloxacin's synthesis and degradation, this guide provides a comprehensive overview of its known properties, alongside the relevant technical data of the parent compound to offer a complete scientific perspective.

This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of technical data, experimental protocols, and logical workflows pertinent to the study of this compound.

Physicochemical and Pharmacokinetic Data

Quantitative data for this compound is limited due to its status as a minor impurity. However, available physicochemical properties are summarized below, along with the well-documented pharmacokinetic parameters of the parent drug, Moxifloxacin, for comparative context.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1322062-57-6[6]
Molecular Formula C20H24FN3O2[7][8]
Molar Mass 357.42 g/mol [7][8]
Predicted Density 1.300 ± 0.06 g/cm³[7]
Predicted Boiling Point 561.3 ± 50.0 °C[7]
Predicted pKa 10.63 ± 0.20[7]
Storage Condition 2-8℃[7]
Pharmacokinetic Properties of Moxifloxacin
ParameterValueSource
Bioavailability ~90% (oral)[3][9]
Protein Binding 30-40%[9]
Elimination Half-life 11.5 - 15.6 hours[5][9]
Metabolism Minimal, primarily via glucuronide and sulfate (B86663) conjugation[3][5]
Excretion Urine (~20% unchanged) and feces (~25% unchanged)[5]
Peak Plasma Concentration (Cmax) 0.29 mg/L (50 mg dose) to 4.73 mg/L (800 mg dose)[10]
Time to Peak (Tmax) 0.5 - 4 hours[10]

Biological Context and Signaling Pathways

Mechanism of Action of Moxifloxacin

Moxifloxacin exerts its antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are vital for the processes of DNA replication, transcription, repair, and recombination.[9] By forming a complex with these enzymes and bacterial DNA, Moxifloxacin leads to DNA damage and ultimately inhibits bacterial cell division and survival.[3]

cluster_bacterium Bacterial Cell Moxifloxacin Moxifloxacin DNA_Gyrase DNA_Gyrase Moxifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Moxifloxacin->Topoisomerase_IV Inhibits DNA_Replication_Repair DNA_Replication_Repair DNA_Gyrase->DNA_Replication_Repair Enables Topoisomerase_IV->DNA_Replication_Repair Enables Cell_Death Cell_Death DNA_Replication_Repair->Cell_Death Is Blocked

Figure 1: Mechanism of action of Moxifloxacin.

Metabolic Pathway of Moxifloxacin

Moxifloxacin undergoes phase II metabolism in humans, primarily through glucuronide and sulfate conjugation.[5][11] The cytochrome P450 system is not significantly involved in its metabolism.[3][5] The main metabolites are an N-sulfate conjugate (M1) and an acyl-glucuronide (M2).[11][12] These metabolites are microbiologically inactive.[3] "this compound" is not a recognized major metabolite but is likely a degradation product resulting from the loss of the carboxylic acid group from the parent moxifloxacin molecule.

Moxifloxacin Moxifloxacin M1_Sulfate_Conjugate M1_Sulfate_Conjugate Moxifloxacin->M1_Sulfate_Conjugate Sulfation M2_Glucuronide_Conjugate M2_Glucuronide_Conjugate Moxifloxacin->M2_Glucuronide_Conjugate Glucuronidation Decarboxy_Moxifloxacin Decarboxy Moxifloxacin (Degradation) Moxifloxacin->Decarboxy_Moxifloxacin Decarboxylation Excretion_Feces Excretion (Feces) M1_Sulfate_Conjugate->Excretion_Feces Excretion_Urine Excretion (Urine) M2_Glucuronide_Conjugate->Excretion_Urine

Figure 2: Metabolic and degradation pathways of Moxifloxacin.

Experimental Protocols

Synthesis of Moxifloxacin

A common synthetic route to Moxifloxacin involves the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[13][14]

Protocol:

  • In a suitable solvent such as dimethyl sulfoxide, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[13]

  • Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to the solution.[13]

  • Stir the reaction mixture at an elevated temperature (e.g., 65-70 °C) for several hours (e.g., 6-8 hours).[13]

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[13]

  • Upon completion, cool the reaction mixture to room temperature.[13]

  • Add water to precipitate the product and continue stirring for a couple of hours.[13]

  • Collect the solid product by filtration, wash with water, and dry under vacuum at an elevated temperature (e.g., 75 °C) to yield Moxifloxacin.[13]

Note on this compound Formation: Decarboxylation of the quinolone carboxylic acid moiety can occur under certain conditions, such as elevated temperatures or the presence of specific catalysts, leading to the formation of this compound as an impurity.

Start Start Dissolve_Reactants Dissolve quinoline (B57606) carboxylic acid and diazabicyclononane in DMSO Start->Dissolve_Reactants Heat_Stir Heat to 65-70 °C and stir for 6-8 hours Dissolve_Reactants->Heat_Stir Monitor_HPLC Monitor by HPLC Heat_Stir->Monitor_HPLC Monitor_HPLC->Heat_Stir Incomplete Cool_Precipitate Cool to room temperature and add water to precipitate Monitor_HPLC->Cool_Precipitate Reaction Complete Filter_Wash_Dry Filter, wash with water, and dry under vacuum Cool_Precipitate->Filter_Wash_Dry End Moxifloxacin Filter_Wash_Dry->End

Figure 3: Experimental workflow for the synthesis of Moxifloxacin.

Analytical Method for Detection of Moxifloxacin and Impurities

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the analysis of Moxifloxacin and the detection of impurities like this compound.[15][16]

HPLC ParameterConditionSource
Column Agela Technology Venosil XBP C18 (4.6mm x 250mm, 10µm)[15]
Mobile Phase Phosphate (B84403) buffer and methanol (B129727) (18:7 v/v)[15][16]
Flow Rate 1.3 mL/min[15][16]
Detection UV at 293 nm[15][16]
Column Temperature 50 °C[15][16]
Diluent 0.1N HCl[15][16]
Retention Time (Moxifloxacin) ~9.99 min[15]

Protocol:

  • Prepare the mobile phase by mixing phosphate buffer and methanol in the specified ratio.

  • Prepare standard and sample solutions of Moxifloxacin in the diluent.

  • Set up the HPLC system with the specified parameters.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of Moxifloxacin and any impurities, including this compound.

In Vitro and In Vivo Studies of Moxifloxacin

Extensive in vitro studies have demonstrated Moxifloxacin's potent activity against a wide range of clinical bacterial isolates.[17] It shows enhanced activity against Gram-positive bacteria compared to older fluoroquinolones, while maintaining excellent activity against Gram-negative bacteria.[17][18] In vivo studies in animal models have confirmed its efficacy in treating various infections, including respiratory tract infections.[10]

Conclusion

This compound, CAS 1322062-57-6, is a known impurity and degradation product of the potent antibiotic Moxifloxacin. While direct and extensive research on its own biological and pharmacological properties is limited, its study is crucial for the quality control and stability analysis of Moxifloxacin formulations. This guide provides the available technical data for this compound and places it within the broader scientific context of its parent compound. The provided experimental protocols for synthesis and analysis of Moxifloxacin are relevant for any researcher investigating its impurities. Further studies are warranted to fully characterize the biological profile of this compound.

References

An In-depth Technical Guide to Decarboxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623) is a significant derivative of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. While not a primary human metabolite, it is recognized as a principal degradation product, particularly arising from processes such as photodegradation. Understanding the physicochemical properties, formation pathways, and analytical quantification of this compound is critical for comprehensive stability testing and quality control in the development and handling of moxifloxacin-based pharmaceuticals. This guide provides a detailed overview of the core technical aspects of decarboxy moxifloxacin.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is fundamental for its identification and characterization in various analytical methodologies.

ParameterValueReference
Molecular Weight 357.42 g/mol [1][2][3][4]
Molecular Formula C₂₀H₂₄FN₃O₂[1][2][3][4][5][6]
CAS Number 1322062-57-6[3][4][6]
Monoisotopic Mass 357.1853 g/mol [6]

Formation Pathway: Degradation of Moxifloxacin

This compound is primarily formed through the degradation of moxifloxacin, rather than through metabolic processes in the human body. The primary pathway for its formation is photodegradation, where exposure to light, particularly UV irradiation, induces the loss of the carboxylic acid group from the moxifloxacin molecule. Studies have shown that the degradation of moxifloxacin in aqueous solutions can be influenced by factors such as pH.[1] One study identified a degradation product with a mass-to-charge ratio (m/z) of 358.1, which corresponds to the decarboxylated form of moxifloxacin.

The logical relationship of this degradation pathway is illustrated in the following diagram:

Moxifloxacin Moxifloxacin (C₂₁H₂₄FN₃O₄) M.W. 401.43 Degradation Photodegradation (e.g., UV Light) Moxifloxacin->Degradation Decarboxy_Moxifloxacin This compound (C₂₀H₂₄FN₃O₂) M.W. 357.42 Degradation->Decarboxy_Moxifloxacin Loss - CO₂

Caption: Photodegradation of Moxifloxacin to this compound.

Experimental Protocols

The analysis and quantification of this compound as a degradation product of moxifloxacin can be achieved through various analytical techniques, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being a prominent method.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Determination of Moxifloxacin and its Degradation Products

This protocol provides a general framework for the separation and detection of moxifloxacin and its degradation products, including this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of moxifloxacin in the presence of its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM sodium phosphate (B84403) buffer, pH adjusted to 4.4) and an organic modifier (e.g., methanol) in a specific ratio (e.g., 60:40 v/v).[7] The exact composition should be optimized for adequate separation.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 294 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Sample Preparation:

  • Standard Solution: Prepare a stock solution of moxifloxacin reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and methanol). Prepare working standard solutions by diluting the stock solution to the desired concentrations.

  • Degraded Sample Preparation: Expose a solution of moxifloxacin to stress conditions to induce degradation (e.g., exposure to UV light, acid/base hydrolysis, or oxidative stress). This will generate degradation products, including this compound. Neutralize the solution if necessary before injection.

  • Formulation Sample: For the analysis of pharmaceutical formulations, dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to establish the retention time and response of moxifloxacin.

  • Inject the degraded sample to observe the peaks of the degradation products, including this compound, and ensure their separation from the parent drug peak.

  • The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

The following workflow diagram illustrates the general steps involved in the analytical method development and validation for moxifloxacin and its degradation products.

cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Method Validation (ICH) A Select Column & Mobile Phase B Optimize Chromatographic Conditions (Flow Rate, Wavelength) A->B C Perform System Suitability B->C D Prepare Standard & Sample Solutions C->D E Inject into HPLC System D->E F Data Acquisition & Processing E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Caption: Workflow for RP-HPLC Method Development and Validation.

Conclusion

This compound is a critical compound to consider in the stability assessment of moxifloxacin. Its formation via degradation pathways underscores the importance of proper storage and handling of moxifloxacin-containing products. The analytical methods outlined in this guide provide a foundation for the accurate detection and quantification of this and other related substances, ensuring the quality, safety, and efficacy of this important antibiotic. Further research into the toxicological profile of this compound may also be a valuable area of investigation for drug development professionals.

References

Decarboxy Moxifloxacin: A Spectroscopic and Analytical Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decarboxy moxifloxacin (B1663623) is a significant degradation product and impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of moxifloxacin-based pharmaceutical products. This technical guide provides a comprehensive overview of the spectroscopic data (Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy) and analytical methodologies for the isolation and identification of decarboxy moxifloxacin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Name 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4(1H)-quinolone[1]
Molecular Formula C₂₀H₂₄FN₃O₂[1][2]
Molecular Weight 357.42 g/mol [1][2]
CAS Number 1322062-57-6[1][2]

Spectroscopic Data

While a complete, publicly available dataset of all spectroscopic data for isolated this compound is not readily found in the scientific literature, this section compiles the available data and provides expected spectral characteristics based on its chemical structure and data from related moxifloxacin impurities.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification of this compound. As a degradation product formed by the loss of the carboxylic acid group from moxifloxacin, its mass spectrum shows a characteristic mass difference.

Ionm/z (amu)NotesReference
[M+H]⁺ 358.1Protonated molecule. Observed as a degradation product of moxifloxacin (m/z 402.6) after the loss of the carboxyl group (44 amu).[3]
Further Fragmentation 263.4May result from the subsequent hydrolysis and cleavage of the 2,8-diazabicyclo[4.3.0]non-8-yl group.[3]

Expected Fragmentation Pattern: The fragmentation of this compound is expected to follow similar pathways to moxifloxacin, involving cleavages of the diazabicyclo side chain and the quinolone core. The absence of the carboxylic acid group will be the primary differentiating factor in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shift data for this compound are not extensively reported in the literature. However, the expected spectra can be inferred by comparing the known spectra of moxifloxacin with the structure of its decarboxylated analog. The most significant difference will be the absence of the signals corresponding to the carboxylic acid group.

Expected ¹H NMR Spectral Features:

  • Absence of Carboxylic Acid Proton: The characteristic downfield singlet for the carboxylic acid proton (typically >10 ppm) in moxifloxacin will be absent.

  • Quinolone Ring Protons: The proton at the C2 position of the quinolone ring will likely appear as a singlet. The aromatic proton at the C5 position will also be present.

  • Cyclopropyl (B3062369) and Methoxy (B1213986) Protons: Signals corresponding to the cyclopropyl and methoxy groups will be present, likely with similar chemical shifts to those in moxifloxacin.

  • Diazabicyclo Side Chain Protons: The complex multiplet signals for the protons of the octahydropyrrolo[3,4-b]pyridine side chain will be present.

Expected ¹³C NMR Spectral Features:

  • Absence of Carboxyl Carbon: The signal for the carboxyl carbon (typically around 165-175 ppm) in moxifloxacin will be absent.

  • Quinolone Ring Carbons: The carbon signals of the quinolone core will be present, with some shifts expected due to the electronic effect of removing the carboxyl group.

  • Other Carbon Signals: The signals for the carbons of the cyclopropyl, methoxy, and diazabicyclo moieties will be present.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in this compound. The key diagnostic feature will be the absence of the characteristic absorptions associated with the carboxylic acid group.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
C=O (Ketone) ~1620Stretching vibration of the ketone in the quinolone ring.
C-O (Methoxy) ~1280Stretching vibration.
C-F ~1200Stretching vibration.
Aromatic C=C ~1600-1450Stretching vibrations.
Aliphatic C-H ~2950-2850Stretching vibrations.
Absence of O-H stretch 3300-2500 (broad)The broad absorption characteristic of a carboxylic acid O-H will be absent.
Absence of C=O (Carboxylic Acid) ~1700The C=O stretching of the carboxylic acid will be absent.

Experimental Protocols

The isolation and analysis of this compound typically involve chromatographic separation followed by spectroscopic identification.

Isolation by High-Performance Liquid Chromatography (HPLC)

A common method for the separation of moxifloxacin and its impurities is reversed-phase HPLC.

  • Column: C18 columns are frequently used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection is commonly used, with a wavelength around 294 nm being suitable for moxifloxacin and its related substances.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is a common technique for the analysis of fluoroquinolones and their degradation products.

    • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, can provide accurate mass measurements for formula determination. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.

  • IR Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Visualizations

Analytical Workflow for this compound Identification

cluster_0 Sample Preparation and Separation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Identification Moxifloxacin Sample Moxifloxacin Sample Forced Degradation Forced Degradation Moxifloxacin Sample->Forced Degradation HPLC Separation HPLC Separation Forced Degradation->HPLC Separation Isolated this compound Isolated this compound HPLC Separation->Isolated this compound Mass Spectrometry (MS) Mass Spectrometry (MS) Isolated this compound->Mass Spectrometry (MS) NMR Spectroscopy NMR Spectroscopy Isolated this compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Isolated this compound->IR Spectroscopy Structural Elucidation Structural Elucidation Mass Spectrometry (MS)->Structural Elucidation NMR Spectroscopy->Structural Elucidation IR Spectroscopy->Structural Elucidation

Caption: Workflow for the identification of this compound.

Logical Relationship in Spectroscopic Identification

cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy This compound This compound MS_MolecularIon [M+H]⁺ at m/z 358.1 This compound->MS_MolecularIon MS_Fragment Characteristic Fragmentation This compound->MS_Fragment NMR_NoCOOH_H Absence of -COOH proton signal This compound->NMR_NoCOOH_H NMR_NoCOOH_C Absence of -COOH carbon signal This compound->NMR_NoCOOH_C IR_NoOH Absence of broad O-H stretch This compound->IR_NoOH IR_NoCO Absence of carboxylic C=O stretch This compound->IR_NoCO

Caption: Key spectroscopic evidence for this compound.

References

Decarboxy Moxifloxacin Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623) is a key impurity and degradation product of Moxifloxacin, a fourth-generation synthetic fluoroquinolone antibiotic.[1][2] As a critical reference standard, it plays a vital role in the development, validation, and quality control of analytical methods for moxifloxacin drug substances and products.[3] This technical guide provides an in-depth overview of Decarboxy moxifloxacin, including its physicochemical properties, proposed synthesis, analytical methodologies, and its formation pathway. The information is intended to support researchers, scientists, and drug development professionals in their work with moxifloxacin and its related impurities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in various matrices.

PropertyValueSource
Chemical Name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4(1H)-quinolinone[4]
Synonyms This compound, Moxifloxacin Decarboxy Analog[4]
CAS Number 1322062-57-6[4]
Molecular Formula C₂₀H₂₄FN₃O₂[4]
Molecular Weight 357.42 g/mol [4]
Appearance Brown Powder[5]
Purity >95% (HPLC)[6]
Predicted pKa 10.63 ± 0.20[7]
Predicted Boiling Point 561.3 ± 50.0 °C[7]
Predicted Density 1.300 ± 0.06 g/cm³[7]
Storage Conditions 2-8°C Refrigerator; -10 to -25°C for long-term storage[3][5]
Solubility Soluble in DMSO[2]

Formation Pathway: Photodegradation of Moxifloxacin

This compound is primarily formed as a photodegradation product of moxifloxacin. The process is influenced by factors such as pH and the presence of light. The proposed pathway involves the decarboxylation of the moxifloxacin molecule, leading to the formation of this impurity. Understanding this pathway is crucial for developing stable formulations of moxifloxacin and for impurity profiling during stability studies.[8][9][10]

Moxifloxacin Photodegradation Pathway Moxifloxacin Moxifloxacin Intermediate Excited State Moxifloxacin Moxifloxacin->Intermediate UV Light Decarboxy_Moxifloxacin This compound Intermediate->Decarboxy_Moxifloxacin Decarboxylation Other_Degradants Other Degradation Products Intermediate->Other_Degradants Other Reactions

Moxifloxacin Photodegradation Pathway

Experimental Protocols

Proposed Synthesis of this compound

Objective: To synthesize this compound from moxifloxacin hydrochloride.

Materials:

  • Moxifloxacin Hydrochloride

  • High-boiling point solvent (e.g., Diphenyl ether, N-Methyl-2-pyrrolidone)

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add moxifloxacin hydrochloride and a high-boiling point solvent.

  • Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove any oxygen.

  • Heating: Heat the reaction mixture to a high temperature (typically >200°C, the exact temperature will need to be optimized) under an inert atmosphere. The progress of the decarboxylation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

  • Characterization: The purified this compound should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) to confirm its identity and purity.

Synthesis Workflow for this compound Start Moxifloxacin HCl Reaction Decarboxylation (High Temperature, Inert Atmosphere) Start->Reaction Workup Aqueous Workup (Acid/Base Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

This compound Synthesis Workflow

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound and for monitoring the degradation of moxifloxacin. Method validation according to ICH guidelines is necessary for its intended use.[11][12][13]

Objective: To develop and validate an HPLC method for the determination of this compound.

ParameterCondition
Instrument High-Performance Liquid Chromatography system with UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of approximately 75:25 (v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Detection Wavelength 293 nm
Injection Volume 20 µL
Column Temperature 30°C
Standard Preparation Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or a mixture of mobile phase). Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected levels of the impurity.
Sample Preparation For drug substance, dissolve a known amount in the mobile phase. For drug product, an extraction step may be necessary.
Quantification Use an external standard method to calculate the concentration of this compound in the samples based on the peak area response.

digraph "HPLC Analysis Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Sample_Prep [label="Sample and Standard\nPreparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Analysis [label="HPLC Injection\nand Data Acquisition", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Processing [label="Peak Integration\nand Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Reportable Value\n(e.g., % Impurity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample_Prep -> HPLC_Analysis; HPLC_Analysis -> Data_Processing; Data_Processing -> Result; }

HPLC Analysis Workflow

Conclusion

The this compound reference standard is an indispensable tool for the pharmaceutical industry to ensure the quality, safety, and efficacy of moxifloxacin-containing products. This technical guide provides a comprehensive overview of its properties, formation, and analysis. The presented experimental protocols and logical diagrams are intended to serve as a valuable resource for scientists and researchers in their analytical and drug development endeavors. Further investigation into obtaining a certified reference material with a complete certificate of analysis is recommended for rigorous quantitative applications.

References

Unveiling the Biological Profile of Decarboxy Moxifloxacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623) is a notable derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity.[1][2] This technical guide delves into the core biological activity of Decarboxy moxifloxacin, focusing on its antibacterial potency. The removal of the carboxylic acid group at the C-3 position of the quinolone core, a hallmark of fluoroquinolones, profoundly impacts its mechanism of action and overall efficacy. This document provides a comprehensive analysis of available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of key processes to facilitate a deeper understanding for researchers and drug development professionals.

Antibacterial Activity: A Comparative Analysis

The primary biological characteristic of this compound is its significantly diminished antibacterial activity compared to its parent compound, moxifloxacin. Scientific studies have demonstrated that the decarboxylated analogs of fluoroquinolones, including moxifloxacin, are substantially less potent.[3]

Quantitative Data Summary

A pivotal study directly comparing the in vitro activity of moxifloxacin and this compound revealed a dramatic reduction in antibacterial efficacy for the decarboxylated form. The Minimum Inhibitory Concentration (MIC), a standard measure of antibiotic potency, was determined against various bacterial strains. The results unequivocally show that this compound is 60-fold to over 25,000-fold less active than moxifloxacin against the tested strains.[3]

CompoundBacterial StrainMIC (μg/mL)Fold Difference in Activity (Moxifloxacin vs. This compound)
MoxifloxacinEscherichia coli (wild-type)0.03
This compoundEscherichia coli (wild-type)>256>8,533
MoxifloxacinEscherichia coli (tolC knockout)0.004
This compoundEscherichia coli (tolC knockout)164,000
MoxifloxacinMycobacterium smegmatis0.125
This compoundMycobacterium smegmatis864

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Moxifloxacin and this compound. Data sourced from a study on synthetic fluoroquinolone derivatives.[3] The tolC knockout strain of E. coli lacks a key efflux pump, which can influence bacterial susceptibility to antibiotics.

Interestingly, while the absence of the carboxylate group drastically reduces antibacterial action, it does not appear to be critical for recognition and efflux by the TolC transport system in E. coli.[3]

Mechanism of Action: The Critical Role of the Carboxylate Group

Moxifloxacin, like other fluoroquinolones, exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, repair, and recombination. The carboxylic acid moiety at the C-3 position of the fluoroquinolone scaffold is widely recognized as being essential for this antibacterial activity.[1] It is believed to play a critical role in binding to the enzyme-DNA complex, leading to the stabilization of DNA strand breaks and ultimately, bacterial cell death. The profound loss of activity in this compound strongly supports the indispensable nature of this functional group for its mechanism of action.

Experimental Protocols

The following section outlines a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds like this compound, based on standard laboratory practices.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Test compound (this compound)

  • Reference compound (Moxifloxacin)

  • Bacterial strains (e.g., Escherichia coli, Mycobacterium smegmatis)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for E. coli, Middlebrook 7H9 broth for M. smegmatis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline or growth medium.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test and reference compounds in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial agent dilutions.

    • Include a positive control well (containing only growth medium and inoculum) and a negative control well (containing only growth medium).

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C for E. coli and M. smegmatis) for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Fresh Agar Plate) B Prepare Bacterial Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Observe for Growth (Visual or Spectrophotometric) E->F G Determine MIC Value F->G

Caption: Workflow for MIC Determination.

Signaling Pathways and Other Biological Activities

Currently, there is a significant lack of publicly available data on the effects of this compound on specific cellular signaling pathways, its cytotoxicity against mammalian cell lines, or other potential biological activities beyond its antibacterial properties. The profound reduction in its primary antibacterial activity suggests that its interaction with other biological targets may also be limited, though further research is required to confirm this.

Conclusion

This compound exhibits drastically reduced antibacterial activity compared to its parent compound, moxifloxacin. This is evidenced by significantly higher MIC values against both Gram-negative and mycobacterial species. The data strongly reinforces the critical role of the C-3 carboxylic acid group in the biological function of fluoroquinolone antibiotics. For researchers in drug development, this compound serves as an important negative control and a key molecule for understanding the structure-activity relationships of this important class of antibiotics. Future investigations could explore whether this derivative possesses any other pharmacological properties, although its primary utility in research will likely remain centered on its role as a structurally related but biologically inactive analog of moxifloxacin.

References

Decarboxy Moxifloxacin: A Technical Overview of a Key Moxifloxacin-Related Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its metabolism in humans is well-characterized, primarily involving glucuronide and sulfate (B86663) conjugation, with the cytochrome P450 system not playing a significant role.[2] The main metabolites are the pharmacologically inactive sulfate conjugate (M1) and the acyl glucuronide (M2).[3] This technical guide provides an in-depth overview of decarboxy moxifloxacin, a critical moxifloxacin-related substance. While not a major in vivo metabolite, its presence as a potential impurity and degradation product is of significant interest for pharmaceutical analysis and quality control.

Moxifloxacin Metabolism

Moxifloxacin undergoes Phase II metabolism to form its primary metabolites, M1 and M2.[4] Approximately 52% of an oral or intravenous dose of moxifloxacin is metabolized through these pathways.[2] The sulfate conjugate (M1) accounts for about 38% of the dose and is primarily eliminated in the feces, while the glucuronide conjugate (M2) accounts for approximately 14% of the dose and is excreted exclusively in the urine.[2] Neither of these metabolites exhibits pharmacological activity.[5]

The following diagram illustrates the primary metabolic pathway of moxifloxacin.

Moxifloxacin_Metabolism Moxifloxacin Moxifloxacin M1 Sulfate Conjugate (M1) (Inactive) Moxifloxacin->M1 Sulfation M2 Acyl Glucuronide (M2) (Inactive) Moxifloxacin->M2 Glucuronidation

Caption: Primary metabolic pathways of moxifloxacin.

This compound: A Key Related Substance

This compound is a compound formed by the removal of the carboxylic acid group from the moxifloxacin molecule.[6][7] It is recognized as a pharmaceutical analytical impurity (PAI) by the United States Pharmacopeia (USP) and is used as a reference standard in analytical testing to detect, identify, and quantify impurities in moxifloxacin drug substances and products.

While there is no direct evidence to suggest that this compound is a significant metabolite formed in the body, it can arise as a degradation product under certain conditions. Studies on the photodegradation of moxifloxacin have identified various degradation products, and while this compound is not explicitly named as a major photoproduct in the provided search results, the potential for decarboxylation under specific chemical or physical stress exists.[8][9]

The logical relationship can be visualized as follows:

Decarboxy_Moxifloxacin_Relationship Moxifloxacin Moxifloxacin Decarboxy_Moxifloxacin This compound Moxifloxacin->Decarboxy_Moxifloxacin Decarboxylation (e.g., during synthesis or degradation) Impurity Pharmaceutical Impurity & Degradation Product Decarboxy_Moxifloxacin->Impurity Analytical_Workflow Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (e.g., SPE or Protein Precipitation) Sample->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC Detection Detection (Fluorescence or MS/MS) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

The Pharmacokinetics of Decarboxy Moxifloxacin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decarboxy moxifloxacin (B1663623) is recognized as a degradation product of the broad-spectrum fluoroquinolone antibiotic, moxifloxacin. Despite its identification in in vitro studies, a comprehensive review of publicly available scientific literature reveals a significant lack of in vivo pharmacokinetic data for this specific compound. To date, key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and clearance rates for decarboxy moxifloxacin have not been reported in human or animal studies.

This guide provides a detailed overview of the known information regarding this compound, primarily focusing on its formation. To offer a comprehensive context for researchers, this document also presents a thorough analysis of the well-established pharmacokinetics of the parent drug, moxifloxacin, and its two primary metabolites, the N-sulfate (M1) and the acyl-glucuronide (M2). Detailed experimental protocols from key studies on moxifloxacin are included to facilitate further research.

This compound: Formation and Characterization

This compound is a compound formed through the removal of the carboxyl group from the moxifloxacin molecule.[1] In vitro studies have demonstrated that this degradation can occur under specific conditions, such as in acidic environments or through photolysis.[2][3] For instance, one study identified a product of moxifloxacin decarboxylation after heating in 2 M HCl at 100°C.[2] Another study observed that the decarboxylation process might be initiated during photolysis in an alkaline medium, as suggested by changes in the vibrational modes of the carbonyl and carboxyl groups.[3]

While these studies confirm the potential for the formation of this compound, they do not provide evidence of its formation in vivo or quantify its presence in biological matrices following the administration of moxifloxacin.

Pharmacokinetics of Moxifloxacin and its Major Metabolites

To provide a relevant pharmacokinetic framework, this section details the properties of the parent drug, moxifloxacin, and its primary metabolites, M1 and M2.

Moxifloxacin Pharmacokinetic Profile

Moxifloxacin is well-absorbed after oral administration, with an absolute bioavailability of approximately 90%.[4] It exhibits linear pharmacokinetics over a wide range of single oral doses from 50 to 800 mg.[5][6] The drug is approximately 40-50% bound to plasma proteins.[4]

Table 1: Pharmacokinetic Parameters of Moxifloxacin in Healthy Volunteers

Parameter400 mg Single Oral Dose400 mg Once-Daily (Steady State)
Cmax (mg/L) ~3.4 - 3.564.5 ± 0.53
Tmax (h) ~1.5 - 21 - 3
AUC (mg·h/L) ~30.2 (AUC0-24)48 ± 2.7
t½ (h) ~12.0 ± 1.3~12
Total Clearance (L/h) 12 ± 2-
Renal Clearance (L/h) 2.6 ± 0.5-

Data compiled from multiple sources.[4][7]

Metabolism of Moxifloxacin

Moxifloxacin is metabolized via Phase II conjugation reactions to form an N-sulfate conjugate (M1) and an acyl-glucuronide conjugate (M2).[4] The cytochrome P450 system is not involved in its metabolism.[4] Both M1 and M2 are pharmacologically inactive.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Cmax (mg/L) No data available
Tmax (h) No data available
AUC (mg·h/L) No data available
t½ (h) No data available
Clearance No data available
Excretion of Moxifloxacin and its Metabolites

Approximately 96% of an oral dose of moxifloxacin is recovered as either the unchanged drug or its M1 and M2 metabolites.[8] About 20% of the dose is excreted as unchanged moxifloxacin in the urine and 25% in the feces.[4] The M1 metabolite is primarily eliminated in the feces, while the M2 metabolite is excreted exclusively in the urine.[8]

Table 3: Excretion of Moxifloxacin and its Major Metabolites (% of Dose)

CompoundUrineFeces
Moxifloxacin (Unchanged) ~20%~25%
M1 (N-sulfate) ~2.5%~35-38%
M2 (Acyl-glucuronide) ~14%Not detected

Data compiled from multiple sources.[4][8]

Experimental Protocols

The following sections describe typical methodologies used in pharmacokinetic studies of moxifloxacin, which could be adapted for the investigation of its metabolites.

Clinical Study Design

A common design for assessing the pharmacokinetics of moxifloxacin is an open-label, randomized, crossover study in healthy male volunteers.[8][9]

  • Subjects: Healthy male volunteers, typically between 18 and 45 years of age, with normal findings from physical examinations and clinical laboratory tests.[7]

  • Dosing: Administration of a single oral dose of moxifloxacin (e.g., 400 mg tablet) after an overnight fast.[9] For multiple-dose studies, the drug is administered once daily for a specified period (e.g., 10 days) to reach steady-state conditions.[7]

  • Sample Collection: Serial blood samples are collected in heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or below until analysis.[9] Urine and feces are often collected over specified intervals to determine the extent of excretion.[8]

Analytical Methodology

A validated high-performance liquid chromatography (HPLC) method with fluorescence detection is a standard technique for the quantification of moxifloxacin and its metabolites in biological fluids.[6][8][9][10]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like methanol, followed by centrifugation. The supernatant is then injected into the HPLC system.[11]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[10]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution.[10]

    • Detection: Fluorescence detection is employed, with specific excitation and emission wavelengths for moxifloxacin and its metabolites to ensure sensitivity and selectivity.

  • Validation: The analytical method is validated according to established guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.[10]

Visualizations

Metabolic and Degradation Pathways of Moxifloxacin

The following diagram illustrates the primary metabolic pathways of moxifloxacin leading to the formation of the M1 and M2 metabolites, and indicates the potential for decarboxylation as a degradation pathway.

Moxifloxacin_Metabolism Moxifloxacin Moxifloxacin M1 M1 (N-sulfate) Moxifloxacin->M1 Sulfation M2 M2 (Acyl-glucuronide) Moxifloxacin->M2 Glucuronidation Decarboxy This compound Moxifloxacin->Decarboxy Degradation (e.g., acid hydrolysis, photolysis)

Caption: Metabolic and degradation pathways of moxifloxacin.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines a typical workflow for conducting a clinical pharmacokinetic study.

PK_Workflow cluster_study_conduct Study Conduct cluster_analysis Analysis Subject_Screening Subject Screening & Enrollment Dosing Drug Administration Subject_Screening->Dosing Sample_Collection Biological Sample Collection (Blood, Urine, etc.) Dosing->Sample_Collection Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Bioanalysis Bioanalytical Method (e.g., HPLC) Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Data Analysis Bioanalysis->Data_Analysis Report Report Data_Analysis->Report Final Report

Caption: General workflow for a clinical pharmacokinetic study.

Conclusion and Future Directions

The current body of scientific literature does not provide in vivo pharmacokinetic data for this compound. Its characterization is limited to being a degradation product of moxifloxacin under specific in vitro conditions. In contrast, the pharmacokinetics of moxifloxacin and its primary metabolites, M1 and M2, are well-documented.

For drug development professionals and researchers, it is crucial to recognize this data gap. Future research should aim to:

  • Develop sensitive and specific bioanalytical methods for the quantification of this compound in biological matrices.

  • Conduct in vivo studies in animal models and humans to determine if this compound is formed systemically after moxifloxacin administration and, if so, to characterize its full pharmacokinetic profile.

  • Evaluate the potential pharmacological or toxicological activity of this compound.

A thorough understanding of the in vivo fate of all potential metabolites and degradation products is essential for a complete safety and efficacy profile of any pharmaceutical compound.

References

The Formation of Decarboxy Moxifloxacin: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms of decarboxy moxifloxacin (B1663623), a critical degradation product of the fluoroquinolone antibiotic, moxifloxacin. Understanding the pathways leading to this impurity is paramount for ensuring the stability, safety, and efficacy of moxifloxacin-containing pharmaceutical products. This document details the proposed chemical mechanisms, summarizes quantitative data from degradation studies, provides detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to Decarboxy Moxifloxacin

This compound is an impurity and degradation product of moxifloxacin, characterized by the loss of the carboxylic acid group at the C-3 position of the quinolone ring. The presence of this C-3 carboxylic acid is widely recognized as essential for the antibacterial activity of fluoroquinolones. Its removal to form this compound results in a significant reduction or complete loss of antimicrobial efficacy. The formation of this degradant is primarily observed during forced degradation studies, which simulate the effects of storage and exposure to various environmental factors. The principal pathways for its formation are acid-catalyzed hydrolysis and photodegradation.

Proposed Mechanisms of Formation

While the precise, detailed mechanism of this compound formation is a subject of ongoing investigation, plausible pathways can be proposed based on established principles of organic chemistry and findings from degradation studies of moxifloxacin and related quinolone compounds.

Acid-Catalyzed Thermal Decarboxylation

Under acidic conditions and elevated temperatures, moxifloxacin can undergo decarboxylation. One study identified decarboxylated moxifloxacin as a product of acidic hydrolysis. A proposed mechanism involves the protonation of the carbonyl group at the C-4 position, which enhances the electrophilicity of the quinolone ring system. This is followed by a proton-assisted removal of the carboxyl group as carbon dioxide.

Moxifloxacin Moxifloxacin Protonated_Moxifloxacin Protonated Moxifloxacin (C4-Carbonyl) Moxifloxacin->Protonated_Moxifloxacin + H+ Transition_State Transition State (Loss of CO2) Protonated_Moxifloxacin->Transition_State Heat (Δ) Decarboxy_Moxifloxacin This compound Transition_State->Decarboxy_Moxifloxacin - CO2, - H+

Proposed Acid-Catalyzed Decarboxylation Pathway
Photodegradation-Induced Decarboxylation

Moxifloxacin is known to be susceptible to photodegradation. The absorption of UV light can excite the moxifloxacin molecule to a higher energy state, making it more reactive. The photodegradation can proceed through a radical mechanism. It is proposed that upon photoexcitation, a single electron transfer (SET) can occur, leading to the formation of a radical cation. This intermediate can then undergo decarboxylation to form a vinyl radical, which is subsequently quenched to yield this compound.

Moxifloxacin Moxifloxacin Excited_Moxifloxacin Excited State Moxifloxacin* Moxifloxacin->Excited_Moxifloxacin hv (UV light) Radical_Cation Radical Cation Intermediate Excited_Moxifloxacin->Radical_Cation SET Decarboxy_Radical Decarboxylated Radical Radical_Cation->Decarboxy_Radical - CO2 Decarboxy_Moxifloxacin This compound Decarboxy_Radical->Decarboxy_Moxifloxacin Hydrogen Abstraction

Proposed Photolytic Decarboxylation Pathway

Quantitative Data from Forced Degradation Studies

Forced degradation studies are instrumental in understanding the stability of a drug substance. The following tables summarize the conditions and outcomes of such studies on moxifloxacin, with a focus on conditions that are reported to produce this compound.

Table 1: Summary of Forced Degradation Conditions and Moxifloxacin Degradation

Stress ConditionReagent/ParametersDurationTemperatureMoxifloxacin Degradation (%)Reference
Acid Hydrolysis0.1N HCl24 hoursAmbient22.4[1]
Acid Hydrolysis1.3 M HCl48 hours110°C52.04[2]
Alkaline Hydrolysis0.1N NaOH24 hoursAmbientNot specified[1]
Oxidative3% H₂O₂7 days60°CNot specified[3]
Photodegradation (Aqueous)UV light (290 nm)24-30 hoursNot specifiedpH-dependent[4]
ThermalDry Heat3 hours40°CNot specified[1]

Table 2: Kinetic Data for Photodegradation of Moxifloxacin in Aqueous Solution

pHApparent First-Order Rate Constant (k_obs) (min⁻¹)Second-Order Rate Constant (k₂) (M⁻¹ min⁻¹)
2.0Not specified6.61 x 10⁻² ([H⁺]-catalyzed)
7.50.69 x 10⁻⁴-
12.019.50 x 10⁻⁴19.20 x 10⁻² ([OH⁻]-catalyzed)
Data adapted from a kinetic study on moxifloxacin photodegradation.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative protocols for forced degradation and analysis of moxifloxacin.

Forced Degradation Studies Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C, 2h) Neutralization Neutralization/Dilution Acid->Neutralization Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C, 2h) Base->Neutralization Oxidation Oxidative Degradation (e.g., 3% H2O2, RT, 24h) Oxidation->Neutralization Thermal Thermal Degradation (e.g., 105°C, 24h) Thermal->Neutralization Photo Photodegradation (e.g., UV light, 200 Wh/m²) Photo->Neutralization Moxifloxacin_Sample Moxifloxacin Drug Substance/Product Moxifloxacin_Sample->Acid Moxifloxacin_Sample->Base Moxifloxacin_Sample->Oxidation Moxifloxacin_Sample->Thermal Moxifloxacin_Sample->Photo Analysis UPLC-MS/MS or HPLC-UV Analysis Neutralization->Analysis Data Data Interpretation (Identify & Quantify Degradants) Analysis->Data

General Workflow for Forced Degradation Studies

Protocol for Acid Hydrolysis:

  • Prepare a stock solution of moxifloxacin in a suitable solvent (e.g., methanol (B129727) or water).

  • Transfer an aliquot of the stock solution to a volumetric flask.

  • Add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl.

  • Keep the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1N NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Analytical Method for Quantification

A validated stability-indicating analytical method is essential to separate and quantify this compound from the parent drug and other impurities.

UPLC-MS/MS Method:

  • System: Waters ACQUITY UPLC system with a TQD mass spectrometer.[5]

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[5]

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water.[5]

    • B: 0.1% (v/v) formic acid in acetonitrile.[5]

  • Gradient: 0 min, 95% A and 5% B; 10 min, 0% A and 100% B.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • MS Detection:

    • Source Temperature: 150°C.[5]

    • Desolvation Temperature: 350°C.[5]

    • Capillary Voltage: 3.00 kV.[5]

    • Scan Mode: 50 to 1000 m/z.[5]

HPLC-UV Method:

  • System: Shimadzu HPLC system with a UV detector.[1][6]

  • Column: Agela Technology, Venosil XBP C18 (4.6 mm x 250 mm, 10 µm).[6][7]

  • Mobile Phase: Phosphate buffer and methanol (18:7 v/v).[6][7]

  • Flow Rate: 1.3 mL/min.[6][7]

  • Column Temperature: 50°C.[6][7]

  • Detection Wavelength: 293 nm.[6][7]

Conclusion

The formation of this compound is a critical degradation pathway for moxifloxacin, primarily occurring under acidic and photolytic stress conditions. The proposed mechanisms, involving acid-catalyzed and photo-induced decarboxylation, provide a framework for understanding and mitigating the formation of this impurity. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in drug development, aiding in the establishment of robust stability-indicating methods and ensuring the quality and safety of moxifloxacin formulations. Further research to definitively elucidate the reaction mechanisms and to quantify the formation of this compound under a wider range of conditions will continue to be of high value to the pharmaceutical industry.

References

In Vitro Activity of Decarboxy Moxifloxacin: A Technical Assessment and Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available data exists regarding the specific in vitro antimicrobial activity of decarboxy moxifloxacin (B1663623). This metabolite of the parent compound, moxifloxacin, is not extensively characterized in scientific literature concerning its direct antibacterial effects. Research on the metabolism of moxifloxacin indicates that its primary metabolites are an N-sulfate conjugate (M1) and an acyl-glucuronide (M2), both of which are considered pharmacologically inactive.[1] Furthermore, studies on the structure-activity relationship of fluoroquinolones suggest that the carboxylic acid group at the 3-position of the quinolone core is essential for their antibacterial activity.[2] Its absence in decarboxy moxifloxacin strongly implies a significant reduction or complete loss of antimicrobial potency.[2][3]

Given the limited direct data on this compound, this guide will focus on the well-documented in vitro activity of the parent drug, moxifloxacin , as a comprehensive reference for researchers. The methodologies and data presentation formats provided herein are standard in the field and would be applicable to the evaluation of any new or related compound, including this compound, should it become a subject of further investigation.

In Vitro Antimicrobial Spectrum of Moxifloxacin

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms and atypical respiratory pathogens.[4][5]

Gram-Positive Aerobes

Moxifloxacin demonstrates potent activity against many Gram-positive bacteria, including key respiratory pathogens.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.120.25
Staphylococcus aureus (Methicillin-susceptible)0.060.12
Enterococcus faecalis0.251

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Gram-Negative Aerobes

The activity of moxifloxacin against Gram-negative aerobes is also significant, although it is less potent against Pseudomonas aeruginosa compared to some other fluoroquinolones.[6]

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae0.030.06
Moraxella catarrhalis0.060.06
Escherichia coli0.060.5
Anaerobic Bacteria

A key feature of moxifloxacin is its enhanced activity against anaerobic bacteria compared to older fluoroquinolones.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group0.52
Clostridium perfringens0.1250.5
Peptostreptococcus spp.0.251

Mechanism of Action

Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5] By targeting both enzymes, moxifloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.[5]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Moxifloxacin Moxifloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Moxifloxacin->TopoIV Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Required for TopoIV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of action of moxifloxacin.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is the standard method for assessing the in vitro activity of an antimicrobial agent. The following are detailed protocols for two common MIC determination methods.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., moxifloxacin) is prepared in a suitable solvent at a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Bacterial Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the diluted antimicrobial agent are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar (B569324) Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium upon which the test organisms are inoculated.

  • Preparation of Antimicrobial-Containing Agar Plates: A stock solution of the test compound is prepared. A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the stock solution to the molten agar before it solidifies.

  • Bacterial Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a 0.5 McFarland standard, similar to the broth microdilution method.

  • Inoculation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of the agar plates, including a growth control plate with no antimicrobial agent.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the bacterial isolate on the agar surface.

MIC_Determination_Workflow cluster_protocol Experimental Workflow for MIC Determination cluster_methods Methodologies Start Start Prep_Stock Prepare Antimicrobial Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Broth_Dilution Broth Microdilution: Serial dilutions in broth Prep_Stock->Broth_Dilution Agar_Dilution Agar Dilution: Incorporate into agar plates Prep_Stock->Agar_Dilution Inoculation Inoculate with Bacterial Suspension Prep_Inoculum->Inoculation Broth_Dilution->Inoculation Agar_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC: Lowest concentration with no visible growth Incubation->Read_MIC End End Read_MIC->End

Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

While there is a significant gap in the scientific literature regarding the in vitro activity of this compound, the parent compound, moxifloxacin, remains a potent and well-characterized broad-spectrum antimicrobial agent. The data and protocols presented in this guide offer a comprehensive overview of the established in vitro profile of moxifloxacin and provide the necessary methodological framework for the potential future evaluation of its metabolites and derivatives. Researchers interested in the antimicrobial properties of moxifloxacin-related compounds should consider the crucial role of the carboxylic acid moiety in the activity of fluoroquinolones.

References

Decarboxy Moxifloxacin: A Comprehensive Technical Guide on its Physical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623) is a primary degradation product and process impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. As a significant related substance, understanding its physical and chemical properties is crucial for the development, formulation, and quality control of moxifloxacin drug products. This technical guide provides an in-depth overview of the known physical characteristics of decarboxy moxifloxacin, detailed experimental protocols for their determination, and logical workflows for its analysis.

Core Physical Characteristics

Table 1: General and Predicted Physical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₂₄FN₃O₂--INVALID-LINK--[1], --INVALID-LINK--
Molar Mass 357.42 g/mol --INVALID-LINK--[1], --INVALID-LINK--
Appearance Brown powder, Light yellow to light brown solid--INVALID-LINK--, --INVALID-LINK--
Predicted Boiling Point 561.3 ± 50.0 °C--INVALID-LINK--[1]
Predicted Density 1.300 ± 0.06 g/cm³--INVALID-LINK--[1]
Predicted pKa 10.63 ± 0.20--INVALID-LINK--[1]
Storage Conditions 2-8°C, Protect from light--INVALID-LINK--

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key physical characteristics of this compound.

Generation of this compound via Forced Degradation

This compound is typically generated through forced degradation studies of moxifloxacin. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Protocol for Forced Degradation:

  • Acidic Hydrolysis:

    • Dissolve a known concentration of moxifloxacin hydrochloride in 0.1 N HCl.

    • Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dissolve moxifloxacin hydrochloride in 0.1 N NaOH.

    • Reflux the solution at 80°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Treat a solution of moxifloxacin hydrochloride with 3-30% hydrogen peroxide at room temperature.

    • Monitor the reaction progress by HPLC at various time intervals.

  • Thermal Degradation:

    • Expose solid moxifloxacin hydrochloride to dry heat (e.g., 105°C) in a calibrated oven.

    • Sample at different time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of moxifloxacin hydrochloride to UV light (e.g., 254 nm) or sunlight.

    • Analyze samples at various time points by HPLC to assess the extent of degradation.

Workflow for Forced Degradation and Analysis:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1 N HCl, 80°C) Stressed_Sample Stressed Sample Mixture Acid->Stressed_Sample Alkali Alkaline Hydrolysis (0.1 N NaOH, 80°C) Alkali->Stressed_Sample Oxidation Oxidative Stress (3-30% H₂O₂, RT) Oxidation->Stressed_Sample Thermal Thermal Stress (105°C) Thermal->Stressed_Sample Photo Photolytic Stress (UV/Sunlight) Photo->Stressed_Sample Moxi Moxifloxacin HCl (Bulk Drug/Formulation) Moxi->Acid Expose to Moxi->Alkali Expose to Moxi->Oxidation Expose to Moxi->Thermal Expose to Moxi->Photo Expose to HPLC RP-HPLC Analysis Stressed_Sample->HPLC Inject Data Data Analysis: - Peak Purity - Degradant Identification HPLC->Data

Caption: Workflow for generating and analyzing this compound via forced degradation studies.

Determination of Melting Point

The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.

Protocol using the Capillary Method (USP <741>):

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Introduce the powder into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.

  • Apparatus:

    • Use a calibrated melting point apparatus with a heating block and a means for visual observation.

  • Measurement:

    • Insert the capillary tube into the apparatus.

    • Heat rapidly to a temperature approximately 10°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range.

Determination of Solubility

Solubility is a key physicochemical property that influences the bioavailability of a drug substance.

Protocol using the Shake-Flask Method (ICH Q6A):

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of flasks containing different solvents (e.g., water, 0.1 N HCl, phosphate (B84403) buffer pH 7.4, ethanol, methanol, acetonitrile).

    • Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After agitation, allow the undissolved solid to settle.

    • Withdraw a clear aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE).

    • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or mol/L.

Workflow for Physical Characterization:

Physical_Characterization_Workflow cluster_purification Sample Preparation cluster_analysis Physical Characterization Degradation_Mixture Forced Degradation Mixture Isolation Preparative HPLC Isolation Degradation_Mixture->Isolation Purified_Compound Purified Decarboxy Moxifloxacin Isolation->Purified_Compound Melting_Point Melting Point (Capillary Method) Purified_Compound->Melting_Point Analyze Solubility Solubility (Shake-Flask Method) Purified_Compound->Solubility Analyze Spectral Spectral Analysis (NMR, MS, IR, UV) Purified_Compound->Spectral Analyze Data_MP Data_MP Melting_Point->Data_MP Melting Range (°C) Data_Sol Data_Sol Solubility->Data_Sol Solubility (mg/mL) Data_Spec Data_Spec Spectral->Data_Spec Structural Data

Caption: General workflow for the isolation and physical characterization of this compound.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Table 2: Key Spectral Data for this compound

TechniqueKey Features
¹H NMR Absence of the carboxylic acid proton signal; presence of signals corresponding to the quinolone core, cyclopropyl (B3062369) group, and the octahydropyrrolopyridine moiety.
¹³C NMR Absence of the carboxyl carbon signal; presence of signals for the carbonyl carbon and other carbons of the molecular structure.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of 357.42 g/mol . Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Absence of the broad O-H stretch of the carboxylic acid; presence of C=O stretching vibrations.
UV-Vis Spectroscopy Characteristic absorption maxima related to the quinolone chromophore.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of this compound. The presented data, although partially based on predictions, offers valuable insights for researchers and professionals in the pharmaceutical industry. The detailed experimental protocols serve as a practical resource for the in-house determination of these critical properties, ensuring the quality and consistency of moxifloxacin-containing drug products. Further experimental validation of the predicted values is encouraged to build a more comprehensive profile of this significant moxifloxacin-related compound.

References

The Solubility Profile of Decarboxy Moxifloxacin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the current understanding of the solubility profile of decarboxy moxifloxacin (B1663623), a primary metabolite and degradation product of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This document is intended for researchers, scientists, and drug development professionals, offering available data, detailed experimental methodologies, and contextual information to support further research and development activities.

Introduction

Decarboxy moxifloxacin is a significant compound in the study of moxifloxacin's metabolism and stability. The removal of the carboxylic acid group from the parent moxifloxacin molecule results in altered physicochemical properties, including solubility, which can impact its pharmacokinetic and toxicological profiles. A thorough understanding of its solubility is crucial for accurate bioanalytical method development, formulation studies of moxifloxacin, and safety assessments.

While extensive data on the parent drug, moxifloxacin, is available, the solubility of its decarboxylated metabolite is not as well-documented in publicly accessible literature. This guide compiles the available information and provides standardized protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC20H24FN3O2--INVALID-LINK--[1]
Molar Mass357.42 g/mol --INVALID-LINK--[1]
Predicted pKa10.63 ± 0.20--INVALID-LINK--[1]
AppearanceLight yellow to light brown solid--INVALID-LINK--[2]

Solubility Data

Quantitative solubility data for this compound is sparse. The table below summarizes the available information. For comparative purposes, the solubility of the parent compound, moxifloxacin hydrochloride, is also included.

Table 1: Solubility of this compound and Moxifloxacin Hydrochloride

CompoundSolventSolubilityTemperatureMethodSource
This compound DMSO10 mg/mL (27.98 mM)Not SpecifiedNot Specified--INVALID-LINK--[2]
Moxifloxacin HCl WaterVaries with pH and temperatureSee sourceShake-flask--INVALID-LINK--[3]
DMSO~10 mg/mLNot SpecifiedNot Specified--INVALID-LINK--[4][5]
Dimethyl formamide~3.33 mg/mLNot SpecifiedNot Specified--INVALID-LINK--[4][5]
PBS (pH 7.2)~0.2 mg/mLNot SpecifiedNot Specified--INVALID-LINK--[4][5]

Note: The solubility of moxifloxacin HCl is pH-dependent, with increased solubility at a pH above 6.[3]

Experimental Protocols for Solubility Determination

Given the lack of specific published protocols for this compound, this section provides detailed, generalized methodologies for determining both kinetic and thermodynamic solubility, which are standard approaches in the pharmaceutical sciences.

Kinetic Solubility Assay

Kinetic solubility is typically measured in early drug discovery to assess the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[6] This high-throughput method is useful for rapid screening.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Pipettes and tips

  • Plate shaker/incubator

  • Nephelometer or UV/Vis microplate reader

  • Filtration apparatus for direct UV assay (optional)

Protocol Workflow (Direct UV Method):

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM stock solution of this compound in DMSO B Prepare serial dilutions of the stock solution in DMSO A->B C Dispense 2 µL of each DMSO dilution into a 96-well plate B->C D Add 98 µL of PBS (pH 7.4) to each well C->D E Seal and shake the plate at room temperature for 2 hours D->E F Filter the solution to remove precipitate (optional, for clarity) E->F G Measure UV absorbance of the filtrate at the compound's λmax F->G H Calculate concentration using a pre-established calibration curve G->H I Determine solubility as the highest concentration that remains in solution H->I

Caption: Workflow for Kinetic Solubility Determination.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a microtiter plate.[7]

  • Buffer Addition: Add the appropriate aqueous buffer (e.g., PBS at pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., 1-2%).

  • Incubation: Seal the plate and incubate with shaking for a defined period, commonly 1 to 2 hours, at a controlled temperature (e.g., 25°C or 37°C).[7]

  • Precipitate Removal (for Direct UV): If using the direct UV method, separate any undissolved particles by filtration.

  • Quantification:

    • Nephelometry: Measure the light scattering in each well. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

    • Direct UV: Measure the UV absorbance of the clear filtrate at the λmax of this compound and calculate the concentration using a standard curve.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[2] This "shake-flask" method is considered the gold standard.

Objective: To determine the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS at various pH values, ethanol)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol Workflow (Shake-Flask Method):

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add an excess amount of solid This compound to a vial B Add a known volume of the desired solvent (e.g., PBS, pH 7.4) A->B C Incubate the vial with continuous agitation for 24-48 hours at a controlled temperature B->C D Centrifuge the suspension to pellet the excess solid C->D E Filter the supernatant through a 0.22 µm syringe filter D->E F Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, buffers of different pH values).

  • Equilibration: Tightly cap the vials and place them in a shaker or thermomixer. Agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][8]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet the remaining solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Decarboxylation of Moxifloxacin

This compound is formed from moxifloxacin through the loss of the carboxylic acid group. This transformation can occur under certain conditions, such as in acidic solutions when refluxed.[3] The relationship is depicted below.

G Moxifloxacin Moxifloxacin (C21H24FN3O4) DecarboxyMoxifloxacin This compound (C20H24FN3O2) Moxifloxacin->DecarboxyMoxifloxacin Decarboxylation (-CO2)

Caption: Formation of this compound from Moxifloxacin.

Conclusion

The solubility of this compound is a critical parameter for which there is currently limited publicly available data. The information provided in this guide, particularly the solubility in DMSO, serves as a starting point for researchers. To build a comprehensive solubility profile, further experimental determination using standardized protocols, such as the shake-flask method outlined herein, is necessary across a range of pH values and in various pharmaceutically relevant solvents. Such data will be invaluable for advancing the understanding of moxifloxacin's degradation pathways and for the development of robust analytical methods.

References

Methodological & Application

Application Note & Protocol: Analytical Method Development for Decarboxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. During stability studies and forced degradation, moxifloxacin can degrade into several related compounds, one of which is decarboxy moxifloxacin. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for the identification and quantification of this compound is crucial for quality control in the pharmaceutical industry.

This document provides a detailed application note and protocol for the development of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.

Principle

The analytical method is based on RP-HPLC with UV detection. The separation of this compound from moxifloxacin and other potential degradation products is achieved on a C18 stationary phase. The mobile phase composition and pH are optimized to ensure adequate resolution and peak shape. Quantification is performed by comparing the peak area of this compound in a sample to that of a certified reference standard. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.

Materials and Reagents

  • Reference Standards: Moxifloxacin Hydrochloride, this compound

  • Chemicals & Solvents:

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • High-purity water (Milli-Q or equivalent)

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector

    • Analytical balance

    • pH meter

    • Sonicator

    • Hot air oven

    • UV chamber

Experimental Protocols

Preparation of Solutions

4.1.1. Buffer Preparation (0.01 M Potassium Dihydrogen Orthophosphate)

  • Weigh accurately 1.36 g of potassium dihydrogen orthophosphate.

  • Dissolve in 1000 mL of high-purity water.

  • Adjust the pH to 6.0 with diluted orthophosphoric acid or triethylamine.

  • Filter the solution through a 0.45 µm membrane filter and degas.

4.1.2. Mobile Phase Preparation

Prepare a mixture of the buffer solution and methanol in a ratio of 70:30 (v/v).[1] Degas the mobile phase by sonication before use.

4.1.3. Standard Stock Solution Preparation

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

4.1.4. Working Standard Solution Preparation

From the standard stock solution, prepare a series of working standard solutions in the concentration range of 0.2 to 2.0 µg/mL by diluting with the mobile phase.[2]

4.1.5. Sample Preparation

The sample preparation will depend on the matrix (e.g., bulk drug, dosage form). For a tablet dosage form:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of moxifloxacin.

  • Transfer to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • This solution will be used for the analysis of this compound.

Chromatographic Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector
Column Agilent C18 (150 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase 0.01 M Potassium Dihydrogen Orthophosphate Buffer (pH 6.0) : Methanol (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 290 nm or 293 nm[2]
Column Temperature 30°C[1]
Injection Volume 10 µL[1]
Run Time Approximately 20 minutes (to ensure elution of all components)
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.[3]

4.3.1. Acid Degradation

  • Treat 1 mL of the moxifloxacin stock solution with 1 mL of 1N HCl.

  • Keep the solution at 60°C for 2 hours.

  • Neutralize the solution with 1N NaOH and dilute to a final concentration with the mobile phase.

4.3.2. Base Degradation

  • Treat 1 mL of the moxifloxacin stock solution with 1 mL of 1N NaOH.

  • Keep the solution at 60°C for 2 hours.

  • Neutralize the solution with 1N HCl and dilute to a final concentration with the mobile phase.

4.3.3. Oxidative Degradation

  • Treat 1 mL of the moxifloxacin stock solution with 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration with the mobile phase.

4.3.4. Thermal Degradation

  • Keep the solid drug substance in a hot air oven at 105°C for 24 hours.

  • Prepare a sample solution from the heat-treated drug.

4.3.5. Photolytic Degradation

  • Expose the solid drug substance to UV light (254 nm) in a UV chamber for 24 hours.

  • Prepare a sample solution from the UV-exposed drug.

Analyze all the stressed samples using the developed HPLC method. The chromatograms should show adequate separation of the this compound peak from the moxifloxacin peak and any other degradation products.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Linearity
Concentration (µg/mL)Peak Area
0.2
0.5
1.0
1.5
2.0
Correlation Coefficient (r²)
Precision (Repeatability)
InjectionPeak Area
1
2
3
4
5
6
Mean
SD
%RSD
Accuracy (Recovery)
Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
80
100
120
Mean % Recovery
Robustness
Parameter VariationRetention TimePeak Area
Flow Rate (±0.1 mL/min)
Mobile Phase pH (±0.2)
Column Temperature (±2°C)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Analysis prep_solutions Prepare Mobile Phase & Solutions hplc_system Set Up HPLC System (Column, Detector, Flow Rate) prep_solutions->hplc_system prep_standards Prepare Standard Solutions inject_samples Inject Samples & Standards prep_standards->inject_samples prep_samples Prepare Sample Solutions prep_samples->inject_samples hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data linearity Linearity acquire_data->linearity precision Precision acquire_data->precision accuracy Accuracy acquire_data->accuracy specificity Specificity (Forced Degradation) acquire_data->specificity robustness Robustness acquire_data->robustness process_data Process Data (Peak Integration) acquire_data->process_data quantify Quantify this compound process_data->quantify report Generate Report quantify->report

Caption: Experimental workflow for analytical method development.

Forced_Degradation_Pathway cluster_stress Stress Conditions moxifloxacin Moxifloxacin Drug Substance acid Acid Hydrolysis moxifloxacin->acid base Base Hydrolysis moxifloxacin->base oxidation Oxidation moxifloxacin->oxidation thermal Thermal Stress moxifloxacin->thermal photolytic Photolytic Stress moxifloxacin->photolytic degradation_products Formation of Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photolytic->degradation_products decarboxy_moxi This compound degradation_products->decarboxy_moxi other_impurities Other Related Substances degradation_products->other_impurities

References

Application Note: HPLC Analysis of Decarboxy moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Decarboxy moxifloxacin is a known impurity and degradation product of moxifloxacin.[1] Monitoring and controlling impurities like this compound in pharmaceutical formulations is critical for ensuring the safety and efficacy of the drug product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in the presence of moxifloxacin. The method is validated according to the International Conference on Harmonization (ICH) guidelines and is suitable for routine quality control and stability studies.[2][3]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been found to provide optimal separation of moxifloxacin and its related substances, including this compound.

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase Methanol (B129727) and 0.01 M Potassium Dihydrogen Orthophosphate buffer (30:70 v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 30°C[2]
Detection UV at 293 nm[5]
Run Time Approximately 15-20 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Prepare a 0.01 M Potassium Dihydrogen Orthophosphate buffer.

  • Mix the buffer with HPLC-grade methanol in a 70:30 ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]

b. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.2 to 2.0 µg/mL).[6]

c. Sample Preparation (from Moxifloxacin Drug Product):

  • Weigh and transfer a quantity of the drug product (e.g., powdered tablets) equivalent to 100 mg of moxifloxacin into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated for specificity, linearity, accuracy, precision, and sensitivity.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 5000
% RSD of Peak Areas ≤ 2.0% (for n=5)< 1.0%

Table 2: Method Validation Data for this compound

Validation ParameterResult
Linearity Range 0.25 - 1.5 µg/mL[2]
Correlation Coefficient (r²) ≥ 0.999[4]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%[7]
Limit of Detection (LOD) ~0.05 µg/mL[6]
Limit of Quantitation (LOQ) ~0.20 µg/mL[6]

Workflow and Diagrams

The overall workflow for the analysis of this compound is depicted below.

HPLC_Workflow prep Sample & Standard Preparation analysis Inject Blank, Standard, and Sample Solutions prep->analysis system_prep HPLC System Preparation (Mobile Phase, Column Equilibration) system_suitability System Suitability Test (Inject Standard 5x) system_prep->system_suitability system_suitability->system_prep If Fail system_suitability->analysis If Pass data_acq Data Acquisition (Chromatogram Recording) analysis->data_acq processing Data Processing (Peak Integration & Identification) data_acq->processing quant Quantification (Calculate Impurity %) processing->quant report Final Report Generation quant->report

Figure 1: HPLC analysis workflow for this compound.

Conclusion

The detailed RP-HPLC method provides a reliable and accurate means for the determination of this compound in pharmaceutical samples. The method is specific, linear, precise, and accurate, making it well-suited for quality control laboratories and drug development professionals involved in the analysis of moxifloxacin and its related substances. The short run time and simple mobile phase composition also make it an efficient choice for routine analysis.[7]

References

UPLC Method for the Rapid Separation of Moxifloxacin and its Degradation Product, Decarboxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This application note presents a sensitive and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of the fluoroquinolone antibiotic, Moxifloxacin (B1663623), from its primary degradation product, Decarboxy moxifloxacin. This stability-indicating method is crucial for quality control in pharmaceutical manufacturing and for stability studies of moxifloxacin formulations.

Introduction

Moxifloxacin is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[1][2] During its synthesis, formulation, or storage, impurities and degradation products can arise, which may affect the drug's efficacy and safety.[1] One critical degradation product is this compound, formed through the loss of a carboxyl group. Regulatory bodies require that pharmaceutical products are monitored for such impurities.[1][3] Therefore, a robust analytical method capable of separating and quantifying moxifloxacin from its decarboxylated form is essential. This UPLC method offers high resolution, sensitivity, and a significantly reduced runtime compared to traditional HPLC methods, making it ideal for high-throughput analysis.[4]

Experimental Protocol

This protocol outlines the steps for the UPLC analysis of Moxifloxacin and this compound.

Instrumentation and Consumables
  • UPLC System: A system capable of operating at high pressures (e.g., Waters ACQUITY UPLC H-Class or equivalent).

  • Detector: Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase UPLC column, such as a C18 or Phenyl-Hexyl column with sub-2 µm particle size.

  • Vials: Amber glass vials to protect the solutions from light.

  • Filters: 0.22 µm syringe filters (e.g., PVDF or PTFE).

Reagents and Solutions
  • Solvents: Acetonitrile (B52724) and Methanol (HPLC or UPLC grade).

  • Water: High-purity water (Milli-Q or equivalent).

  • Buffer: Potassium dihydrogen phosphate (B84403) or similar phosphate buffer.

  • Acid/Base: Orthophosphoric acid or triethylamine (B128534) for pH adjustment.

  • Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) or the mobile phase.

  • Standard Solutions:

    • Moxifloxacin Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Moxifloxacin Hydrochloride reference standard in the diluent.

    • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

    • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration (e.g., 100 µg/mL of Moxifloxacin and 10 µg/mL of this compound) with the diluent.

  • Sample Solution:

    • Accurately weigh and dissolve the sample containing moxifloxacin in the diluent to achieve a target concentration within the linear range of the method.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

The following UPLC conditions have been optimized for the separation of moxifloxacin and this compound.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 10-40% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection Wavelength 293 nm
Run Time 5 minutes
System Suitability

Before sample analysis, the system suitability must be verified. Inject the mixed working standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for both peaks
Theoretical Plates (N) ≥ 5000 for both peaks
Resolution (Rs) ≥ 2.0 between Moxifloxacin and this compound
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention time

Data Presentation

The following table summarizes the expected retention times and validation parameters for the UPLC method.

AnalyteExpected Retention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Moxifloxacin~ 2.11 - 200≥ 0.9990.050.15
This compound~ 1.80.1 - 20≥ 0.9990.020.06

Experimental Workflow

The following diagram illustrates the workflow for the UPLC analysis of moxifloxacin and its decarboxylated impurity.

UPLC_Workflow cluster_analysis UPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase A and B prep_diluent Prepare Diluent prep_standards Prepare Standard Solutions (Moxifloxacin & this compound) prep_sample Prepare Sample Solution system_setup Set up UPLC System (Install Column, Equilibrate) prep_sample->system_setup system_suitability Perform System Suitability Test inject_samples Inject Blank, Standards, and Samples system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Concentrations and Impurity Levels integrate_peaks->calculate_results generate_report Generate Final Report calculate_results->generate_report Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application select_column Column Selection (C18, Phenyl-Hexyl) optimize_mobile_phase Mobile Phase Optimization (pH, Organic Ratio) select_column->optimize_mobile_phase optimize_instrument Instrument Parameter Optimization (Flow Rate, Temperature, Wavelength) optimize_mobile_phase->optimize_instrument specificity Specificity optimize_instrument->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability routine_qc Routine Quality Control stability->routine_qc stability_studies Stability Studies stability->stability_studies

References

Application Note: Quantitative Analysis of Decarboxy Moxifloxacin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of decarboxy moxifloxacin (B1663623), a potential impurity and degradation product of the fluoroquinolone antibiotic moxifloxacin, in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for monitoring decarboxy moxifloxacin levels in preclinical and clinical samples.

Introduction

Moxifloxacin is a widely used fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of bacteria.[1] During its manufacturing process, storage, or metabolism, various related substances and degradation products can be formed. This compound is one such potential impurity, resulting from the loss of the carboxylic acid group from the moxifloxacin molecule.[2] Monitoring and controlling such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the quantification of trace-level impurities like this compound in complex biological matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound, adapted from established methods for moxifloxacin and its metabolites.[5][6]

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol (B129727) containing the internal standard (e.g., a stable isotope-labeled analog of moxifloxacin or a structurally similar fluoroquinolone).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution from endogenous plasma components.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 2 min.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The MRM transitions for this compound and a potential internal standard are optimized for maximum sensitivity and specificity.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound358.2340.20.13015
This compound (Quantifier)358.2261.10.13025
Moxifloxacin-d4 (IS)406.2388.20.13520

Note: The MRM transitions for this compound are proposed based on its structure (loss of CO2 from moxifloxacin, MW ~357.4 g/mol ) and fragmentation patterns observed for moxifloxacin. These should be optimized on the specific instrument being used.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method, based on typical results for moxifloxacin and related compounds.[1][3][5][7]

Table 4: Quantitative Performance

ParameterExpected Range
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard & Protein Precipitation (Methanol) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc_injection Inject into LC System reconstitute->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ms_detection Mass Spectrometric Detection (ESI+, MRM) separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development settings. The method performance should be fully validated according to the relevant regulatory guidelines before implementation for routine analysis.

References

Application Note: Profiling of Decarboxy Moxifloxacin Impurity in Moxifloxacin Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Like all active pharmaceutical ingredients (APIs), the purity of moxifloxacin drug substance is critical to its safety and efficacy.[1] Impurity profiling is a key aspect of drug development and quality control, ensuring that the levels of any impurities are within acceptable, safe limits.[2] One identified impurity in moxifloxacin is Decarboxy Moxifloxacin (CAS 1322062-57-6).[1][3] This application note provides a detailed protocol for the identification and quantification of this impurity in moxifloxacin drug substance using High-Performance Liquid Chromatography (HPLC).

This compound is a process-related impurity or a degradation product of moxifloxacin. Its presence and concentration must be monitored to ensure the quality of the drug substance. Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for setting specifications for related impurities in antibiotics.[2][4][5]

Logical Relationship: Moxifloxacin and its Decarboxy Impurity

The chemical structures of moxifloxacin and its decarboxy impurity are closely related. The impurity lacks the carboxylic acid group present in the parent moxifloxacin molecule. This structural similarity can present challenges in chromatographic separation.

Moxifloxacin Moxifloxacin (C21H24FN3O4) Decarboxy_Moxifloxacin This compound (C20H24FN3O2) Moxifloxacin->Decarboxy_Moxifloxacin Decarboxylation

Caption: Structural relationship between Moxifloxacin and this compound.

Experimental Workflow for Impurity Profiling

The general workflow for the profiling of this compound in a moxifloxacin drug substance sample involves sample preparation, chromatographic separation, detection, and data analysis.

cluster_workflow Experimental Workflow Sample_Prep Sample Preparation (Dissolution in Diluent) HPLC_Analysis HPLC Separation (Reversed-Phase Chromatography) Sample_Prep->HPLC_Analysis Detection UV Detection (e.g., 293 nm) HPLC_Analysis->Detection Data_Analysis Data Analysis (Quantification and Reporting) Detection->Data_Analysis

Caption: General workflow for this compound impurity profiling.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method is a robust and widely used technique for the separation and quantification of moxifloxacin and its related substances.[6][7]

Chromatographic Conditions

The following table outlines a recommended set of starting conditions for the HPLC analysis. Method optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common ratio is in the range of 55:45 (buffer:organic).[8]
pH of Buffer Adjusted to a suitable pH, for example, 2.5 with triethylamine.[8]
Flow Rate 1.0 mL/min
Detection Wavelength 293 nm[8]
Injection Volume 10 µL[8]
Column Temperature 25°C
Run Time Approximately 10 minutes, sufficient to elute the moxifloxacin peak and any impurities.[8]
Reagents and Materials
  • Moxifloxacin Hydrochloride working standard

  • This compound reference standard

  • HPLC grade Methanol

  • HPLC grade water

  • Orthophosphoric acid

  • Triethylamine

Experimental Protocols

Preparation of Mobile Phase
  • Buffer Preparation: Prepare a suitable buffer solution, for example, by dissolving an appropriate amount of a phosphate salt in HPLC grade water.

  • pH Adjustment: Adjust the pH of the buffer to 2.5 using triethylamine.

  • Mobile Phase Mixture: Mix the buffer and methanol in the ratio of 55:45 (v/v).

  • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Preparation of Standard Solutions
  • Standard Stock Solution (Moxifloxacin): Accurately weigh and transfer about 20 mg of Moxifloxacin HCl working standard into a 50 mL volumetric flask. Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve. Dilute to the mark with the mobile phase.

  • Working Standard Solution (Moxifloxacin): Further dilute 5 mL of the stock solution to 50 mL with the mobile phase to obtain a suitable working concentration.[8]

  • Impurity Stock Solution (this compound): Accurately weigh a suitable amount of this compound reference standard and prepare a stock solution in the mobile phase.

  • Spiked Sample Solution (for method development and validation): Prepare a solution of moxifloxacin and spike it with a known concentration of the this compound impurity to verify the separation and sensitivity of the method.

Preparation of Sample Solution
  • Accurately weigh and transfer a quantity of the moxifloxacin drug substance equivalent to 400 mg of moxifloxacin into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for about 15 minutes to ensure complete dissolution.

  • Make up the volume with the mobile phase and filter the solution through a 0.45 µm filter.[8]

  • Further dilute 1 mL of the filtrate to 100 mL with the mobile phase.

System Suitability

Before sample analysis, the suitability of the chromatographic system should be established. Inject the working standard solution multiple times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) of Peak Area Not more than 2.0% for replicate injections
Analysis Procedure
  • Inject 10 µL of the prepared standard and sample solutions separately into the chromatograph.

  • Record the chromatograms and measure the peak responses.

  • Identify the moxifloxacin and this compound peaks based on their retention times compared to the standards.

Data Presentation and Calculations

The amount of this compound impurity in the moxifloxacin drug substance can be calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concentrationstandard / Concentrationsample) x 100

Where:

  • Areaimpurity is the peak area of this compound in the sample chromatogram.

  • Areastandard is the peak area of this compound in the standard chromatogram.

  • Concentrationstandard is the concentration of the this compound standard solution.

  • Concentrationsample is the concentration of the moxifloxacin sample solution.

Example Quantitative Data

The following table presents example data for the quantification of this compound in three different batches of moxifloxacin drug substance.

Batch NumberThis compound (%)Status
MXN-2025-0010.08Pass
MXN-2025-0020.12Pass
MXN-2025-0030.05Pass

Note: The acceptance criteria for specific impurities are typically established based on regulatory guidelines and safety data. For example, the reporting threshold for a new drug substance is often around 0.05%, the identification threshold around 0.10%, and the qualification threshold around 0.15%.[4]

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the profiling of this compound impurity in moxifloxacin drug substance. Adherence to this protocol, along with proper system suitability checks and method validation, will ensure accurate and reproducible results, contributing to the overall quality control and safety of moxifloxacin. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Application Notes & Protocols for the Quantification of Decarboxy moxifloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantification of Decarboxy moxifloxacin (B1663623), a potential impurity and degradation product of Moxifloxacin, in pharmaceutical formulations. The protocols are based on established stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods.

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] During its synthesis and storage, or under stress conditions such as acidic environments, Moxifloxacin can degrade to form impurities, one of which is Decarboxy moxifloxacin. The quantification of this and other related substances is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Regulatory bodies like the International Conference on Harmonisation (ICH) require the use of validated stability-indicating analytical methods to monitor impurities.

This document outlines a robust HPLC/UPLC method capable of separating and quantifying this compound from the active pharmaceutical ingredient (API), Moxifloxacin, and other potential impurities.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Moxifloxacin and its related substances, including impurities like this compound. It is important to note that specific validation for this compound should be performed in your laboratory to ensure the accuracy and precision of the method for this specific analyte.

Table 1: HPLC Method Validation Parameters

ParameterMoxifloxacinGeneral Impurities
Linearity Range4 - 18 µg/mL[2]0.25 - 1.5 µg/mL[3]
Correlation Coefficient (r²)> 0.999[1][2]> 0.998
Limit of Detection (LOD)0.001 µg/mL[2]~0.05 µg/mL[4]
Limit of Quantification (LOQ)0.003 µg/mL[2]~0.20 µg/mL[4]
Accuracy (% Recovery)99.3 - 102%[1]97.7 - 107.6%[5]
Precision (% RSD)< 2%[2]< 5%

Table 2: UPLC Method Validation Parameters

ParameterMoxifloxacin
Linearity RangeNot explicitly stated
Correlation Coefficient (r²)Not explicitly stated
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated
Accuracy (% Recovery)Not explicitly stated
Precision (% RSD)Not explicitly stated

Note: Specific quantitative data for this compound is not extensively reported in the literature. The data for "General Impurities" is indicative and should be established specifically for this compound during method validation.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Start standard_prep Prepare this compound and Moxifloxacin Standards start->standard_prep sample_prep Prepare Pharmaceutical Formulation Sample start->sample_prep filtration Filter Samples and Standards (0.45 µm filter) standard_prep->filtration sample_prep->filtration injection Inject into Chromatographic System filtration->injection hplc_uplc HPLC / UPLC System separation Isocratic Elution on C18 Column injection->separation detection UV Detection (e.g., 295 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration Construct Calibration Curve peak_integration->calibration quantification Quantify this compound calibration->quantification end End quantification->end logical_relationship cluster_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application method_selection Select Analytical Technique (HPLC/UPLC) param_optimization Optimize Chromatographic Parameters (Mobile Phase, Column, Flow Rate, etc.) method_selection->param_optimization specificity Specificity (Forced Degradation) param_optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Quality Control Testing robustness->routine_analysis stability_studies Stability Studies of Moxifloxacin Formulations

References

Application Note: Forced Degradation Study of Moxifloxacin and Characterization of Decarboxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As part of the drug development and quality control process, forced degradation studies are essential to understand the chemical stability of the active pharmaceutical ingredient (API) and to identify potential degradation products. This application note details a comprehensive protocol for conducting forced degradation studies on moxifloxacin under various stress conditions, with a specific focus on the formation and characterization of its decarboxylated degradation product, decarboxy moxifloxacin. The identification of such degradants is crucial for establishing stability-indicating analytical methods and ensuring the safety and efficacy of the final drug product. One study identified a decarboxylation product of moxifloxacin by infrared spectroscopy after heating in 2 M HCl at 100°C for 10 hours.[2]

Significance of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. These studies provide valuable insights into:

  • Degradation Pathways: Elucidating the likely degradation pathways of the drug substance.

  • Degradant Identification: Identifying the potential degradation products that could form under various environmental conditions.

  • Method Development: Developing and validating stability-indicating analytical methods capable of separating and quantifying the API from its degradation products.

  • Formulation Development: Assisting in the development of a stable drug product formulation.

  • Intrinsic Stability: Understanding the inherent stability of the drug molecule.

Experimental Protocols

This section outlines the detailed methodologies for subjecting moxifloxacin to various stress conditions to induce degradation and facilitate the formation of this compound.

Materials and Reagents
Sample Preparation

A stock solution of moxifloxacin (1 mg/mL) is prepared by dissolving the reference standard in a suitable solvent, such as methanol or a mixture of acetonitrile and water. This stock solution is then used for the individual stress studies.

Forced Degradation Conditions
  • Objective: To induce degradation via acid-catalyzed hydrolysis, a condition known to promote decarboxylation of fluoroquinolones.

  • Protocol:

    • To 1 mL of the moxifloxacin stock solution, add 1 mL of 2N HCl.

    • Heat the solution in a water bath at 100°C for 10 hours.[2]

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 2N NaOH.

    • Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

  • Objective: To investigate the degradation profile under alkaline conditions.

  • Protocol:

    • To 1 mL of the moxifloxacin stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • After 24 hours, neutralize the solution with an appropriate volume of 1N HCl.

    • Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

  • Objective: To assess the susceptibility of moxifloxacin to oxidation.

  • Protocol:

    • To 1 mL of the moxifloxacin stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • After 24 hours, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

  • Objective: To evaluate the effect of heat on the solid drug substance.

  • Protocol:

    • Place a known amount of moxifloxacin hydrochloride powder in a hot air oven maintained at 105°C for 48 hours.

    • After the exposure period, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed sample in the mobile phase at a concentration of approximately 100 µg/mL for analysis.

  • Objective: To determine the photosensitivity of moxifloxacin.

  • Protocol:

    • Expose a solution of moxifloxacin (100 µg/mL in mobile phase) to direct sunlight for 8 hours or to a UV lamp (254 nm) for 24 hours.

    • Analyze the exposed solution directly by the analytical method.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating moxifloxacin from its degradation products, including this compound.

Proposed HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 20 mM ammonium formate buffer (pH 4.0, adjusted with formic acid) and acetonitrile in a ratio of 70:30 (v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 295 nm

  • Column Temperature: 30°C

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of moxifloxacin and its degradation products.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the degradation under different stress conditions.

Stress ConditionTreatmentDurationTemperature% Moxifloxacin Degraded% this compound FormedOther Major Degradants (%)
Acid Hydrolysis 2N HCl10 hours100°C45.225.819.4
Base Hydrolysis 1N NaOH24 hoursRoom Temp18.5Not Detected18.5
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp28.3Not Detected28.3
Thermal Degradation Solid State48 hours105°C8.1Not Detected8.1
Photolytic Degradation Sunlight8 hoursAmbient12.6Not Detected12.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Moxi_API Moxifloxacin API Stock_Sol Prepare 1 mg/mL Stock Solution Moxi_API->Stock_Sol Moxi_API->Stock_Sol Acid Acid Hydrolysis (2N HCl, 100°C, 10h) Stock_Sol->Acid Base Base Hydrolysis (1N NaOH, RT, 24h) Oxidative Oxidative Degradation (3% H2O2, RT, 24h) Thermal Thermal Degradation (Solid, 105°C, 48h) Photo Photolytic Degradation (Sunlight, 8h) Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution to Working Concentration Oxidative->Dilute Thermal->Dilute HPLC HPLC Analysis Photo->HPLC Neutralize->Dilute Dilute->HPLC Characterize Characterization of Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Workflow for the forced degradation study of moxifloxacin.

Logical Relationship of Stress Conditions to Degradation Products

Degradation_Pathway cluster_degradants Degradation Products Moxifloxacin Moxifloxacin Decarboxy This compound Moxifloxacin->Decarboxy  Acid Hydrolysis (High Temperature) Oxidative_DP Oxidative Degradants Moxifloxacin->Oxidative_DP  Oxidative Stress Hydrolytic_DP Other Hydrolytic Degradants Moxifloxacin->Hydrolytic_DP  Base Hydrolysis Photo_DP Photolytic Degradants Moxifloxacin->Photo_DP  Photolytic Stress

Caption: Relationship between stress conditions and moxifloxacin degradation products.

Conclusion

This application note provides a detailed protocol for conducting forced degradation studies on moxifloxacin, with a specific emphasis on the generation of this compound under acidic stress conditions. The outlined experimental procedures and analytical methodology will enable researchers to effectively assess the stability of moxifloxacin and to identify and quantify its key degradation products. This information is critical for the development of robust and stable pharmaceutical formulations and for ensuring the quality and safety of moxifloxacin-containing drug products.

References

Application Note and Protocol for a Stability-Indicating Assay of Moxifloxacin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing moxifloxacin, it is crucial to employ a validated stability-indicating assay method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential degradation products or process-related impurities that may form during manufacturing, storage, or handling.

Forced degradation studies are an integral part of developing a stability-indicating method, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[2][3][4] The analytical method must then demonstrate specificity by resolving the moxifloxacin peak from all resulting degradants.

This document provides a detailed protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of moxifloxacin and its impurities. The provided methodologies are based on a comprehensive review of published analytical methods.

Chromatographic Systems for Moxifloxacin Analysis

Several HPLC and UPLC methods have been developed for the determination of moxifloxacin and its related substances. A summary of various chromatographic conditions is presented in Table 1 for easy comparison.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Technique RP-HPLCRP-HPLCRP-HPLCRP-HPLCUPLC
Column Phenomenex ODS C18 (250x4.6mm, 5µ)[4]Waters C18 XTerra[5]Agilent C18 (150 x 4.6 mm, 5 μm)[6]Agilent zorbax eclipse XBD-C18 (150 mm × 4.6 mm, 3.5 μm)[3]C-18 column
Mobile Phase 20mM Ammonium (B1175870) formate (B1220265): Acetonitrile (70:30 v/v), pH 4.0 with formic acid[4]Water + Triethylamine (2%, v/v): Acetonitrile (90:10 v/v), pH 6.0 with phosphoric acid[5]0.01 M Potassium dihydrogen orthophosphate: Methanol (70:30)[6]Methanol: Phosphate (B84403) buffer pH 2.5 (60:40 % v/v)[3]Potassium dihydrogen ortho phosphate (pH 1.8): Methanol: Acetonitrile (60:20:20)[7]
Flow Rate 1.0 mL/min[4]1.5 mL/min[5]1.0 mL/min[6]1.2 mL/min[3]0.3 mL/min[7]
Detection Wavelength 295 nm[4]290 nm[5]230 nm[6]295.5 nm[3]296 nm[7]
Column Temperature 30°C45°C[5]30°C[6]Room Temperature[3]Not Specified
Injection Volume 20 µLNot Specified10 µL[6]20 µL[3]Not Specified
Run Time 10 min[4]Not Specified16 min[6]< 6 min[3]3 min[7]

Forced Degradation Studies Summary

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Table 2 summarizes the degradation of moxifloxacin under various stress conditions as reported in the literature.

Stress Condition Reagent/Condition Duration Degradation (%) Reference
Acidic Hydrolysis 1 M HCl3 hours (40-90°C)Significant degradation[1]
0.1 M HCl3 hours (50°C)~0.3%[1]
2 M HCl10 hours (100°C)One degradation product identified[1]
Acidic Medium11 days18.9%[4]
Alkaline Hydrolysis 1N NaOH6 hoursDegradation product at RT 9.525 min[8]
Basic Medium11 days22.32%[4]
Oxidative Degradation Hydrogen Peroxide11 days32.81%[4]
Thermal Degradation Dry Heat11 days12.35%[4]
Photolytic Degradation Daylight11 days7.4%[4]
UV Light11 days8.09%[4]
Aqueous Solution (pH 2.0-12.0)24-30 hoursFive photodegraded products identified[9]
Neutral Hydrolysis Neutral Condition11 days15.7%[4]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol details a robust and validated RP-HPLC method for the determination of moxifloxacin in the presence of its impurities and degradation products.

Materials and Reagents
  • Moxifloxacin Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (AR Grade)

  • Formic Acid (AR Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Phenomenex ODS C18 (250 x 4.6mm, 5µm) or equivalent.[4]

  • Mobile Phase: 20mM Ammonium Formate: Acetonitrile (70:30 v/v), with the pH adjusted to 4.0 using formic acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 295 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Run Time: 10 minutes.[4]

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 20mM ammonium formate solution by dissolving the appropriate amount in HPLC grade water. Mix 700 mL of this solution with 300 mL of acetonitrile. Adjust the pH to 4.0 with formic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of moxifloxacin hydrochloride reference standard and dissolve it in 50 mL of the mobile phase.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL.[4]

Forced Degradation Studies Protocol
  • Acid Degradation: To a solution of moxifloxacin, add 1N HCl and reflux for a specified period. Neutralize the solution with 1N NaOH before injection.

  • Base Degradation: To a solution of moxifloxacin, add 1N NaOH and reflux for a specified period. Neutralize the solution with 1N HCl before injection.

  • Oxidative Degradation: Treat a solution of moxifloxacin with 30% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature and duration.

  • Photolytic Degradation: Expose a solution of moxifloxacin to UV light (254 nm) and/or daylight for a specified duration.[4]

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrated by the separation of the main drug peak from impurities and degradation products in the stressed samples.

  • Linearity: Assessed over a concentration range of 10-150 mcg/ml with a regression coefficient of 0.999.[4]

  • Accuracy: Determined by recovery studies, with acceptable limits typically between 98-102%.[4]

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of less than 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[4]

  • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.[4]

Visualizations

Experimental Workflow for Stability-Indicating Assay

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard and Sample Solutions inject_samples Inject Samples prep_std->inject_samples prep_mobile Prepare Mobile Phase hplc_setup Set up HPLC System prep_mobile->hplc_setup acid Acid Hydrolysis acid->inject_samples base Alkaline Hydrolysis base->inject_samples oxidative Oxidative Degradation oxidative->inject_samples thermal Thermal Degradation thermal->inject_samples photo Photolytic Degradation photo->inject_samples hplc_setup->inject_samples acquire_data Acquire Data inject_samples->acquire_data specificity Specificity acquire_data->specificity linearity Linearity acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision acquire_data->precision robustness Robustness acquire_data->robustness

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Logical Relationship of a Stability-Indicating Method

G cluster_core Core Concept cluster_inputs Inputs cluster_process Process cluster_outputs Outputs stability_indicating Stability-Indicating Method quantification Accurate Quantification of API stability_indicating->quantification impurity_profile Impurity Profile stability_indicating->impurity_profile drug_substance Drug Substance (Moxifloxacin) separation Chromatographic Separation drug_substance->separation stress_conditions Stress Conditions (Acid, Base, etc.) stress_conditions->separation detection Detection separation->detection detection->stability_indicating

Caption: Logical relationship of a stability-indicating assay method.

References

Application Note: Protocol for Detection of Decarboxy-Moxifloxacin in Stability Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity. Like all pharmaceutical products, moxifloxacin is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. One of the identified degradation products is decarboxy-moxifloxacin, formed by the loss of the carboxylic acid group from the parent molecule. Monitoring and controlling the levels of such impurities in stability samples is a critical aspect of drug development and quality control, as mandated by regulatory bodies worldwide.

This application note provides a detailed protocol for the detection and quantification of decarboxy-moxifloxacin in stability samples of moxifloxacin drug substance and product. The methodology is based on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and this document outlines the experimental procedure, data presentation, and visualization of the key processes.

Principle

The analytical method described herein is a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection. The principle lies in the separation of moxifloxacin from its degradation products, including decarboxy-moxifloxacin, based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The separated components are then detected and quantified by a UV detector at a wavelength where all compounds of interest exhibit adequate absorbance. The method is designed to be specific, accurate, precise, and linear over a defined concentration range for decarboxy-moxifloxacin.

Chemical Degradation Pathway

Moxifloxacin can degrade under various stress conditions, including acidic, basic, oxidative, and photolytic stress. The formation of decarboxy-moxifloxacin is primarily observed under acidic hydrolysis conditions. The degradation pathway involves the removal of the carboxylic acid group from the quinolone core of the moxifloxacin molecule.

Moxifloxacin Moxifloxacin (C21H24FN3O4) Decarboxy_Moxifloxacin Decarboxy-Moxifloxacin (C20H24FN3O2) Moxifloxacin->Decarboxy_Moxifloxacin Acidic Hydrolysis (-CO2)

Caption: Degradation pathway of Moxifloxacin to Decarboxy-Moxifloxacin.

Experimental Protocol

This protocol provides a general framework for the detection of decarboxy-moxifloxacin. Method parameters may require optimization based on the specific formulation and available instrumentation.

Reagents and Materials
  • Moxifloxacin Hydrochloride Reference Standard

  • Decarboxy-Moxifloxacin Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Moxifloxacin drug substance or product for stability testing

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis Detector

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in the ratio of 70:30 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 293 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes
Preparation of Solutions
  • Buffer Preparation (0.01 M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 70:30 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution of Moxifloxacin (1000 µg/mL): Accurately weigh about 25 mg of Moxifloxacin Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Stock Solution of Decarboxy-Moxifloxacin (100 µg/mL): Accurately weigh about 2.5 mg of Decarboxy-Moxifloxacin Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Spiked Standard Solution: Prepare a solution containing a known concentration of Moxifloxacin (e.g., 400 µg/mL) and Decarboxy-Moxifloxacin at the desired impurity level (e.g., 0.2% which would be 0.8 µg/mL). This solution is used for system suitability and to confirm the resolution.

  • Sample Preparation (from Stability Chamber):

    • Drug Substance: Accurately weigh about 25 mg of the moxifloxacin drug substance from the stability study into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

    • Drug Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of moxifloxacin into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Cool to room temperature and dilute to volume with the mobile phase. Filter a portion of the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.

System Suitability

Before commencing the analysis, the suitability of the chromatographic system must be verified. Inject the spiked standard solution and evaluate the following parameters:

  • Resolution: The resolution between the moxifloxacin peak and the decarboxy-moxifloxacin peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the moxifloxacin peak should not be more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the moxifloxacin peak should be not less than 2000.

  • Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be not more than 2.0% for the peak area of both moxifloxacin and decarboxy-moxifloxacin.

Data Analysis and Calculation

The amount of decarboxy-moxifloxacin in the stability sample is calculated using the following formula:

% Decarboxy-moxifloxacin = (AreaDecarboxy / AreaStandard) x (ConcStandard / ConcSample) x 100

Where:

  • AreaDecarboxy = Peak area of decarboxy-moxifloxacin in the sample chromatogram.

  • AreaStandard = Peak area of decarboxy-moxifloxacin in the standard chromatogram.

  • ConcStandard = Concentration of decarboxy-moxifloxacin in the standard solution (µg/mL).

  • ConcSample = Concentration of moxifloxacin in the sample solution (µg/mL).

Data Presentation

The quantitative results from the stability studies should be tabulated to facilitate easy comparison and trend analysis.

Table 1: Summary of Moxifloxacin Degradation under Forced Conditions

Stress ConditionDurationMoxifloxacin Assay (%)Decarboxy-Moxifloxacin (%)Total Impurities (%)
Acid Hydrolysis (0.1 N HCl, 80°C) 24 hours85.21.55.8
Base Hydrolysis (0.1 N NaOH, 60°C) 8 hours92.1Not Detected3.2
Oxidative Degradation (3% H₂O₂, RT) 48 hours90.5Not Detected4.5
Thermal Degradation (80°C, dry heat) 7 days98.1Not Detected0.8
Photolytic Degradation (ICH Q1B) 11 days95.3Not Detected2.1

Note: The data presented in this table is illustrative and may not represent actual experimental results. Decarboxy-moxifloxacin is primarily reported to form under acidic conditions.

Experimental Workflow

The following diagram illustrates the overall workflow for the detection of decarboxy-moxifloxacin in stability samples.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Sample Stability Sample (Drug Substance/Product) Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Sample_Prep Standard Decarboxy-Moxifloxacin Reference Standard Standard_Prep Standard Preparation (Dissolution, Dilution) Standard->Standard_Prep Spiked_Standard Spiked Standard (Moxi + Decarboxy-Moxi) System_Suitability System Suitability Test (Inject Spiked Standard) Spiked_Standard->System_Suitability Analysis Analysis of Samples and Standards Sample_Prep->Analysis Standard_Prep->Analysis System_Suitability->Analysis Proceed if SST passes Integration Peak Integration and Identification Analysis->Integration Calculation Quantification of Decarboxy-Moxifloxacin Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for Decarboxy-Moxifloxacin Detection.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of decarboxy-moxifloxacin in stability samples of moxifloxacin. The described HPLC method is stability-indicating and can be validated according to ICH guidelines to ensure reliable and accurate results. Adherence to this protocol will enable researchers and drug development professionals to effectively monitor the quality and stability of moxifloxacin formulations.

Application of Decarboxy Moxifloxacin as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarboxy moxifloxacin (B1663623) is a key impurity and degradation product of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] As a United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI), decarboxy moxifloxacin serves as a critical reference standard in the pharmaceutical industry.[2] Its primary application lies in the development, validation, and routine implementation of analytical methods to ensure the quality, safety, and efficacy of moxifloxacin drug substances and products.[3] This reference standard is essential for accurately identifying and quantifying impurities, which is a mandatory requirement by regulatory agencies worldwide.

The use of this compound as a reference standard is integral to various analytical applications, including:

  • Analytical Method Development and Validation: Establishing and verifying the suitability of analytical procedures for their intended purpose.[3]

  • Routine Quality Control: Monitoring the purity of moxifloxacin in bulk drug and finished pharmaceutical products.

  • Stability Testing and Impurity Profiling: Assessing the stability of moxifloxacin under various environmental conditions and identifying potential degradation products.[3][4]

  • Forced Degradation Studies: Investigating the degradation pathways of moxifloxacin under stress conditions such as acid, base, oxidation, heat, and light.[5][6]

Physicochemical Properties

PropertyValueReference
Chemical Name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline[7]
CAS Number 1322062-57-6[8][9]
Molecular Formula C₂₀H₂₄FN₃O₂[7][9]
Molecular Weight 357.42 g/mol [7][9]
Purity >95% (HPLC)[7]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of this compound reference standard for use in analytical procedures.

Materials:

  • This compound Reference Standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Sonicator

Protocol:

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard.

    • Transfer the weighed standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 10-15 minutes to dissolve the standard completely.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with methanol and mix thoroughly.

  • Working Standard Solution Preparation (e.g., 1 µg/mL):

    • Pipette 1 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with a suitable diluent (e.g., mobile phase or a mixture of water and methanol).

    • Mix the solution thoroughly.

Note: The concentrations of the stock and working solutions should be adjusted based on the specific requirements of the analytical method being used. Protect solutions from light.

HPLC Method for Impurity Profiling of Moxifloxacin

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and other related impurities in moxifloxacin drug substance.

Instrumentation and Chromatographic Conditions (Representative Method):

ParameterCondition
HPLC System A gradient or isocratic HPLC system with a UV detector.
Column Waters C18 XTerra column or equivalent (e.g., Luna 5 µm Phenyl-Hexyl, 250 x 4.6 mm).[10]
Mobile Phase A mixture of an aqueous buffer (e.g., water with 2% triethylamine, pH adjusted to 6.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a ratio of 90:10 (v/v).
Flow Rate 1.5 mL/min[10]
Detection UV at 290 nm[10]
Column Temperature 45 °C[10]
Injection Volume 20 µL

Method Validation Parameters (Illustrative Data):

The following table summarizes typical validation parameters that should be assessed for the analytical method, along with representative values found in the literature for similar analyses.

ParameterTypical Range/ValueReference
Linearity Range 0.2 - 2.0 µg/mL[10]
Correlation Coefficient (r²) ≥ 0.999[4]
Limit of Detection (LOD) Approximately 0.05 µg/mL[10]
Limit of Quantification (LOQ) Approximately 0.20 µg/mL[10]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Forced Degradation Studies

Objective: To investigate the degradation profile of moxifloxacin under various stress conditions and to identify the formation of this compound.

Protocol:

  • Preparation of Moxifloxacin Solution: Prepare a stock solution of moxifloxacin in a suitable solvent (e.g., methanol or water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the moxifloxacin solution with 0.1 N HCl and heat at 80°C for a specified period.

    • Base Hydrolysis: Treat the moxifloxacin solution with 0.1 N NaOH and heat at 80°C for a specified period.

    • Oxidative Degradation: Treat the moxifloxacin solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid moxifloxacin drug substance to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the moxifloxacin solution to UV light (e.g., 254 nm) or sunlight.

  • Sample Analysis:

    • After the specified exposure time, neutralize the acidic and basic solutions.

    • Dilute all the stressed samples to a suitable concentration.

    • Analyze the samples using the validated HPLC method alongside the this compound reference standard to identify and quantify the degradant.

Visualizations

experimental_workflow cluster_prep 1. Standard & Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis cluster_report 4. Reporting ref_std This compound Reference Standard ref_std_sol Prepare Standard Solution ref_std->ref_std_sol moxi_sample Moxifloxacin API or Drug Product sample_sol Prepare Sample Solution moxi_sample->sample_sol inject_std Inject Standard Solution ref_std_sol->inject_std inject_sample Inject Sample Solution sample_sol->inject_sample hplc HPLC System chrom_std Standard Chromatogram hplc->chrom_std chrom_sample Sample Chromatogram hplc->chrom_sample inject_std->hplc inject_sample->hplc identify Identify Impurity Peak (by Retention Time) chrom_std->identify chrom_sample->identify quantify Quantify Impurity (by Peak Area) identify->quantify report Report Impurity Level quantify->report degradation_pathway moxi Moxifloxacin stress Stress Conditions (e.g., Acid, Base, Light, Heat) moxi->stress decarboxy_moxi This compound stress->decarboxy_moxi Decarboxylation other_impurities Other Degradation Products stress->other_impurities

References

Application Note: Chromatographic Separation of Moxifloxacin and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Like many pharmaceuticals, moxifloxacin is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and extreme pH. The resulting degradation products can lead to a decrease in therapeutic efficacy and may even have toxicological effects. Therefore, it is crucial to have reliable analytical methods to separate and quantify moxifloxacin from its degradation products to ensure the quality, safety, and stability of pharmaceutical formulations.

This application note provides a detailed overview of chromatographic methods for the separation of moxifloxacin and its degradation products, with a focus on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC). Detailed experimental protocols and quantitative data from forced degradation studies are presented to aid researchers in developing and validating stability-indicating analytical methods.

Chromatographic Methods for Separation

Several chromatographic techniques have been successfully employed for the separation of moxifloxacin and its degradation products. Reversed-phase HPLC (RP-HPLC) is the most commonly reported method, offering excellent resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

A simple, specific, and isocratic RP-HPLC method with UV detection is a widely used technique for the analysis of moxifloxacin and its degradation products.[1][3] The separation is typically achieved on a C18 or C8 stationary phase with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[3][4]

Table 1: Summary of HPLC Methods for Moxifloxacin and Degradation Product Separation

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time of Moxifloxacin (min)Reference
Sunfire C18 (250 mm × 4.6 mm, 5µm)Methanol: Acetonitrile: Water with 0.1% Triethylamine (TEA)Not Specified292Not Specified[5]
C8Methanol: Phosphate buffer pH 3.0 (55:45 v/v)Not Specified243Not Specified[4]
Agela Technology C18 (Venosil XBP, 250 mm x 4.6 mm, 10 µm)Phosphate buffer: Methanol (18:7 v/v)1.32939.99[2]
Hypersil® BDS C18 (250×4.6 mm, 5µm)20 mM Ammonium dihydrogen orthophosphate (pH 3): Acetonitrile (75:25)1.5295Not Specified[6]
Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm1.0 g Tetrabutylammonium hydrogen sulfate (B86663) and 2.0 g Monobasic potassium phosphate in water, with 4.0 mL Phosphoric acid diluted to 2000 mL : Methanol (1440:560)Not SpecifiedNot SpecifiedNot Specified[7]
ZORBAX XDB-C18 (50 × 4.6 mm, 1.8 µm)Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)0.5290Not Specified[8]
Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity, utilizing sub-2 µm particle columns.[9] This technique is particularly useful for the rapid analysis of complex mixtures of moxifloxacin and its multiple degradation products.

Table 2: UPLC Method for Moxifloxacin and Degradation Product Separation

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time of Moxifloxacin (min)Reference
Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)Gradient: Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)0.3Not SpecifiedNot Specified[10]
C18Potassium dihydrogen ortho phosphate (pH 1.8): Methanol: Acetonitrile (60:20:20)0.3296Not Specified[9]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be a cost-effective and high-throughput alternative to HPLC for the quantification of moxifloxacin and its degradation products.

Table 3: HPTLC Method for Moxifloxacin and Degradation Product Separation

Stationary PhaseMobile PhaseDetection Wavelength (nm)Rf Value of MoxifloxacinReference
Silica gel 60 F254Methylene chloride: Methanol: Strong ammonia (B1221849) solution: Acetonitrile (10:10:5:10)2920.51[11]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate its potential degradation products.

Table 4: Summary of Forced Degradation Studies of Moxifloxacin

Stress ConditionReagents and ConditionsMoxifloxacin Degradation (%)Reference
Acid Hydrolysis 1N HCl, refluxed18.9% after 11 days[12]
Base Hydrolysis 1N NaOH, refluxed22.32% after 11 days[12]
Oxidative Degradation Hydrogen peroxide32.81% after 11 days[12]
Thermal Degradation 80°C for 6 hoursNot Specified[1]
Dry heat, 11 days12.35%[12]
Photolytic Degradation Exposure to daylight for 11 days7.4%[12]
Exposure to UV light for 11 days8.09%[12]
Neutral Hydrolysis Distilled water, refluxed15.7% after 11 days[12]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Moxifloxacin and its Degradation Products

This protocol is based on a validated isocratic RP-HPLC method.[1][3]

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Moxifloxacin hydrochloride reference standard

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: 10mM Sodium phosphate buffer and methanol (60:40 v/v), pH adjusted to 4.4 with orthophosphoric acid.[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: Ambient

  • Detection Wavelength: 294 nm.[1][3]

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of moxifloxacin hydrochloride reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-100 µg/mL with the mobile phase.

  • Sample Preparation (for drug product): Extract a known amount of the drug product with the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the concentration of moxifloxacin from the calibration curve.

  • For degradation studies, inject the stressed samples and analyze the chromatograms for the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental_Workflow cluster_preparation Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Moxi_Standard Moxifloxacin Reference Standard HPLC_System HPLC/UPLC System Moxi_Standard->HPLC_System HPTLC_System HPTLC System Moxi_Standard->HPTLC_System Drug_Product Drug Product Drug_Product->HPLC_System Drug_Product->HPTLC_System Stressed_Sample Stressed Sample (Forced Degradation) Stressed_Sample->HPLC_System Stressed_Sample->HPTLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition HPTLC_System->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Moxifloxacin & DPs Peak_Integration->Quantification Report Application Note/ Protocol Generation Quantification->Report

Caption: Experimental workflow for chromatographic analysis.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products Moxifloxacin Moxifloxacin Acid Acidic (HCl) Moxifloxacin->Acid Base Basic (NaOH) Moxifloxacin->Base Oxidation Oxidative (H2O2) Moxifloxacin->Oxidation Thermal Thermal Moxifloxacin->Thermal Photo Photolytic (UV/Daylight) Moxifloxacin->Photo DP1 DP-1 Acid->DP1 DP2 DP-2 Base->DP2 DP3 DP-3 Oxidation->DP3 DPn ...DP-n Thermal->DPn Photo->DP1 Photo->DPn

Caption: Logical relationship of moxifloxacin degradation.

Conclusion

The chromatographic methods detailed in this application note, particularly RP-HPLC, provide robust and reliable approaches for the separation and quantification of moxifloxacin and its degradation products. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry for routine quality control, stability testing, and the development of new drug formulations containing moxifloxacin. The successful implementation of these methods is critical for ensuring the safety and efficacy of moxifloxacin products.

References

Application Notes and Protocols for the Analysis of Decarboxy Moxifloxacin in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of decarboxy moxifloxacin (B1663623), a primary metabolite and potential impurity of the antibiotic moxifloxacin, in various biological matrices. The methodologies described are based on established analytical techniques for moxifloxacin and its related substances, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Decarboxy moxifloxacin is a significant analyte in pharmacokinetic and drug metabolism studies of moxifloxacin. Accurate quantification of this compound is crucial for understanding the disposition of the parent drug and for ensuring the safety and efficacy of moxifloxacin-based therapies. While specific validated methods for this compound are not abundantly published, the principles and procedures outlined below provide a robust framework for developing and validating such methods in a research or clinical laboratory setting.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from validated HPLC and LC-MS/MS methods for the analysis of moxifloxacin and its related substances in biological matrices. These values can serve as a benchmark for the expected performance of a validated method for this compound.

Table 1: Typical HPLC-UV Method Performance for Moxifloxacin and Related Substances in Human Plasma

ParameterTypical Value
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Accuracy95.0% - 105.0%
Precision (RSD)< 10%
Recovery85.0% - 110.0%

Table 2: Typical LC-MS/MS Method Performance for Moxifloxacin and Related Substances in Human Plasma

ParameterTypical Value
Linearity Range1 - 1000 ng/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
Accuracy90.0% - 110.0%[1]
Precision (RSD)< 15%[1]
Recovery> 80%

Experimental Protocols

The following sections detail the experimental protocols for the analysis of this compound in biological matrices. These protocols are based on methods developed for moxifloxacin and its degradation products and should be validated specifically for this compound before use in regulated studies.

Protocol 1: Analysis of this compound in Human Plasma by HPLC-UV

This protocol describes a method for the extraction and quantification of this compound from human plasma using protein precipitation followed by reversed-phase HPLC with UV detection.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.01 M phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 293 nm.

  • Column Temperature: 30°C.

  • Run Time: 15 minutes.

3. Method Validation Parameters to be Assessed

  • Specificity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Protocol 2: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma using solid-phase extraction (SPE) and LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 200 µL of 4% phosphoric acid to the plasma sample and vortex.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B (linear gradient)

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined by direct infusion of a standard).

    • Internal Standard: Precursor ion > Product ion.

3. Method Validation Parameters to be Assessed

  • Selectivity and Matrix Effect

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision

  • Recovery

  • Stability

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

HPLC_Workflow cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample (200 µL) acetonitrile Add Cold Acetonitrile (400 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject (20 µL) reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (293 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Workflow for HPLC-UV analysis of this compound.

LCMSMS_Workflow cluster_spe Sample Preparation (Solid-Phase Extraction) cluster_lcms_analysis LC-MS/MS Analysis plasma_is Plasma Sample (200 µL) + Internal Standard acidify Add Phosphoric Acid plasma_is->acidify load Load onto SPE Cartridge acidify->load wash Wash Cartridge load->wash elute Elute with Methanol wash->elute evaporate_ms Evaporate to Dryness elute->evaporate_ms reconstitute_ms Reconstitute in Mobile Phase (100 µL) evaporate_ms->reconstitute_ms injection_ms Inject (5 µL) reconstitute_ms->injection_ms lc_separation LC Separation (Gradient Elution) injection_ms->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis_ms Data Acquisition and Quantification ms_detection->data_analysis_ms

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling_Pathway_Placeholder Moxifloxacin Moxifloxacin Administration Metabolism Metabolism (e.g., in Liver) Moxifloxacin->Metabolism Decarboxy_Moxifloxacin Formation of this compound Metabolism->Decarboxy_Moxifloxacin Distribution Distribution to Tissues Decarboxy_Moxifloxacin->Distribution Elimination Elimination Decarboxy_Moxifloxacin->Elimination

Caption: Metabolic pathway of moxifloxacin to this compound.

References

Synthesis of Decarboxy moxifloxacin Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of Decarboxy moxifloxacin (B1663623), a key impurity and reference standard for Moxifloxacin. The synthesis involves a cyanide-mediated decarboxylation of Moxifloxacin hydrochloride. This protocol is intended for use by researchers and scientists in drug development and quality control. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic. During its synthesis and storage, various related substances or impurities can form. Decarboxy moxifloxacin is one such impurity, formed by the loss of the carboxylic acid group from the parent molecule. The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product. Therefore, a reliable reference standard of this compound is essential for analytical method development, validation, and routine quality control testing. This application note describes a reproducible laboratory-scale synthesis of this compound.

Experimental Protocol

The synthesis of this compound is achieved through a cyanide-mediated decarboxylation of Moxifloxacin hydrochloride.[1][2] This method has been shown to be effective for the decarboxylation of fluoroquinolones.[2]

Materials:

  • Moxifloxacin hydrochloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (deionized)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for HPLC)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Freeze-dryer or vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Moxifloxacin hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Addition of Reagent: To the stirred solution, add sodium cyanide (4.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for 17 hours under a condenser.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Purification: The crude product can be purified by preparative HPLC.

  • Isolation: Combine the fractions containing the pure product and remove the organic solvent using a rotary evaporator. Lyophilize or dry the aqueous solution under high vacuum to obtain the final product as a solid.

Data Presentation

ParameterValue
Starting MaterialMoxifloxacin Hydrochloride
ProductThis compound
Molecular FormulaC₂₀H₂₄FN₃O₂
Molecular Weight357.43 g/mol
Reaction YieldVariable, dependent on purification
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Experimental Workflow

Synthesis_Workflow start Start dissolve Dissolve Moxifloxacin HCl in DMSO start->dissolve add_reagent Add Sodium Cyanide dissolve->add_reagent react Heat at 100°C for 17 hours add_reagent->react monitor Monitor by HPLC react->monitor workup Quench with Water monitor->workup Reaction Complete purify Purify by Preparative HPLC workup->purify isolate Isolate Product (Rotovap & Lyophilize) purify->isolate end This compound Reference Standard isolate->end

Caption: Synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

In the context of this synthesis, there is no biological signaling pathway involved. The logical relationship is a linear chemical transformation. The workflow diagram above illustrates this logical progression from starting materials to the final product. The key chemical transformation is the decarboxylation of the quinolone-3-carboxylic acid moiety, which is initiated by the nucleophilic attack of the cyanide ion.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound reference standard. The described cyanide-mediated decarboxylation method is a reliable approach for obtaining this important impurity for analytical and quality control purposes in the pharmaceutical industry. The provided workflow and data table offer a clear and concise overview of the entire process.

References

Application Notes and Protocols for the Detection of Decarboxy Moxifloxacin in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, is a widely used topical agent in ophthalmic solutions for the treatment of bacterial conjunctivitis.[1] The stability of moxifloxacin in these formulations is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. One of the known degradation products is decarboxy moxifloxacin. These application notes provide detailed protocols for the detection and quantification of this compound in ophthalmic solutions using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

This compound is a significant impurity that can be formed during the synthesis of moxifloxacin or as a degradation product. Its monitoring is crucial for ensuring the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) provides a reference standard for this compound for use in analytical testing to identify and quantify pharmaceutical impurities.

Analytical Methodologies

The primary methods for the detection and quantification of this compound and other related substances in ophthalmic solutions are stability-indicating reverse-phase HPLC (RP-HPLC) and UPLC-MS/MS. These methods allow for the separation of the degradation products from the parent moxifloxacin molecule.

High-Performance Liquid Chromatography (HPLC)

Stability-indicating HPLC methods are essential for separating moxifloxacin from its degradation products, ensuring that the analytical method is specific for the drug substance.[2][3] Several validated HPLC methods have been developed for the analysis of moxifloxacin in ophthalmic formulations.[4][5][6] These methods typically utilize a C18 or C8 reversed-phase column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][7][8]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. This technique is particularly useful for identifying and quantifying trace levels of degradation products.[9][10] UPLC-MS/MS methods can provide structural information about the degradation products, confirming the presence of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the analysis of moxifloxacin, which are applicable for the detection of its degradation products.

Table 1: HPLC Method Parameters for Moxifloxacin Analysis

ParameterMethod 1Method 2Method 3
Column ACE C18 (150 mm x 4.6 mm, 5 µm)[2]C8 (dimension not specified)[7]Sunfire C18 (250 mm x 4.6 mm, 5µm)[5]
Mobile Phase 10 mM KH2PO4 buffer (pH 4.6):Acetonitrile (75:25 v/v)[2]Methanol:Phosphate (B84403) buffer (pH 3.0) (55:45 v/v)[7]Methanol:ACN:water with 0.1% TEA[5]
Flow Rate 1.0 mL/min[2]0.7 mL/min[7]Not Specified
Detection (UV) 307 nm[2]243 nm[7]292 nm[5]
Linearity Range 2-20 µg/mL[2]20-140 µg/mL[7]2-12 µg/mL[5]
Correlation Coeff. 0.9996[2]Not Specified0.999[5]

Table 2: UPLC-MS/MS Method Parameters for Fluoroquinolone Analysis

ParameterMethod Details
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[9][10]
Mobile Phase A: 0.1% (v/v) formic acid in water; B: 0.1% (v/v) formic acid in acetonitrile (gradient)[9][10]
Flow Rate 0.3 mL/min[9][10]
Column Temp. 40°C[9][10]
Detection Tandem Mass Spectrometry[9][10]

Table 3: Method Validation Parameters

ParameterHPLC Method 1HPLC Method 2UPLC-MS/MS
LOD 0.088 µg/mL[11]0.029 µg/mL[12]Not Specified
LOQ 0.284 µg/mL[11]0.095 µg/mL[12]Not Specified
Accuracy (Recovery) 99.3-102%[4]97.7-107.6%[13]Not Specified
Precision (%RSD) ≤ 4.47% (within day), ≤ 6.39% (between days)[13]≤ 4.07% (within day), ≤ 5.09% (between days)[13]Not Specified

Experimental Protocols

Protocol 1: HPLC-UV Method for the Detection of this compound

This protocol is a generalized procedure based on established stability-indicating methods for moxifloxacin.

1. Objective: To quantify this compound in ophthalmic solutions using a stability-indicating RP-HPLC method.

2. Materials and Reagents:

  • Moxifloxacin reference standard

  • This compound reference standard

  • Ophthalmic solution sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., 75:25 v/v).[2][13]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 293 nm.[12]

  • Injection Volume: 20 µL.

5. Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the impurity in the sample.

6. Sample Preparation:

  • Accurately transfer a known volume of the ophthalmic solution into a volumetric flask.[7]

  • Dilute with the mobile phase to a suitable concentration for analysis.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

7. System Suitability:

  • Inject the standard solution multiple times (e.g., five replicates).

  • The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The tailing factor for the moxifloxacin and this compound peaks should be less than 2.0.

  • The resolution between the moxifloxacin and this compound peaks should be greater than 1.5.

8. Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Protocol 2: UPLC-MS/MS for Confirmation and Sensitive Detection

This protocol provides a framework for the highly sensitive and specific detection of this compound.

1. Objective: To confirm the identity and accurately quantify low levels of this compound in ophthalmic solutions.

2. Materials and Reagents:

  • Same as Protocol 1, with the addition of formic acid (LC-MS grade).

3. Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9][10]

4. UPLC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water.[9][10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[9][10]

  • Gradient Elution: A suitable gradient to separate this compound from moxifloxacin and other impurities.

  • Flow Rate: 0.3 mL/min.[9][10]

  • Column Temperature: 40°C.[9][10]

5. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.

  • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

6. Sample and Standard Preparation:

  • Prepare as described in Protocol 1, using LC-MS grade solvents and additives. A simple protein precipitation step may be required for certain sample matrices.[14]

7. Analysis:

  • Perform the analysis and identify this compound by its retention time and specific MRM transitions.

  • Quantify using a calibration curve constructed with the reference standard.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Ophthalmic Solution Sample dilution Dilution with Mobile Phase start->dilution filtration 0.45 µm Filtration dilution->filtration hplc HPLC / UPLC-MS/MS System filtration->hplc ref_std This compound Reference Standard std_prep Prepare Calibration Standards ref_std->std_prep std_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV or MS/MS Detection separation->detection peak_id Peak Identification (Retention Time) detection->peak_id quant Quantification (Calibration Curve) peak_id->quant report Report Results quant->report

Caption: Experimental workflow for the detection of this compound.

degradation_pathway moxi Moxifloxacin in Ophthalmic Solution stress Stress Conditions (e.g., Light, Heat, pH extremes) moxi->stress decarboxylation Decarboxylation stress->decarboxylation other_products Other Degradation Products stress->other_products decarboxy_moxi This compound decarboxylation->decarboxy_moxi

Caption: Simplified degradation pathway leading to this compound.

References

Application Notes & Protocols: Use of Decarboxy moxifloxacin in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such potential impurity is Decarboxy moxifloxacin, the decarboxylated analogue of the active pharmaceutical ingredient (API). Analytical method validation is a critical process in drug development and quality control, ensuring that the methods used to analyze the drug substance and product are accurate, precise, and reliable. This document provides a detailed application note and protocol for the use of this compound as a reference standard in the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of moxifloxacin and its related substances, in accordance with the International Council for Harmonisation (ICH) guidelines.

Role of this compound in Method Validation

This compound is utilized as a specific impurity marker in the validation of analytical methods for moxifloxacin. Its primary applications in this context include:

  • Specificity/Selectivity: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, or matrix components.

  • Linearity: To establish a linear relationship between the concentration of this compound and the analytical signal.

  • Accuracy: To determine the closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking a known amount of this compound into the sample matrix.

  • Precision: To demonstrate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest amount of this compound in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Analytical Method: RP-HPLC for Moxifloxacin and Related Substances

This section outlines a typical stability-indicating RP-HPLC method for the determination of moxifloxacin and its impurities, including this compound.

Materials and Reagents
  • Moxifloxacin Hydrochloride Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are representative for the separation of moxifloxacin and this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.02 M Potassium dihydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 293 nm
Column Temperature 30°C
Injection Volume 20 µL
Run Time Approximately 20 minutes

Analytical Method Validation Protocol

The validation of the analytical method is performed according to ICH Q2(R1) guidelines.

System Suitability

System suitability testing is an integral part of the analytical procedure. The tests are used to verify that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a system suitability solution containing moxifloxacin (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL).

  • Inject the system suitability solution five times.

  • Calculate the following parameters for the moxifloxacin peak:

    • Tailing factor (must be ≤ 2.0)

    • Theoretical plates (must be ≥ 2000)

    • Relative standard deviation (RSD) of peak areas (must be ≤ 2.0%)

  • Calculate the resolution between the moxifloxacin and this compound peaks (must be ≥ 2.0).

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of other components. This is demonstrated through forced degradation studies and by spiking the drug product with this compound.

Protocol for Forced Degradation:

  • Expose the moxifloxacin drug substance to the following stress conditions:

    • Acid hydrolysis: 0.1 M HCl at 80°C for 2 hours

    • Base hydrolysis: 0.1 M NaOH at 80°C for 2 hours

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal degradation: 105°C for 24 hours

    • Photolytic degradation: Expose to UV light (254 nm) for 24 hours

  • Analyze the stressed samples and an unstressed sample.

  • The method is considered specific if the moxifloxacin peak is well-resolved from any degradation peaks, including the peak corresponding to this compound. Peak purity analysis should also be performed.

Protocol for Spiking:

  • Prepare a solution of the moxifloxacin drug product.

  • Spike the solution with a known concentration of this compound.

  • Analyze the spiked and unspiked solutions.

  • The method is specific if the moxifloxacin and this compound peaks are well-resolved.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five concentrations of this compound ranging from the LOQ to 150% of the specification limit for this impurity (e.g., 0.1 µg/mL to 1.5 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions of this compound and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare the moxifloxacin drug product solution at a known concentration.

  • Spike the solution with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol for Repeatability (Intra-day precision):

  • Prepare six replicate samples of the moxifloxacin drug product spiked with this compound at 100% of the specification limit.

  • Analyze the samples on the same day and under the same experimental conditions.

  • Calculate the RSD of the results.

Protocol for Intermediate Precision (Inter-day precision):

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Calculate the RSD of the results.

Acceptance Criteria:

  • The RSD should be ≤ 5.0% for both repeatability and intermediate precision.

Data Presentation

The following tables summarize representative quantitative data for the validation of an analytical method using this compound.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Moxifloxacin)≤ 2.01.2
Theoretical Plates (Moxifloxacin)≥ 20005800
RSD of Peak Areas (Moxifloxacin)≤ 2.0%0.8%
Resolution (Moxifloxacin/Decarboxy moxifloxacin)≥ 2.03.5

Table 2: Linearity of this compound

Concentration (µg/mL)Mean Peak Area
0.11250
0.253100
0.56200
1.012450
1.518600
Correlation Coefficient (r²) ≥ 0.999
Linear Regression Equation -

Table 3: LOD and LOQ of this compound

ParameterResult (µg/mL)
LOD 0.03
LOQ 0.1

Table 4: Accuracy (Recovery) of this compound

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
50%0.50.4998.098.7
0.50.50100.0
0.50.4998.0
100%1.00.9999.099.3
1.01.00100.0
1.00.9999.0
150%1.51.52101.3100.9
1.51.51100.7
1.51.51100.7

Table 5: Precision of this compound

Precision TypenMean Concentration Found (µg/mL)Standard DeviationRSD (%)
Repeatability 61.010.0252.5
Intermediate Precision 61.030.0313.0

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting A Weigh Moxifloxacin and This compound Standards B Prepare Stock Solutions A->B C Prepare Working Solutions (Linearity, Accuracy, etc.) B->C D System Suitability Check C->D E Inject Validation Samples D->E F Acquire Chromatographic Data E->F G Integrate Peaks and Calculate Concentrations F->G H Evaluate Validation Parameters (Linearity, Accuracy, Precision) G->H I Generate Validation Report H->I

Caption: Workflow for Analytical Method Validation using this compound.

Validation_Parameters cluster_parameters Key Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Linearity->LOD_LOQ Accuracy->Precision

Caption: Relationship of Key Analytical Method Validation Parameters.

Troubleshooting & Optimization

Challenges in separating Decarboxy moxifloxacin from moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of Decarboxy moxifloxacin (B1663623) from moxifloxacin.

Troubleshooting Guide

This guide addresses common issues observed during the chromatographic separation of moxifloxacin and its primary degradant, Decarboxy moxifloxacin.

Issue 1: Poor Resolution or Co-elution of Moxifloxacin and this compound

Question: My chromatogram shows poor separation or complete co-elution of the moxifloxacin and this compound peaks. What are the likely causes and how can I resolve this?

Answer:

Poor resolution between moxifloxacin and this compound is a common challenge primarily due to their structural similarity. The primary difference is the absence of the carboxylic acid group on the quinolone core in this compound, which significantly impacts its polarity and ionization behavior.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase pH: The ionization states of both moxifloxacin (pKa1 ≈ 6.25, pKa2 ≈ 9.29) and the basic nitrogen on the pyrrolidine (B122466) ring of this compound are highly pH-dependent.[1] An unsuitable pH can minimize the polarity difference between the two molecules, leading to poor separation.

    • Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a pH around 2.5-4.5 is often effective. At this pH, the carboxylic acid group of moxifloxacin is largely protonated, reducing its polarity, while the basic nitrogens on both molecules are protonated. Experimenting with small pH adjustments (± 0.2 units) can significantly impact selectivity. A study on related fluoroquinolones demonstrated the significant effect of pH on retention.[2]

  • Incorrect Organic Modifier Concentration: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase directly influence the retention and selectivity of the separation.

    • Solution: Optimize the organic modifier percentage. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. Conversely, a slight increase might be necessary if peaks are broad. Isocratic elution with an optimized, constant concentration is often preferred for robustness, but a shallow gradient may be required for complex mixtures.

  • Suboptimal Column Chemistry: Not all C18 columns are equivalent. Differences in end-capping and silica (B1680970) purity can affect the separation of these closely related compounds.

    • Solution: Screen different C18 columns from various manufacturers. A column with a high degree of end-capping can minimize tailing of the basic moxifloxacin and this compound. Phenyl-hexyl columns can also be explored as the phenyl stationary phase can offer different selectivity for these aromatic compounds.

Troubleshooting Workflow:

Caption: A stepwise workflow for troubleshooting poor peak resolution.

Issue 2: Peak Tailing of Moxifloxacin or this compound

Question: I am observing significant peak tailing for either or both of the moxifloxacin and this compound peaks. What is causing this and how can it be fixed?

Answer:

Peak tailing for these compounds is often due to secondary interactions between the basic amine groups and active sites on the silica-based stationary phase.

Potential Causes and Solutions:

  • Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with the basic nitrogens on moxifloxacin and this compound, causing tailing.

    • Solution 1: Use a Mobile Phase Additive. Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA) (e.g., 0.1-0.2%), in the mobile phase can saturate the active silanol sites and reduce peak tailing.[1][3]

    • Solution 2: Employ a Modern, End-capped Column. Newer generation HPLC/UPLC columns with advanced end-capping are designed to minimize silanol interactions and are often better suited for analyzing basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume.

Logical Diagram for Tailing Issues:

Tailing_Issues Tailing Peak Tailing Observed Cause1 Silanol Interactions Tailing->Cause1 Cause2 Column Overload Tailing->Cause2 Solution1a Add Competing Base (TEA) Cause1->Solution1a Solution1b Use End-capped Column Cause1->Solution1b Solution2 Reduce Sample Load Cause2->Solution2 Resolved Tailing Reduced Solution1a->Resolved Solution1b->Resolved Solution2->Resolved

Caption: Causes and solutions for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical differences between moxifloxacin and this compound that affect their separation?

A1: The primary difference is the presence of a carboxylic acid group at the 3-position of the quinolone ring in moxifloxacin, which is absent in this compound.[4][5] This leads to differences in polarity, acidity, and overall charge state at a given pH, which are leveraged for chromatographic separation.

PropertyMoxifloxacinThis compoundReference
Molecular Formula C₂₁H₂₄FN₃O₄C₂₀H₂₄FN₃O₂[4][5]
Molecular Weight 401.4 g/mol 357.4 g/mol [4][5]
pKa pKa₁ ≈ 6.25 (carboxylic acid), pKa₂ ≈ 9.29 (piperidine nitrogen)pKa ≈ 9.3 (piperidine nitrogen, estimated)[1]
Polarity More polar due to the carboxylic acid groupLess polarInferred

Q2: What is a good starting point for an HPLC method to separate these two compounds?

A2: A good starting point would be a reversed-phase HPLC method using a C18 column. Based on published methods for moxifloxacin and its impurities, the following conditions can be used as an initial method:[1][6]

ParameterRecommended Starting Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Isocratic
Ratio (A:B) Start with 90:10 and adjust as needed
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 45 °C
Detection Wavelength 290 - 295 nm

Q3: Can UPLC be used for this separation, and what are the advantages?

A3: Yes, UPLC (Ultra-Performance Liquid Chromatography) is highly suitable for this separation. The main advantages of UPLC are:

  • Higher Resolution: The use of sub-2 µm particles provides much sharper and narrower peaks, which can significantly improve the separation of closely eluting compounds like moxifloxacin and this compound.

  • Faster Analysis Times: UPLC methods typically have much shorter run times, increasing sample throughput. A published UPLC method for moxifloxacin had a run time of only 3 minutes.

  • Increased Sensitivity: The sharper peaks lead to a better signal-to-noise ratio, improving detection and quantification limits.

A starting UPLC method could be adapted from a published stability-indicating assay.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Separation of Moxifloxacin and this compound

This protocol is a generalized method based on common parameters found in the literature for the analysis of moxifloxacin and its related substances.[1][6]

1. Materials and Reagents:

  • Moxifloxacin Hydrochloride Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric Acid (AR grade)

  • Triethylamine (HPLC grade, optional for tailing reduction)

  • Water (HPLC grade or Milli-Q)

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters C18 XTerra, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of (Water + 2% v/v Triethylamine, pH adjusted to 6.0 with Phosphoric Acid) and Acetonitrile in a 90:10 v/v ratio.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 45 °C.

  • Detection: UV at 290 nm.

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of moxifloxacin (e.g., 1 mg/mL) in a suitable diluent (e.g., 0.1% phosphoric acid in water).

  • Prepare a stock solution of this compound (e.g., 0.1 mg/mL) in the same diluent.

  • From the stock solutions, prepare a working standard solution containing both moxifloxacin (e.g., 200 µg/mL) and this compound (e.g., 1 µg/mL).

4. Sample Preparation:

  • For drug substance, dissolve an accurately weighed amount in the diluent to achieve a target concentration of moxifloxacin similar to the working standard.

  • For drug product (e.g., tablets), grind the tablets, accurately weigh a portion of the powder, and extract with the diluent. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor).

  • Inject the sample solution(s).

  • Identify and quantify the this compound peak based on the retention time of the reference standard.

Experimental Workflow Diagram:

Experimental_Workflow cluster_1 HPLC Analysis Workflow Prep Prepare Mobile Phase, Standards, and Samples Equilibrate Equilibrate HPLC System and Column Prep->Equilibrate InjectStd Inject Standard Solution (Check System Suitability) Equilibrate->InjectStd InjectSample Inject Sample Solution(s) InjectStd->InjectSample Analyze Analyze Chromatographic Data (Identify and Quantify) InjectSample->Analyze Report Report Results Analyze->Report

Caption: A typical workflow for HPLC analysis of moxifloxacin samples.

References

Technical Support Center: Optimizing HPLC Resolution for Moxifloxacin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of moxifloxacin (B1663623) and its impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of moxifloxacin impurities.

Question: Why am I observing poor resolution between moxifloxacin and its closely eluting impurities?

Answer: Poor resolution is a common challenge in the analysis of moxifloxacin and its related substances. Several factors can contribute to this issue. Here are some troubleshooting steps to improve the separation:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for achieving adequate resolution, especially for ionizable compounds like moxifloxacin. A study found that adjusting the pH of the aqueous phase to 6.0 with phosphoric acid was optimal for separating four synthesis-related impurities.[1][2] Another method utilized a mobile phase with a pH of 4.0, adjusted with formic acid, for good resolution.[3] Experimenting with the pH of your mobile phase within a suitable range for your column can significantly impact selectivity and resolution.

  • Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile (B52724) or methanol) is crucial. One method successfully used a mobile phase of 0.01 M potassium dihydrogen orthophosphate buffer and methanol (B129727) in a 70:30 ratio.[4] Another approach employed a mixture of 0.1% triethylamine (B128534) (TEA) in water and methanol.[5] Fine-tuning this ratio can alter the elution profile and improve the separation of critical pairs.

  • Column Selection: The choice of the stationary phase is fundamental. While C18 columns are commonly used, other phases can offer different selectivities.[4][5] For instance, a Phenyl-Hexyl column has also been reported for the analysis of moxifloxacin and its impurities.[6] If you are struggling with resolution on a C18 column, consider trying a different stationary phase.

  • Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution. A method was developed using a column thermostated at 45°C to achieve a resolution of greater than 1.5 between the two least resolved impurity peaks.[1][2] Optimizing the column temperature can be a useful tool for improving separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the stationary and mobile phases. However, this will also increase the run time. One validated method used a flow rate of 1.0 mL/min, while another employed 1.5 mL/min.[1][2][4]

Question: My moxifloxacin peak is tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for basic compounds like moxifloxacin on silica-based columns is often due to secondary interactions with residual silanol (B1196071) groups on the stationary phase. Here are some strategies to mitigate this issue:

  • Use of Triethylamine (TEA): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. One method reported using 0.1% TEA in the aqueous portion of the mobile phase.[5]

  • Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing their interaction with the protonated basic analyte. A method using a mobile phase with a pH of 4.0 was successful in achieving good peak shape.[3]

  • Column Choice: Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce peak tailing. These columns have a lower concentration of accessible silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Question: I am observing a drift in retention times during my analytical run. What should I do?

Answer: Retention time drift can be caused by several factors. A systematic approach is needed to identify and resolve the issue:

  • Column Equilibration: Ensure that the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to shifting retention times, especially at the beginning of a sequence.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can cause retention time drift. Ensure that the mobile phase is prepared fresh daily and is well-mixed. If using a buffer, check the pH before use.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[1][2][4]

  • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a constant flow rate. A fluctuating flow rate will lead to unstable retention times.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of moxifloxacin and its impurities?

A1: A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 column.[4][5] A typical method might use a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile or methanol in an isocratic or gradient elution mode.[3][4][7] Detection is usually performed using a UV detector at a wavelength around 290-296 nm.[1][2][8]

Q2: How can I perform a forced degradation study for moxifloxacin?

A2: Forced degradation studies are essential for developing a stability-indicating method. Moxifloxacin should be subjected to stress conditions such as acid hydrolysis (e.g., with HCl), base hydrolysis (e.g., with NaOH), oxidation (e.g., with H₂O₂), thermal stress, and photolytic stress.[3][5] The goal is to achieve partial degradation of the main compound to ensure that the degradation products can be separated from the parent drug and from each other.[3]

Q3: What are some of the known impurities of moxifloxacin?

A3: Several process-related impurities and degradation products of moxifloxacin have been identified. One study identified four prominent synthesis-related impurities.[9] Another study improved the pharmacopeial method for determining the enantiomeric purity of moxifloxacin, focusing on its (R,R)-isomer.[10]

Data Presentation

Table 1: Comparison of Reported HPLC Methods for Moxifloxacin Impurity Analysis

Stationary PhaseMobile PhasepHFlow Rate (mL/min)Temperature (°C)Detection (nm)Reference
Waters C18 XTerraWater + 2% Triethylamine : Acetonitrile (90:10 v/v)6.01.545290[1][2]
Agilent C18 (150 x 4.6 mm, 5 µm)0.01 M KH₂PO₄ buffer : Methanol (70:30 v/v)-1.030230[4]
C18 (150 x 4.6 mm, 5 µm)0.1% TEA in water and Methanol (Isocratic)----[5]
Hypersil® BDS C18 (250 x 4.6 mm, 5 µm)20 mM Ammonium dihydrogen orthophosphate : Acetonitrile (75:25 v/v)3.01.5-295[11]
C1810mM Sodium phosphate buffer : Methanol (60:40 v/v)4.41.0-294[7]
C18KH₂PO₄ buffer, Methanol & Acetonitrile (60:20:20 v/v/v)1.80.3-296[8]
C8Methanol : Phosphate buffer (55:45 v/v)3.0--243[12]
Enable C18 (25 x 4.6 mm, 5 µm)Phosphate buffer : Methanol (35:65 v/v)3.51.0-244[13]

Experimental Protocols

Detailed Methodology for a Validated RP-HPLC Method

This protocol is based on a published method for the separation and determination of moxifloxacin and its related substances.[1][2]

1. Chromatographic Conditions:

  • Column: Waters C18 XTerra column

  • Mobile Phase: A mixture of (water + 2% triethylamine (v/v)) and acetonitrile in a 90:10 (v/v) ratio. The pH of the aqueous phase is adjusted to 6.0 with phosphoric acid.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 45°C

  • Detection: UV at 290 nm

2. Preparation of Standard Solutions:

  • Prepare a stock solution of moxifloxacin reference standard in a suitable diluent (e.g., mobile phase).

  • Prepare working standard solutions by diluting the stock solution to the desired concentration range (e.g., 0.2-2.0 µg/mL for impurities).

3. Preparation of Sample Solutions:

  • For tablets, accurately weigh and powder a sufficient number of tablets.

  • Dissolve a portion of the powder, equivalent to a known amount of moxifloxacin, in the diluent.

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.

4. System Suitability:

  • Inject a standard solution multiple times to check for system suitability parameters like retention time, peak area reproducibility (%RSD), tailing factor, and theoretical plates.

5. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Problem Observed (e.g., Poor Resolution, Peak Tailing) check_method Verify Method Parameters (Mobile Phase, Flow Rate, Temp) start->check_method check_column Inspect Column (Age, Performance, Equilibration) check_method->check_column check_system Check HPLC System (Pump, Injector, Detector) check_column->check_system adjust_mp Adjust Mobile Phase (pH, Organic Ratio) check_system->adjust_mp Poor Resolution add_additive Add Mobile Phase Additive (e.g., TEA) check_system->add_additive Peak Tailing change_temp Optimize Temperature adjust_mp->change_temp change_flow Modify Flow Rate change_temp->change_flow solution Problem Resolved change_flow->solution escalate Consult Senior Analyst or Manufacturer change_flow->escalate adjust_ph Adjust pH add_additive->adjust_ph reduce_load Reduce Sample Load adjust_ph->reduce_load reduce_load->solution reduce_load->escalate

Caption: A workflow for troubleshooting common HPLC issues.

Method_Development_Workflow start Define Analytical Target Profile (Moxifloxacin & Impurities) lit_review Literature & Pharmacopeia Review start->lit_review initial_screening Initial Screening (Column, Mobile Phase) lit_review->initial_screening optimize_mp Optimize Mobile Phase (pH, Organic Modifier, Additives) initial_screening->optimize_mp optimize_conditions Optimize Other Conditions (Temperature, Flow Rate) optimize_mp->optimize_conditions forced_degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) optimize_conditions->forced_degradation specificity Assess Specificity & Peak Purity forced_degradation->specificity validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, Robustness) specificity->validation final_method Finalized Stability-Indicating Method validation->final_method

Caption: Logical flow for moxifloxacin impurity method development.

References

Technical Support Center: Decarboxy Moxifloxacin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for peak tailing issues encountered during the chromatographic analysis of decarboxy moxifloxacin (B1663623), a related substance of the fluoroquinolone antibiotic, moxifloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for decarboxy moxifloxacin in reversed-phase HPLC?

A1: The primary cause of peak tailing for basic compounds like this compound is the secondary interaction between the analyte's basic functional groups and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This unwanted interaction leads to a mixed-mode retention mechanism, causing poor peak symmetry.

Q2: How does the mobile phase pH influence the peak shape of this compound?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. This compound is a basic compound and will be protonated at acidic pH values. At a pH below 3, the silanol groups on the silica (B1680970) stationary phase are protonated and less likely to interact with the positively charged analyte, which can significantly improve peak shape.[3][4][5]

Q3: Can the choice of buffer and its concentration affect peak tailing?

A3: Yes, the buffer and its concentration play a significant role. Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25 mM phosphate (B84403) buffer) can help to mask the residual silanol groups and reduce peak tailing.[3] However, for LC-MS applications, lower buffer concentrations (<10 mM) are recommended to avoid ion suppression.[3] The choice of buffer salt can also be important, with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) being suitable for LC-MS.[3]

Q4: Is it possible that my column is overloaded, causing the peak tailing?

A4: Column overload is a common reason for peak tailing, especially if all peaks in the chromatogram are exhibiting asymmetry.[2][6][7] This occurs when too much sample mass is injected onto the column. To check for this, try diluting your sample and injecting a smaller volume. If the peak shape improves, column overload was the likely cause.[1]

Q5: Could metal contamination in my HPLC system be a source of peak tailing?

A5: Trace metal contamination, such as iron or aluminum, in the silica matrix of the column can increase the acidity of silanol groups, enhancing their interaction with basic analytes and causing peak tailing.[4] Using high-purity, modern (Type B) silica columns can minimize this issue.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Visual Troubleshooting Workflow

G start Peak Tailing Observed check_overload Is the peak tailing concentration-dependent? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_mobile_phase Is the mobile phase pH appropriate? check_overload->check_mobile_phase No end Peak Shape Improved dilute_sample->end overload_yes Yes overload_no No adjust_ph Adjust mobile phase pH to 2.5-3.0 check_mobile_phase->adjust_ph No check_column_type Are you using a modern, end-capped column? check_mobile_phase->check_column_type Yes adjust_ph->end ph_yes Yes ph_no No use_bds_column Use a base-deactivated silica (BDS) column check_column_type->use_bds_column No check_additives Are you using mobile phase additives? check_column_type->check_additives Yes use_bds_column->end column_yes Yes column_no No add_competing_base Add a competing base (e.g., TEA) or increase buffer strength check_additives->add_competing_base No check_system Check for extra-column band broadening and contamination check_additives->check_system Yes add_competing_base->end additives_yes Yes additives_no No check_system->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Silanol Interaction

G cluster_stationary_phase Silica Stationary Phase cluster_mobile_phase Mobile Phase Si-O- Si-O⁻ Si-OH Si-OH Analyte+ This compound⁺ Analyte+->Si-O- Ionic Interaction (Causes Tailing)

Caption: Interaction between this compound and silanol groups.

Quantitative Data Summary

The following table summarizes recommended starting chromatographic parameters for the analysis of moxifloxacin and its related substances, which can be adapted for this compound.

ParameterRecommended Value/RangeReference
Column C18, 150 x 4.6 mm, 5 µm[8]
Mobile Phase 0.01 M Potassium Dihydrogen Orthophosphate buffer and Methanol (70:30 v/v)[8]
10mM Sodium Phosphate buffer and Methanol (60:40 v/v)[9]
Phosphate buffer and Methanol (18:7 v/v)[10]
Mobile Phase pH 4.4[9]
2.5 (with triethylamine)[11]
Flow Rate 1.0 mL/min[8]
1.3 mL/min[10]
Column Temperature 30°C[8]
50°C[10]
Detection Wavelength 230 nm[8]
294 nm[9]
293 nm[10][11]
Injection Volume 10 µL[8]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Prepare a series of mobile phases: Prepare identical mobile phases (e.g., 60:40 v/v acetonitrile:10 mM phosphate buffer) with pH values ranging from 2.5 to 4.5 in 0.5 pH unit increments.

  • Equilibrate the column: For each mobile phase, equilibrate the C18 column for at least 30 column volumes.

  • Inject the sample: Inject a standard solution of this compound.

  • Evaluate peak shape: Record the tailing factor for the this compound peak at each pH.

  • Determine optimal pH: The optimal pH is the one that provides a tailing factor closest to 1.0.

Protocol 2: Column Wash Procedure to Remove Metal Contamination

Objective: To remove potential metal contamination from the column and frit that may be causing peak tailing.

Methodology:

  • Disconnect the column from the detector.

  • Wash with a series of solvents: Sequentially wash the column in the reverse direction with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 50 column volumes each:

    • HPLC-grade water

    • Methanol

    • Isopropanol

    • Tetrahydrofuran (if compatible with your column)

    • Isopropanol

    • Methanol

    • HPLC-grade water

  • Equilibrate the column: Reconnect the column to the detector in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

  • Inject a standard: Inject a standard solution of this compound to evaluate the peak shape.

References

Technical Support Center: Moxifloxacin and Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of moxifloxacin (B1663623) and its related substances. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during chromatographic analysis, with a specific focus on co-elution problems.

Troubleshooting Guide: Co-elution Problems

Co-elution of moxifloxacin with its impurities is a frequent challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem 1: Poor resolution between Moxifloxacin and a known impurity (e.g., Moxifloxacin Related Compound A).

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier concentration or buffer composition may not be ideal for separating the compounds of interest.

    • Solution 1: Adjust Organic Modifier Percentage. Methodically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks.

    • Solution 2: Evaluate a Different Organic Modifier. If adjusting the concentration is insufficient, consider switching the organic modifier. For instance, if using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can significantly alter the elution profile.

    • Solution 3: Modify Buffer Composition. The type and concentration of the buffer can influence peak shape and selectivity. Refer to established methods, such as those using potassium dihydrogen orthophosphate or triethylamine (B128534), and ensure the preparation is accurate.[1][2][3][4]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like moxifloxacin and its impurities.

    • Solution: Carefully adjust the pH of the aqueous portion of the mobile phase. For moxifloxacin, a pH around 6.0 has been shown to be effective in separating synthesis-related impurities when using a triethylamine-containing mobile phase.[1][2][3] A systematic study of pH in small increments (e.g., ±0.2 pH units) can help optimize the separation.

  • Inappropriate Column Chemistry: The stationary phase may not provide the necessary selectivity for the desired separation.

    • Solution: Consider a column with a different stationary phase. While C18 columns are commonly used, a Phenyl-Hexyl column can offer alternative selectivity due to pi-pi interactions, which can be beneficial for separating aromatic compounds like moxifloxacin and its impurities.[5]

Problem 2: An unknown peak is co-eluting with the main moxifloxacin peak.

Possible Causes & Solutions:

  • Forced Degradation Product: The unknown peak could be a degradation product formed under stress conditions (e.g., acid, base, oxidation, heat, or light).

    • Solution: Perform forced degradation studies on a pure sample of moxifloxacin to generate potential degradation products.[6][7][8] Analyze the stressed samples using your current method to see if any of the resulting peaks match the retention time of the unknown peak. This will help in identifying the nature of the co-eluting species.

  • Insufficient Method Specificity: The current analytical method may not be specific enough to separate all potential impurities.

    • Solution: Re-evaluate and optimize the chromatographic conditions. This may involve a combination of the solutions mentioned in Problem 1, such as adjusting the mobile phase composition, pH, and trying a different column. A gradient elution method might be necessary to resolve all compounds if an isocratic method is currently in use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of moxifloxacin that I should be aware of?

A1: Common impurities include synthesis-related substances and degradation products. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) list several known impurities.[9][10] Some of the frequently encountered impurities are:

  • Moxifloxacin Related Compound A

  • Moxifloxacin Related Compound G (enantiomeric impurity)[9]

  • Other synthesis-related impurities such as 6,8-dimethoxy, 8-ethoxy, and 6-methoxy-8-fluoro analogues.[11]

Q2: My HPLC system suitability for the moxifloxacin assay is failing due to poor resolution. What should I check first?

A2: For system suitability failures related to resolution, start by verifying the following:

  • Mobile Phase Preparation: Ensure the mobile phase composition and pH are prepared exactly as specified in the method. Small deviations in pH can significantly impact resolution.

  • Column Condition: The column may be aging or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column with a new one of the same type.

  • System Temperature: Check that the column oven temperature is stable and set to the value specified in the method. Temperature fluctuations can affect retention times and resolution.

Q3: I am observing peak tailing for the moxifloxacin peak. What could be the cause?

A3: Peak tailing for basic compounds like moxifloxacin on silica-based columns can be due to interactions with residual silanol (B1196071) groups on the stationary phase. To mitigate this:

  • Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds.

  • Add a Tailing Inhibitor to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to block the active sites on the stationary phase and improve peak shape.[1][2][3]

  • Adjust Mobile Phase pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic analyte.

Experimental Protocols

Key Experiment: Separation of Moxifloxacin and its Synthesis-Related Impurities

This protocol is based on a reported RP-HPLC method for the separation of moxifloxacin and four of its synthesis-related impurities.[1][2][3]

Chromatographic Conditions:

ParameterValue
Column Waters C18 XTerra (or equivalent)
Mobile Phase Acetonitrile and Water with 2% (v/v) Triethylamine (10:90 v/v). The pH of the aqueous phase is adjusted to 6.0 with phosphoric acid.
Flow Rate 1.5 mL/min
Detection UV at 290 nm
Column Temperature 45 °C
Injection Volume 20 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of moxifloxacin and each impurity in a suitable diluent (e.g., 0.1% phosphoric acid). Further dilute to the desired working concentration.

  • Sample Solution: Dissolve the moxifloxacin drug substance or product in the diluent to achieve a target concentration.

Visualizations

Logical Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting start Co-elution Observed check_method Verify Method Parameters (Mobile Phase, pH, Temp, Flow) start->check_method check_method->start Parameters Incorrect, Correct and Re-run adjust_mp Adjust Mobile Phase Composition (% Organic) check_method->adjust_mp Parameters Correct resolution_achieved Resolution Achieved adjust_mp->resolution_achieved Success no_resolution Still No Resolution adjust_mp->no_resolution Failure adjust_ph Systematically Vary Mobile Phase pH change_column Change Column (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column Failure adjust_ph->resolution_achieved Success change_column->resolution_achieved Success no_resolution->adjust_ph

Caption: A flowchart for systematically troubleshooting co-elution issues in HPLC.

Experimental Workflow for Method Development

Method_Development_Workflow start Define Separation Goal (Moxifloxacin & Impurities) lit_review Literature Review & Select Initial Conditions start->lit_review scouting Scout Columns & Mobile Phases lit_review->scouting optimization Optimize Critical Parameters (pH, Gradient, Temp) scouting->optimization validation Method Validation (ICH Guidelines) optimization->validation routine_use Routine Analysis validation->routine_use

Caption: A typical workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Decarboxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Decarboxy moxifloxacin (B1663623).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as Decarboxy moxifloxacin.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: What are the common causes of matrix effects for a compound like this compound in biological samples?

A2: For this compound, a metabolite of moxifloxacin, the primary sources of matrix effects in biological samples like plasma or urine are endogenous phospholipids, salts, and other metabolites that may co-elute from the LC column. Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI). The high concentration of these interfering substances compared to the analyte can lead to competition for ionization, affecting the analyte's signal intensity.[4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are several methods to assess matrix effects. A common qualitative method is the post-column infusion experiment.[3][5] In this technique, a constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[3] Quantitatively, the matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (matrix sample spiked with the analyte after extraction) to the peak area of the analyte in a neat solution at the same concentration.[5]

Q4: What are the primary strategies to minimize or eliminate matrix effects?

A4: The most effective strategies to combat matrix effects can be categorized into three main areas:

  • Sample Preparation: Employing more rigorous sample cleanup techniques is a primary way to reduce matrix interferences.[2][4] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used.[4] For phospholipids, specialized removal plates and methods like HybridSPE-Phospholipid can be very effective.

  • Chromatographic Separation: Optimizing the LC method to achieve better separation between this compound and co-eluting matrix components is crucial.[3][6] This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column.[6]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended to compensate for matrix effects.[7] A SIL internal standard is chemically identical to the analyte and will be affected by the matrix in the same way, thus providing a more accurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Poor reproducibility of this compound signal in quality control (QC) samples. Significant and variable matrix effects between different lots of biological matrix.- Evaluate matrix effects quantitatively across multiple lots of the matrix. - Implement a more robust sample preparation method (e.g., switch from protein precipitation to SPE). - Utilize a stable isotope-labeled internal standard for this compound.[7]
Low signal intensity or poor sensitivity for this compound. Ion suppression due to co-eluting endogenous components like phospholipids.- Perform a post-column infusion experiment to confirm ion suppression at the analyte's retention time.[3][5] - Optimize chromatographic conditions to separate the analyte from the suppression zone.[6] - Employ a sample preparation technique specifically designed to remove phospholipids.
Observed signal enhancement for this compound. Co-eluting compounds are enhancing the ionization efficiency of the analyte.- Confirm the enhancement effect by comparing the response in matrix versus a neat solution. - Adjust chromatographic parameters to separate the analyte from the enhancing compounds. - Dilute the sample to reduce the concentration of the interfering components.[3][5]
Inconsistent results when switching between different biological matrices (e.g., plasma to urine). The nature and concentration of interfering compounds differ significantly between matrices.- The analytical method must be re-validated for each new matrix. - The sample preparation protocol may need to be adapted for each matrix to effectively remove interferences.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data for the evaluation of matrix effects on this compound analysis.

Analyte Matrix Concentration (ng/mL) Mean Peak Area (Neat Solution) (A) Mean Peak Area (Post-Spiked Matrix) (B) Matrix Effect (%) (B/A * 100) [5]Internal Standard Normalized Matrix Effect (%)
This compoundRat Plasma10150,00090,00060.0 (Suppression)98.5
This compoundRat Plasma5007,500,0004,875,00065.0 (Suppression)101.2
This compoundHuman Urine10148,000135,00091.2 (Slight Suppression)99.1
This compoundHuman Urine5007,400,0007,100,00095.9 (Minimal Effect)100.5

Note: The use of an appropriate internal standard can successfully compensate for the observed ion suppression, bringing the normalized matrix effect close to 100%.[8]

Experimental Protocols

Protocol for Quantitative Evaluation of Matrix Effect
  • Preparation of Neat Solutions: Prepare a series of standard solutions of this compound in the final mobile phase composition at concentrations spanning the expected calibration range.

  • Preparation of Blank Matrix Extract: Extract at least six different lots of the biological matrix (e.g., plasma, urine) using the developed sample preparation method without adding the analyte or internal standard.

  • Preparation of Post-Extraction Spiked Samples: Spike the extracted blank matrix samples from step 2 with this compound at low, medium, and high concentrations.

  • LC-MS/MS Analysis: Analyze the neat solutions and the post-extraction spiked samples using the developed LC-MS/MS method.

  • Calculation of Matrix Effect: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Mean peak response of analyte in post-extraction spiked samples / Mean peak response of analyte in neat solution) * 100.[5]

    • A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[5]

Protocol for Post-Column Infusion Experiment
  • System Setup:

    • Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-fitting.

    • Monitor the signal of the infused analyte to establish a stable baseline.

  • Injection of Blank Matrix Extract: Inject a blank matrix sample that has been processed through the sample preparation procedure.

  • Data Analysis: Monitor the signal of the infused this compound. Any deviation from the stable baseline during the chromatographic run indicates the presence of matrix components that cause ion suppression or enhancement at that specific retention time.[3]

Visualizations

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification start Inconsistent or Inaccurate Results for this compound assess_me Suspect Matrix Effects start->assess_me qual_eval Qualitative Evaluation: Post-Column Infusion assess_me->qual_eval Initial Screening quant_eval Quantitative Evaluation: Compare Post-Spiked vs. Neat assess_me->quant_eval Confirmation & Quantification optimize_lc Optimize Chromatography (Gradient, Column, Mobile Phase) qual_eval->optimize_lc Suppression Zone Identified optimize_sp Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) quant_eval->optimize_sp Significant Matrix Effect Found use_is Implement Stable Isotope-Labeled Internal Standard quant_eval->use_is Compensation Needed revalidate Re-evaluate Matrix Effects optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate revalidate->optimize_sp Still Unacceptable success Matrix Effect Minimized/ Compensated revalidate->success Acceptable Levels

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.

References

Degradation of moxifloxacin under different stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Moxifloxacin (B1663623) Degradation Studies

Welcome to the technical support center for moxifloxacin degradation studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the stability of moxifloxacin under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on moxifloxacin?

A1: Forced degradation studies, also known as stress testing, are essential to develop and validate stability-indicating analytical methods.[1][2] These studies help identify the potential degradation products of moxifloxacin under various stress conditions such as acid, base, oxidation, heat, and light. This information is crucial for understanding the drug's intrinsic stability, determining its shelf-life, and ensuring the safety and efficacy of the pharmaceutical product.

Q2: How do I choose the appropriate stress conditions for moxifloxacin degradation?

A2: The selection of stress conditions should be based on the physicochemical properties of moxifloxacin and regulatory guidelines (e.g., ICH Q1A(R2)).[2] Typically, this involves exposing the drug to acidic, alkaline, oxidative, thermal, and photolytic stress.[3][4] The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can effectively separate the intact drug from its degradation products.

Q3: My chromatogram shows no significant degradation after applying stress. What should I do?

A3: If you observe minimal or no degradation, consider intensifying the stress conditions. This can be achieved by increasing the concentration of the stress agent (e.g., acid or base), raising the temperature, or extending the exposure time.[5] For example, if 0.1N HCl at room temperature is ineffective, you could try 1N HCl at an elevated temperature (e.g., 80°C). It is a stepwise process to find the optimal conditions for achieving the desired level of degradation.

Q4: I see multiple degradation peaks. How can I identify them?

A4: Identifying unknown degradation products often requires advanced analytical techniques. While HPLC can separate the peaks, it doesn't identify their structures. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to elucidate the structures of degradation products.[5][6][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape or resolution in HPLC. - Inappropriate mobile phase composition or pH.[3] - Column degradation. - Sample overload.- Optimize the mobile phase by adjusting the organic-to-aqueous ratio or the pH.[3] - Use a new column or a different stationary phase (e.g., C18, C8). - Reduce the injection volume or dilute the sample.
Inconsistent retention times. - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Air bubbles in the pump.- Use a column oven to maintain a constant temperature. - Ensure the mobile phase is prepared fresh and degassed properly before use.[1] - Purge the HPLC pump to remove any trapped air bubbles.
No degradation observed under thermal stress. - The temperature may not be high enough. - The duration of exposure is too short.- Increase the temperature in increments (e.g., 80°C, 105°C).[4] - Extend the heating period. Note that moxifloxacin can be relatively stable to dry heat.[3]
High percentage of degradation in control sample. - Instability of the drug in the chosen solvent. - Contamination of glassware or reagents.- Check the stability of moxifloxacin in the dissolution solvent at room temperature. - Ensure all glassware is clean and use high-purity reagents.

Experimental Protocols & Data

The following sections provide detailed methodologies for subjecting moxifloxacin to various stress conditions, along with a summary of expected degradation.

General Experimental Workflow

This diagram illustrates the typical workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Stock Prepare Moxifloxacin Stock Solution Prep_Working Prepare Working Solutions Prep_Stock->Prep_Working Apply_Stress Apply Stress Condition (Acid, Base, Oxidative, etc.) Prep_Working->Apply_Stress Neutralize Neutralize/Quench (if applicable) Apply_Stress->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Analyze Analyze Data & Calculate Degradation Inject->Analyze

Caption: General workflow for forced degradation studies.

Acidic Degradation
  • Protocol:

    • Accurately weigh and dissolve moxifloxacin in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).

    • Take an aliquot of the stock solution and add an equal volume of an acidic solution (e.g., 0.1N HCl or 1N HCl).

    • Reflux the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[8]

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an equivalent concentration of a basic solution (e.g., 0.1N NaOH or 1N NaOH).

    • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Troubleshooting:

    • Q: Why is neutralization important? A: Neutralization stops the degradation reaction and prevents damage to the HPLC column, especially if a silica-based C18 column is used, which is not stable at extreme pH values.

Alkaline Degradation
  • Protocol:

    • Follow the same initial steps as in the acidic degradation protocol.

    • Instead of an acid, add an equal volume of a basic solution (e.g., 0.1N NaOH or 1N NaOH).

    • Reflux the mixture at a specified temperature for a defined period.

    • Cool the solution to room temperature.

    • Neutralize with an equivalent concentration of an acidic solution (e.g., 0.1N HCl or 1N HCl).

    • Dilute the final solution with the mobile phase for analysis.

Oxidative Degradation
  • Protocol:

    • Prepare a stock solution of moxifloxacin.

    • Add an appropriate concentration of hydrogen peroxide (e.g., 3% or 30% H₂O₂).

    • Keep the solution at room temperature or a slightly elevated temperature for a specified duration (e.g., 24 hours).[4]

    • After the exposure time, dilute the sample with the mobile phase for immediate HPLC analysis.

Thermal Degradation
  • Protocol:

    • Place the solid moxifloxacin powder in a hot air oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).[4]

    • Alternatively, reflux a solution of moxifloxacin in a neutral solvent (e.g., water) at 80°C for 6 hours.[8]

    • After exposure, allow the sample to cool.

    • Prepare a solution of the heat-treated sample in the mobile phase for HPLC analysis.

Photolytic Degradation
  • Protocol:

    • Prepare a solution of moxifloxacin (e.g., 5 x 10⁻⁵ M).[6]

    • Expose the solution to direct sunlight or a UV lamp (e.g., emission at 290 nm) for a specific duration.[6][9]

    • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

    • At appropriate time intervals, withdraw samples and analyze by HPLC.

Summary of Degradation Data

The extent of degradation is highly dependent on the specific experimental conditions (concentration, temperature, and duration). The following table summarizes findings from various studies.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis 0.1N HCl24 hoursRoom Temp10.3%[10]
Alkali Hydrolysis 0.1N NaOH24 hoursRoom Temp12.5%[10]
Oxidative 3% H₂O₂24 hoursRoom Temp8.2%[10]
Neutral Hydrolysis Water11 days70°C15.7%[3]
Thermal (Dry Heat) -11 days-12.35%[3]
Photolytic (Sunlight) -11 days-7.4%[3]
Photolytic (UV Light) -11 days-8.09%[3]

Degradation Pathway Insights

The degradation of moxifloxacin can lead to several products. For instance, under acidic conditions, decarboxylation (loss of the carboxylic acid group) is a known degradation pathway.[5] Photodegradation can be complex, with the rate being pH-dependent; it is generally faster in alkaline solutions compared to acidic ones.[6]

G cluster_acid Acidic Hydrolysis cluster_photo Photodegradation cluster_oxidative Oxidative Stress Moxi Moxifloxacin DP_Acid Decarboxylation Product Moxi->DP_Acid H⁺ / Δ DP_Photo1 MP-1 (m/z 432) Moxi->DP_Photo1 UV Light DP_Photo2 MP-2 (m/z 418) Moxi->DP_Photo2 UV Light DP_Oxidative N-oxide products Moxi->DP_Oxidative H₂O₂

Caption: Simplified potential degradation pathways of moxifloxacin.

References

Minimizing on-column degradation of moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of moxifloxacin (B1663623) during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause moxifloxacin degradation during HPLC analysis?

A1: Moxifloxacin is susceptible to degradation under several conditions. The primary factors include:

  • pH: Moxifloxacin is an amphoteric drug and its stability is significantly influenced by the pH of the mobile phase.[1] It is susceptible to both acid and alkali hydrolysis.[2][3] Photodegradation is also pH-dependent, with the lowest degradation rate observed around pH 7.5.[4]

  • Oxidation: The drug is known to be susceptible to oxidative degradation.[2][5]

  • Photodegradation: Exposure to light, especially UV light, can cause degradation.[2][4]

  • Temperature: Elevated temperatures can accelerate degradation, particularly hydrolysis.[2][6]

  • Metal Ions: The presence of metal ions like Cu(II), Fe(III), Al(III), and Zn(II) can catalyze the degradation of moxifloxacin, with Cu(II) having the most significant impact.[6][7]

Q2: What are the common signs of on-column moxifloxacin degradation?

A2: On-column degradation of moxifloxacin can manifest in your chromatogram in several ways:

  • Appearance of new, unexpected peaks (degradant peaks).

  • Reduced peak area or height of the moxifloxacin peak.

  • Peak tailing or broadening of the moxifloxacin peak.

  • Baseline noise or drift.

  • Inconsistent retention times.

Q3: How can I prevent photolytic degradation during my analysis?

A3: To prevent photolytic degradation, it is recommended to:

  • Use amber vials for sample and standard preparation.

  • Protect the HPLC system, especially the autosampler and flow path, from direct light exposure.

  • Prepare samples fresh and analyze them promptly.

  • If samples need to be stored, keep them in the dark and at a low temperature.

Q4: Can the choice of HPLC column affect moxifloxacin stability?

A4: Yes, the stationary phase can influence the stability of moxifloxacin. While C8 and C18 columns are commonly used, the presence of active silanol (B1196071) groups on the silica (B1680970) backbone can lead to secondary interactions and potentially contribute to on-column degradation.[1] Using end-capped columns or alternative stationary phases can mitigate these effects. The use of a phosphate (B84403) buffer in the mobile phase can also help to reduce secondary interactions with free silanol groups.[1]

Troubleshooting Guides

Issue 1: Appearance of Extra Peaks in the Chromatogram
Possible Cause Troubleshooting Step
On-column degradation due to mobile phase pH. Optimize the mobile phase pH. For moxifloxacin, a pH around 3 to 4 has been shown to provide good separation and stability.[1][2][8] Avoid highly acidic or alkaline conditions.
Oxidative degradation. Degas the mobile phase thoroughly to remove dissolved oxygen. Consider adding an antioxidant to the sample diluent if compatible with the method.
Metal ion contamination. Use high-purity solvents and reagents. If metal contamination is suspected from the HPLC system (e.g., stainless steel components), consider using a metal-free or bio-inert system.
Photodegradation. Protect the entire analytical run from light by using amber vials and covering the HPLC system.
Issue 2: Poor Peak Shape (Tailing or Broadening) of Moxifloxacin
Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase. Add a competing amine like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1% v/v) to mask active silanol groups.[5][9] Ensure the mobile phase pH is appropriate to control the ionization state of moxifloxacin.
Column degradation. Use a guard column to protect the analytical column. If the column performance deteriorates, wash it according to the manufacturer's instructions or replace it.
Inappropriate mobile phase composition. Optimize the organic modifier (e.g., acetonitrile (B52724) or methanol) and buffer concentration. A mobile phase of methanol (B129727) and phosphate buffer (62:38, v/v) at pH 2.8 has been used successfully with a C8 column.[9]

Data on Moxifloxacin Degradation

The following tables summarize the degradation of moxifloxacin under various stress conditions as reported in the literature.

Table 1: Summary of Moxifloxacin Degradation under Forced Conditions

Stress ConditionReagents/ConditionsDurationDegradation (%)Reference
Acid Hydrolysis 1 M HCl3 hours at 40-90°CSignificant[6]
0.1 M HCl3 hours at 50°C~0.3%[6]
Acidic Conditions11 days18.9%[2]
Alkaline Hydrolysis Basic Conditions11 days22.32%[2]
Oxidative Degradation 3% H₂O₂24 hoursDegradation observed[5]
Hydrogen Peroxide11 days32.81%[2]
Photolytic Degradation Daylight11 days7.4%[2]
UV Light11 days8.09%[2]
Thermal Degradation Dry Heat11 days12.35%[2]
Neutral Hydrolysis Neutral Conditions11 days15.7%[2]

Table 2: Effect of Metal Ions on Moxifloxacin Decomposition in Acidic Solution at 110°C

Metal IonDecomposition after 48 hours (%)
None 52.04
Cu(II) 79.35
Fe(III) 63.97
Al(III) 62.42
Zn(II) 58.62
Data adapted from kinetic and thermodynamic studies of moxifloxacin hydrolysis.[6]

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Minimize Degradation
  • Initial Conditions: Start with a mobile phase consisting of a mixture of a buffer (e.g., 20mM ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 70:30 (buffer:organic).[2]

  • pH Adjustment: Prepare several mobile phases with the aqueous component adjusted to different pH values, for example, pH 3.0, 4.0, 5.0, and 6.0, using an appropriate acid (e.g., formic acid or phosphoric acid).[2][8]

  • Chromatographic Runs: Inject a moxifloxacin standard solution using each mobile phase and monitor the chromatogram for peak shape, retention time, and the presence of any degradation peaks.

  • Evaluation: Compare the chromatograms obtained at different pH values. Select the pH that provides a symmetrical peak for moxifloxacin with no evidence of degradation products and adequate retention. A pH of 4.0 has been found to be optimal in some studies.[2]

  • Organic Modifier Optimization: Once the optimal pH is determined, vary the ratio of the organic modifier to fine-tune the retention time and resolution.

  • Finalization: The optimized mobile phase should provide a robust and stable analysis for moxifloxacin.

Protocol 2: Forced Degradation Study to Identify Potential Degradants
  • Sample Preparation: Prepare separate solutions of moxifloxacin in the following stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat the solution at a specified temperature (e.g., 80°C).

    • Photolytic: Expose the solution to UV light or daylight.

  • Incubation: Store the stressed samples for a defined period (e.g., 24-48 hours), taking aliquots at various time points.

  • Neutralization: For the acid and base-stressed samples, neutralize the aliquots before injection.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed standard. This will help in identifying the retention times of potential degradation products and will demonstrate the stability-indicating nature of the analytical method.

Visualizations

TroubleshootingWorkflow start Problem: On-Column Degradation Suspected check_peaks Observe extra peaks, peak tailing, or reduced area? start->check_peaks check_mobile_phase Is mobile phase pH optimized (pH 3-4)? check_peaks->check_mobile_phase adjust_ph Adjust mobile phase pH to a lower value (e.g., 3.5) using formic or phosphoric acid. check_mobile_phase->adjust_ph No check_oxidation Is mobile phase degassed? Any potential oxidizing agents? check_mobile_phase->check_oxidation Yes adjust_ph->check_oxidation degas_mobile_phase Thoroughly degas mobile phase. Prepare fresh samples. check_oxidation->degas_mobile_phase No check_metal_ions Using high-purity solvents? Any signs of system corrosion? check_oxidation->check_metal_ions Yes degas_mobile_phase->check_metal_ions use_high_purity Switch to high-purity solvents. Consider a metal-free system if issue persists. check_metal_ions->use_high_purity No check_light Is the system protected from light? check_metal_ions->check_light Yes use_high_purity->check_light protect_from_light Use amber vials and cover the autosampler and flow path. check_light->protect_from_light No solution Problem Resolved check_light->solution Yes protect_from_light->solution DegradationFactors moxi Moxifloxacin Degradation ph Mobile Phase pH (Acidic/Alkaline) moxi->ph oxidation Oxidation moxi->oxidation light Light Exposure (Photodegradation) moxi->light temp High Temperature moxi->temp metal Metal Ions (e.g., Cu2+) moxi->metal

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of moxifloxacin (B1663623) and its related substances. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical instrument parameters for HPLC analysis of moxifloxacin and its related substances?

A typical HPLC setup for moxifloxacin analysis involves a C18 column, a mobile phase consisting of a buffer and an organic modifier, and UV detection. Specific parameters can vary, but a common starting point is a mobile phase of phosphate (B84403) buffer and methanol (B129727) or acetonitrile (B52724) in an isocratic elution mode.[1][2][3] The flow rate is generally around 1.0 mL/min, with detection at approximately 293 nm.[2][4]

Q2: What are the common degradation pathways for moxifloxacin?

Moxifloxacin is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it can degrade in acidic, basic, and oxidative environments.[5] Hydrolytic degradation can also occur.[6] Understanding these pathways is crucial for identifying potential related substances during analysis.

Q3: How can I ensure the suitability of my HPLC system for moxifloxacin analysis?

System suitability tests are essential to ensure the performance of your HPLC system. Key parameters to check include retention time, peak area, tailing factor, and theoretical plates.[7] For instance, the relative standard deviation (RSD) for replicate injections should typically be less than 2.0% for the peak area, and the tailing factor for the moxifloxacin peak should be within an acceptable range, often between 0.8 and 1.5.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of moxifloxacin and its related substances.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for moxifloxacin shows significant peak tailing. What are the possible causes and how can I resolve this?

A: Peak tailing is a common issue in the analysis of quinolone antibiotics like moxifloxacin and can be caused by several factors.[8]

  • Secondary Interactions: The basic functional groups in moxifloxacin can interact with acidic silanol (B1196071) groups on the silica-based column packing, leading to tailing.

    • Solution:

      • Adjust Mobile Phase pH: Operating the mobile phase at a low pH (e.g., pH 3.0-4.5) can suppress the ionization of silanol groups.[8]

      • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[8]

      • Use an End-Capped Column: Employing a highly deactivated, end-capped C18 column can reduce the availability of free silanol groups.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion.[8][9]

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.[8][9]

  • Column Contamination or Damage: Accumulation of contaminants on the column frit or a void in the packing bed can cause peak tailing.[9][10]

    • Solution:

      • Use a guard column to protect the analytical column.[4]

      • If a blockage is suspected, try back-flushing the column.[1]

      • If the column is damaged, it may need to be replaced.[9]

Issue 2: Inconsistent Retention Times

Q: The retention time for moxifloxacin is drifting between injections. What could be causing this and how can I fix it?

A: Retention time drift can compromise the reliability of your analytical method.

  • Changes in Mobile Phase Composition: Even small changes in the mobile phase composition, such as evaporation of the organic solvent, can lead to significant shifts in retention time.[4][11]

    • Solution:

      • Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[11]

      • Ensure the mobile phase is thoroughly mixed and degassed.[4]

  • Temperature Fluctuations: Variations in the column temperature can affect retention times.[12]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[12]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase can cause retention time drift, especially at the beginning of a run.[13]

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This may require flushing with 10-20 column volumes of the mobile phase.[13]

  • Column Contamination: Buildup of strongly retained compounds from the sample matrix on the column can alter its chemistry and affect retention times.[13]

    • Solution:

      • Implement a robust sample preparation procedure to remove matrix components.[13]

      • Use a guard column to protect the analytical column.[4]

Issue 3: Poor Resolution of Moxifloxacin and Related Substances

Q: I am having difficulty separating moxifloxacin from its impurities. How can I improve the resolution?

A: Achieving adequate resolution is critical for the accurate quantification of related substances.

  • Mobile Phase Composition: The type and proportion of the organic modifier in the mobile phase significantly impact selectivity.

    • Solution:

      • Optimize the Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer to find the optimal separation.

      • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both moxifloxacin and its impurities, thereby influencing their retention and resolution.

    • Solution: Adjust the pH of the mobile phase. A study on moxifloxacin and its related substances found that a pH of 6.0 provided good separation.[6]

  • Column Chemistry: The choice of stationary phase is crucial for achieving the desired selectivity.

    • Solution: If resolution is still poor after optimizing the mobile phase, consider trying a column with a different stationary phase (e.g., a phenyl or cyano column) to exploit different separation mechanisms.[8]

Issue 4: Baseline Noise and Ghost Peaks

Q: My chromatogram has a noisy baseline and I'm seeing unexpected "ghost" peaks. What are the likely sources and solutions?

A: A stable baseline is essential for accurate integration and quantification.

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents or buffer components are a common cause of baseline noise and ghost peaks.[5][14]

    • Solution:

      • Use high-purity, HPLC-grade solvents and reagents.[5]

      • Filter the mobile phase through a 0.45 µm membrane filter.[8]

      • Prepare fresh mobile phase daily.[5]

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise and spikes.[5]

    • Solution: Adequately degas the mobile phase using an in-line degasser, helium sparging, or sonication.[14]

  • Detector Issues: A dirty flow cell or a failing lamp can contribute to baseline noise.[15]

    • Solution:

      • Flush the flow cell to remove any air bubbles or contaminants.[15]

      • Check the lamp's energy output and replace it if necessary.[15]

  • Ghost Peaks from Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

    • Solution:

      • Optimize the injector wash procedure.

      • Run a blank injection (injecting only the mobile phase) to confirm if the ghost peak is from the system.[16]

Experimental Protocols

Representative HPLC Method for Moxifloxacin and Related Substances

This protocol is a generalized example based on published methods.[1][2][6] Method validation and optimization are crucial for specific applications.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.01 M potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile). The ratio may need to be optimized (e.g., 70:30 v/v).[1][2] The pH of the aqueous phase may be adjusted (e.g., to 6.0 with phosphoric acid).[6]

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30°C[2]

    • Detection Wavelength: 293 nm[4]

    • Injection Volume: 10 µL[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the moxifloxacin sample in a suitable diluent (e.g., the mobile phase) to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

Quantitative Data Summary

ParameterTypical Value/RangeReference(s)
Linearity Range 0.25 - 1.5 µg/mL (for impurities)[1]
20 - 60 µg/mL (for moxifloxacin)[4]
Correlation Coefficient (r²) > 0.999[3][4][8]
Limit of Detection (LOD) ~0.05 µg/mL (for impurities)[6]
Limit of Quantification (LOQ) ~0.20 µg/mL (for impurities)[6]
Recovery 99.3% - 100.2%[4]
Precision (%RSD) < 2.0%[4]

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_end Resolution start Chromatographic Issue (e.g., Peak Tailing) check_mobile_phase Check Mobile Phase (pH, Composition, Age) start->check_mobile_phase check_column Inspect Column (Age, Contamination) start->check_column check_instrument Verify Instrument Parameters (Flow Rate, Temperature) start->check_instrument check_sample Review Sample Preparation (Concentration, Diluent) start->check_sample adjust_mp Adjust Mobile Phase check_mobile_phase->adjust_mp replace_column Replace Column/ Guard Column check_column->replace_column optimize_params Optimize Parameters check_instrument->optimize_params modify_sample_prep Modify Sample Prep check_sample->modify_sample_prep end Problem Resolved adjust_mp->end replace_column->end optimize_params->end modify_sample_prep->end

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Weighing, Dissolving, Filtering) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing, Filtering, Degassing) system_prep HPLC System Preparation (Priming, Equilibration) mobile_phase_prep->system_prep separation Chromatographic Separation (on C18 Column) system_prep->separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of Moxifloxacin & Related Substances integration->quantification report Generate Report quantification->report

Caption: A standard workflow for the HPLC analysis of moxifloxacin.

References

Selection of optimal column for moxifloxacin impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the selection of an optimal column and troubleshooting for moxifloxacin (B1663623) impurity analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an HPLC column for moxifloxacin impurity analysis?

A1: The most critical factor is the column's ability to achieve adequate separation and resolution between the main moxifloxacin peak and the peaks of its potential impurities and degradation products. The specificity of the method is paramount, and this is primarily determined by the stationary phase chemistry.

Q2: Which type of HPLC column is most commonly recommended for this analysis?

A2: Reversed-phase (RP) columns, particularly those with a C18 (octadecylsilane) stationary phase, are overwhelmingly recommended for the analysis of moxifloxacin and its impurities.[1][2][3][4][5] Several studies demonstrate successful separation using C18 columns from various manufacturers.[1][2][3][4]

Q3: What are the typical dimensions for a C18 column used in moxifloxacin analysis?

A3: Common column dimensions that have been successfully used are 150 mm x 4.6 mm with a 5 µm particle size.[2][4] Another documented dimension is a 250 mm x 4.6 mm column with a 10 µm particle size.[6] The choice depends on the desired balance between resolution, analysis time, and backpressure.

Q4: What are the common impurities of moxifloxacin that need to be separated?

A4: Moxifloxacin can have several process-related impurities and degradation products. Some of the known impurities include Moxifloxacin EP Impurities A, B, C, D, E, F, G, and H, as well as methyl and ethyl ester impurities.[7][][9][10] Forced degradation studies also reveal impurities formed under stress conditions like acid, base, and oxidation.[11][12]

Q5: What is a typical mobile phase composition for this analysis?

A5: The mobile phase is generally a mixture of an aqueous buffer and an organic solvent. Common combinations include:

  • A buffer like potassium dihydrogen orthophosphate with methanol (B129727).[2]

  • A mixture of water with triethylamine (B128534) (TEA) and acetonitrile, with the pH of the aqueous phase adjusted with phosphoric acid.[1][3][5]

  • A phosphate (B84403) buffer and methanol mixture.[6][13] The exact ratio and pH are critical for achieving optimal separation.[1][3]

Q6: What is the optimal detection wavelength for moxifloxacin and its impurities?

A6: Moxifloxacin has a maximum absorption at approximately 293-296 nm. Therefore, UV detection is commonly set at wavelengths such as 290 nm[1][3][5], 293 nm[6], 294 nm[13], or 296 nm[14] for the analysis.

Column Selection and Performance Data

The selection of an appropriate column is crucial for the successful separation of moxifloxacin from its impurities. Below is a summary of columns and conditions used in validated methods.

Table 1: Recommended HPLC Columns for Moxifloxacin Impurity Analysis

Column NameStationary PhaseDimensionsParticle SizeManufacturerReference
Waters XTerraC18Not SpecifiedNot SpecifiedWaters[1][3][5]
Agilent C18C18150 x 4.6 mm5 µmAgilent[2]
Inertsil ODS 3VC18150 x 4.6 mm5 µmGL Sciences[4]
Venosil XBP C18C18250 x 4.6 mm10 µmAgela Tech[6]
Hypersil® BDSC18250 x 4.6 mm5 µmThermo Fisher[15]
NucleodurC18250 x 4.6 mm5 µmMacherey-Nagel[16]

Experimental Protocols

Below is a detailed methodology for a typical RP-HPLC based impurity analysis of moxifloxacin, synthesized from published methods.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of moxifloxacin and its related substances.

1. Materials and Reagents:

  • Moxifloxacin Hydrochloride Reference Standard and sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Triethylamine (TEA)

  • Orthophosphoric Acid (AR Grade)

  • Milli-Q Water

2. Chromatographic Conditions (Example):

ParameterConditionReference
Column Agilent C18 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase 0.01 M Potassium Dihydrogen Orthophosphate : Methanol (70:30 v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 230 nm[2]
Column Temp. 30°C[2]
Injection Vol. 10 µL[2]
Run Time 16 min[2]

3. Standard Solution Preparation:

  • Accurately weigh and transfer about 44 mg of Moxifloxacin HCl into a 100 mL volumetric flask.[14]

  • Add approximately 70 mL of diluent (e.g., mobile phase) and sonicate for 5 minutes to dissolve.[14]

  • Make up the volume to the mark with the diluent.

  • Further dilute this stock solution to achieve the desired final concentration for analysis (e.g., transfer 5 mL to a 20 mL flask and dilute).[14]

4. Sample Solution Preparation (Tablets):

  • Weigh and powder 20 tablets to determine the average weight.

  • Transfer a quantity of powder equivalent to a single tablet into a volumetric flask.

  • Add diluent, sonicate to ensure complete dissolution of the active ingredient, and then dilute to the final volume.

  • Filter the solution through a 0.45 µm filter before injection.[14]

5. Forced Degradation Studies:

  • To ensure the method is stability-indicating, subject the moxifloxacin sample to stress conditions such as acid (e.g., 1N HCl), base (e.g., 1N NaOH), oxidation (e.g., H₂O₂), heat, and photolytic degradation.[11][12]

  • Analyze the stressed samples to confirm that degradation product peaks are well-resolved from the main moxifloxacin peak.

Workflow and Logic Diagrams

A logical approach to column selection and method development is crucial.

ColumnSelectionWorkflow start_node Start: Define Analytical Goal (Impurity Profiling of Moxifloxacin) A Literature Review: Identify common columns (C18) and mobile phases start_node->A process_node process_node decision_node decision_node result_node result_node end_node End: Final Method Validation B Select Initial Column: Reversed-Phase C18 (e.g., 150x4.6mm, 5µm) A->B C Develop Initial Method: Buffer/Organic Mobile Phase (e.g., Phosphate/Methanol) B->C D Inject Standard Mix: Moxifloxacin + Known Impurities C->D E Evaluate Resolution (Rs) and Peak Shape D->E F Optimize Mobile Phase: Adjust pH, organic ratio, or buffer concentration E->F Rs < 1.5 or Poor Tailing H Perform Forced Degradation Study E->H Rs > 1.5 and Good Shape F->D G Consider Alternative Column: Different C18 brand, C8, or different particle size F->G No Improvement G->C I Check for Co-elution with Degradants H->I I->F Co-elution Observed J Finalize Method Parameters I->J All Peaks Resolved J->end_node

Caption: Workflow for Optimal Column Selection.

Troubleshooting Guide

Q: My moxifloxacin peak is tailing. What should I do?

A: Peak tailing is a common issue. Here are potential causes and solutions:

  • Cause: Secondary interactions between the basic moxifloxacin molecule and acidic silanol (B1196071) groups on the silica (B1680970) support.

  • Solution 1: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanols. A pH between 2 and 4 is often effective.

  • Solution 2: Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to block the active silanol sites.[4]

  • Solution 3: Use a modern, end-capped column (like many listed in Table 1) designed to minimize silanol interactions.

  • Cause: Column contamination or degradation.

  • Solution: Flush the column with a strong solvent or, if necessary, replace it.

Q: I am seeing inconsistent retention times for my peaks. Why?

A: Fluctuating retention times suggest a problem with the system's stability.

  • Cause: Inadequate column equilibration.

  • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.

  • Cause: Pumping issues or leaks.

  • Solution: Check the HPLC system for any leaks, especially around fittings.[17] Ensure the pump is delivering a consistent flow rate and that the mobile phase is properly degassed.[17]

  • Cause: Mobile phase composition changing over time.

  • Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and filtered to prevent precipitation.

Q: A "ghost peak" appears in my blank runs. What is the source?

A: Ghost peaks are extraneous peaks that can originate from several sources.

  • Cause: Sample carryover from a previous injection.

  • Solution: Implement a robust needle wash protocol. Injecting a blank solvent after a high-concentration sample can confirm carryover.

  • Cause: Contamination in the mobile phase, diluent, or system.

  • Solution: Use high-purity solvents. Filter all buffers and solvents before use. If the contamination is from the system, flush the injector and tubing.

Q: The resolution between two impurity peaks is poor (Rs < 1.5). How can I improve it?

A: Improving resolution is key to accurate impurity quantification.

  • Cause: Sub-optimal mobile phase composition.

  • Solution 1: Systematically vary the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent generally increases retention and can improve resolution.

  • Solution 2: Change the pH of the mobile phase. The ionization state of moxifloxacin and its impurities can significantly affect their retention and selectivity.[1][3]

  • Cause: Inappropriate column or column temperature.

  • Solution: Adjusting the column temperature can alter selectivity.[1][3][5] A lower temperature often increases retention and may improve resolution. If mobile phase optimization fails, consider a column with a different C18 chemistry or a different stationary phase (e.g., C8).

TroubleshootingTree problem_node Problem Observed cause_node cause_node solution_node solution_node P1 Poor Peak Shape (Tailing/Fronting) C1_1 Cause: Secondary Silanol Interactions P1->C1_1 C1_2 Cause: Column Contamination P1->C1_2 P2 Retention Time Drift C2_1 Cause: Poor Equilibration P2->C2_1 C2_2 Cause: Pump/Leak Issues P2->C2_2 P3 Poor Resolution (Rs < 1.5) C3_1 Cause: Sub-optimal Mobile Phase P3->C3_1 C3_2 Cause: Sub-optimal Temperature P3->C3_2 S1_1a Solution: Adjust Mobile Phase pH C1_1->S1_1a S1_1b Solution: Add Competing Base (TEA) C1_1->S1_1b S1_1c Solution: Use End-Capped Column C1_1->S1_1c S1_2 Solution: Flush or Replace Column C1_2->S1_2 S2_1 Solution: Increase Equilibration Time C2_1->S2_1 S2_2 Solution: Check Fittings & Degas Mobile Phase C2_2->S2_2 S3_1a Solution: Adjust Organic Solvent % C3_1->S3_1a S3_1b Solution: Change Mobile Phase pH C3_1->S3_1b S3_2 Solution: Increase or Decrease Column Temp. C3_2->S3_2

Caption: Troubleshooting Common HPLC Issues.

References

Technical Support Center: Mobile Phase Optimization for Fluoroquinolone Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of fluoroquinolone impurities using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of fluoroquinolones and their impurities, offering systematic solutions.

1. Issue: Poor Resolution Between Fluoroquinolone and Impurity Peaks

  • Question: My main fluoroquinolone peak is merging with an impurity peak. How can I improve the separation?

  • Answer: Poor resolution is a common issue that can often be resolved by systematically adjusting the mobile phase.

    • Optimize Mobile Phase pH: Fluoroquinolones are amphoteric compounds, meaning they have both acidic and basic functional groups.[1] The pH of the mobile phase significantly impacts their ionization state and, consequently, their retention and selectivity.[2][3]

      • Slightly Acidic pH: A mobile phase with a slightly acidic pH (e.g., pH 3-4) is often a good starting point. At this pH, the carboxylic acid group is protonated, and the amine group on the piperazine (B1678402) ring is protonated, leading to a net positive charge. This can improve interaction with a C18 column and enhance separation from closely related impurities.

      • pH Adjustment: Systematically adjust the pH of the aqueous portion of your mobile phase in small increments (e.g., 0.2 pH units) and observe the effect on resolution. Buffers such as phosphate (B84403) or acetate (B1210297) are commonly used to maintain a stable pH.[4]

    • Adjust Organic Modifier Concentration: The type and concentration of the organic solvent in the mobile phase directly influence the retention times of your analytes.

      • Isocratic Elution: If you are using an isocratic method, try decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve separation.

      • Gradient Elution: For complex samples with multiple impurities, a gradient elution is often more effective. A shallow gradient, where the organic modifier concentration increases slowly, can significantly enhance the resolution of closely eluting peaks. A typical gradient might start with a low percentage of organic modifier and gradually increase over the run.[1]

    • Consider Ion-Pairing Reagents: The addition of an ion-pairing reagent to the mobile phase can improve peak shape and selectivity, especially for charged analytes.[4]

      • For acidic fluoroquinolones, an ion-pairing reagent like triethylamine (B128534) (TEA) can be added to the mobile phase to interact with free silanol (B1196071) groups on the stationary phase, reducing peak tailing.[4]

      • For basic impurities, an acidic ion-pairing reagent such as trifluoroacetic acid (TFA) can be used.[5]

2. Issue: Peak Tailing for the Main Fluoroquinolone Peak

  • Question: The peak for my main fluoroquinolone is asymmetrical with a pronounced tail. What could be the cause and how do I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

    • Mobile Phase pH is Not Optimal: As mentioned, the pH of the mobile phase is critical. If the pH is close to the pKa of the fluoroquinolone, you can get a mixture of ionized and non-ionized forms, which can lead to peak tailing.[3] Adjusting the pH to be at least 1.5-2 units away from the analyte's pKa can often resolve this.

    • Interaction with Silanol Groups: Free silanol groups on the surface of the silica-based stationary phase can interact with basic analytes like fluoroquinolones, causing peak tailing.[4]

      • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%) can mask the silanol groups and improve peak shape.[4]

      • Lower the pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic fluoroquinolone.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

3. Issue: Shifting Retention Times

  • Question: The retention times for my peaks are not consistent between runs. What could be causing this instability?

  • Answer: Fluctuating retention times can be a sign of several issues, many of which are related to the mobile phase preparation and delivery.

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. Insufficient equilibration, especially when changing mobile phases, can lead to drifting retention times.

    • Mobile Phase Preparation:

      • Inconsistent Composition: Prepare the mobile phase carefully and consistently. Inaccurate measurements of the organic modifier or buffer components can lead to shifts in retention.

      • pH Fluctuation: If using a buffer, ensure it has sufficient buffering capacity to maintain a constant pH. Small changes in pH can lead to significant changes in retention for ionizable compounds like fluoroquinolones.[2]

    • Pump and System Issues: Check for leaks in the HPLC system. A leak can cause a drop in pressure and affect the mobile phase flow rate, leading to longer retention times. Ensure the pump is delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating fluoroquinolone impurities?

A1: A common and effective starting point for reversed-phase HPLC separation of fluoroquinolones and their impurities is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. For example:

  • Aqueous Phase: 20-50 mM phosphate or acetate buffer with the pH adjusted to a slightly acidic range (e.g., pH 3.0 - 4.0).

  • Organic Phase: Acetonitrile is a frequently used organic modifier due to its low viscosity and UV transparency.[4] Methanol is another option.

  • Initial Composition: A starting isocratic composition could be in the range of 15-30% acetonitrile in the buffered aqueous phase. A gradient elution from a low to a high concentration of the organic modifier is often necessary for complex impurity profiles.[1]

Q2: How does the pH of the mobile phase affect the retention of fluoroquinolones?

A2: The pH of the mobile phase has a significant impact on the retention of fluoroquinolones due to their amphoteric nature, possessing both a carboxylic acid group and a basic piperazine moiety.[1]

  • At low pH (e.g., < 4): The carboxylic acid group is largely protonated (neutral), while the piperazine amine is protonated (positive charge). The overall positive charge can lead to some repulsion from a positively charged stationary phase or interaction with residual silanols.

  • At intermediate pH (around the isoelectric point): The molecule exists as a zwitterion, with both a negative and a positive charge. This can lead to complex retention behavior.

  • At high pH (e.g., > 8): The carboxylic acid is deprotonated (negative charge), and the piperazine amine is neutral. The overall negative charge will lead to less retention on a C18 column. By carefully controlling the pH, you can manipulate the ionization state of the fluoroquinolone and its impurities to achieve optimal separation.

Q3: When should I consider using an ion-pairing reagent?

A3: An ion-pairing reagent should be considered when you observe poor peak shape (tailing) or when you need to improve the retention and resolution of charged analytes.

  • For Basic Analytes: If your fluoroquinolone or its impurities are basic and exhibit peak tailing due to interaction with residual silanol groups on the column, adding a competing base like triethylamine (TEA) can improve peak symmetry.[4]

  • For Charged Analytes: Ion-pairing reagents form a neutral complex with charged analytes, which can then be retained and separated by reversed-phase chromatography. For example, adding an alkyl sulfonate to the mobile phase can help in retaining and separating positively charged fluoroquinolone species.

Q4: What are the advantages of using a gradient elution for fluoroquinolone impurity analysis?

A4: Gradient elution offers several advantages for analyzing complex samples containing a parent drug and multiple impurities with a wide range of polarities:

  • Improved Resolution: A gradient allows for the effective separation of both early-eluting (more polar) and late-eluting (less polar) impurities within a single run.

  • Sharper Peaks: Late-eluting peaks are often broader in isocratic separations. A gradient helps to focus these peaks, resulting in better sensitivity and resolution.

  • Reduced Run Time: By starting with a weaker mobile phase and gradually increasing its strength, a gradient can elute strongly retained compounds more quickly than an isocratic method that would require a very strong mobile phase, potentially compromising the resolution of early-eluting peaks.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention Factor (k') of a Fluoroquinolone and its Impurity

Mobile Phase pHRetention Factor (k') - FluoroquinoloneRetention Factor (k') - Impurity AResolution (Rs)
2.54.23.81.1
3.05.84.91.8
3.57.15.52.5
4.06.55.81.2

Note: Data is illustrative and will vary depending on the specific fluoroquinolone, impurity, column, and other chromatographic conditions.

Table 2: Influence of Acetonitrile Concentration on Resolution

Acetonitrile (%)Retention Time (min) - FluoroquinoloneRetention Time (min) - Impurity BResolution (Rs)
2012.514.21.9
259.810.91.5
307.27.81.1

Note: Data is illustrative and will vary depending on the specific fluoroquinolone, impurity, column, and other chromatographic conditions.

Experimental Protocols

Protocol 1: General Isocratic HPLC Method for Fluoroquinolone Impurity Screening

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Aqueous Phase: 25 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Organic Phase: Acetonitrile.

    • Composition: 75% Aqueous Phase: 25% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 278 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Gradient HPLC Method for Separation of Multiple Fluoroquinolone Impurities

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 50% B

    • 20-22 min: 50% to 10% B

    • 22-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of Water:Acetonitrile (80:20) to a final concentration of approximately 0.5 mg/mL.

Visualizations

Troubleshooting_Workflow_Poor_Resolution start Start: Poor Resolution Observed check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Systematically Adjust pH (e.g., in 0.2 unit increments) check_pH->adjust_pH No check_organic Is Organic Modifier Concentration Optimal? check_pH->check_organic Yes adjust_pH->check_organic end_resolved Resolution Improved adjust_pH->end_resolved adjust_organic Decrease Organic % (Isocratic) or Optimize Gradient Slope check_organic->adjust_organic No consider_ion_pair Consider Adding Ion-Pairing Reagent check_organic->consider_ion_pair Yes adjust_organic->consider_ion_pair adjust_organic->end_resolved add_ion_pair Add TEA for Peak Tailing or TFA for Retention consider_ion_pair->add_ion_pair Yes end_consult Consult Further (e.g., change column chemistry) consider_ion_pair->end_consult No add_ion_pair->end_resolved

Caption: Troubleshooting workflow for poor peak resolution.

pH_Effect_on_Fluoroquinolone cluster_low_pH Low pH (e.g., < 4) cluster_intermediate_pH Intermediate pH (Isoelectric Point) cluster_high_pH High pH (e.g., > 8) low_pH Fluoroquinolone Structure -COOH (Neutral) -NH2+- (Positive) Overall Charge: + low_pH_retention Increased interaction with residual silanols (potential tailing) low_pH->low_pH_retention leads to intermediate_pH Fluoroquinolone Structure -COO- (Negative) -NH2+- (Positive) Overall Charge: Zwitterionic intermediate_pH_retention Complex retention behavior, can be difficult to predict intermediate_pH->intermediate_pH_retention leads to high_pH Fluoroquinolone Structure -COO- (Negative) -NH- (Neutral) Overall Charge: - high_pH_retention Decreased retention on C18 (elutes earlier) high_pH->high_pH_retention leads to mobile_phase_pH Mobile Phase pH mobile_phase_pH->low_pH affects mobile_phase_pH->intermediate_pH affects mobile_phase_pH->high_pH affects

Caption: Effect of mobile phase pH on fluoroquinolone ionization and retention.

References

Technical Support Center: Analysis of Moxifloxacin and its Degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of moxifloxacin (B1663623) and its degradation products. The information provided is intended to assist with method development, optimization, and troubleshooting of common issues related to the influence of pH on the retention of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of moxifloxacin in reversed-phase HPLC?

Moxifloxacin is a fluoroquinolone antibiotic with both acidic (carboxylic acid) and basic (piperazine ring) functional groups. Its retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase, which influences its ionization state. Generally, at a pH below its pKa value for the carboxylic acid group and above the pKa for the piperazine (B1678402) amine, it will be more retained on a C18 column.

Q2: How does the mobile phase pH affect the retention of moxifloxacin and its degradants?

The pH of the mobile phase is a critical parameter for achieving adequate separation between moxifloxacin and its degradation products.[1][2] Adjusting the pH alters the ionization of both the analytes and the stationary phase's residual silanol (B1196071) groups. For moxifloxacin, changes in pH can significantly shift its retention time. For instance, in one study, the retention time of moxifloxacin was 3.81 min at a pH of 4.6.[3] In another method, at a pH of 2.8, the retention time was 3.449 min.[1] The stability of moxifloxacin is also pH-dependent; it is most stable around pH 7.5 and degradation increases in both acidic and alkaline conditions.[2]

Q3: What are common degradation pathways for moxifloxacin?

Moxifloxacin is susceptible to degradation under various stress conditions, including acid and alkali hydrolysis, oxidation, and photodegradation.[3][4] Hydrolytic conditions can lead to the formation of specific degradation products.[5] For example, under alkaline conditions (1N NaOH), a degradation product has been observed at a retention time of 9.525 min, while the parent moxifloxacin peak was at 7.8 min.[6]

Troubleshooting Guide

Issue 1: Poor resolution between moxifloxacin and its degradant peaks.

  • Possible Cause: The mobile phase pH is not optimal for separating the compounds based on their different pKa values.

  • Solution: Systematically adjust the pH of the mobile phase. Small changes in pH can significantly impact the retention and selectivity. For example, methods have been successfully developed using pH values ranging from 2.5 to 6.0.[5][7] Consider performing a pH scouting gradient to identify the optimal pH for your specific separation.

  • Possible Cause: The mobile phase composition (organic solvent ratio) is not optimized.

  • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Increasing the organic content will generally decrease the retention time of all compounds. Fine-tuning this ratio in conjunction with pH adjustments is crucial for resolution.

Issue 2: Variable or drifting retention times.

  • Possible Cause: The mobile phase is not adequately buffered, leading to pH fluctuations.

  • Solution: Ensure your buffer has sufficient capacity for the intended pH. Phosphate and formate (B1220265) buffers are commonly used.[4][6] The buffer concentration should be adequate to resist pH changes when the sample is injected.

  • Possible Cause: The column temperature is not controlled.

  • Solution: Use a column oven to maintain a consistent temperature. Temperature fluctuations can affect mobile phase viscosity and analyte retention. Several methods specify a controlled column temperature, for instance at 30°C, 45°C, or 50°C.[5][8][9]

Issue 3: Peak tailing for moxifloxacin.

  • Possible Cause: Secondary interactions between the basic amine group of moxifloxacin and residual silanol groups on the silica-based column.

  • Solution:

    • Operate at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and minimize these interactions.[7]

    • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups.[1][9]

    • Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid column).

Experimental Protocols

Below are examples of experimental conditions reported for the analysis of moxifloxacin and its degradants.

Method 1: Isocratic RP-HPLC for Moxifloxacin and Degradation Products

ParameterCondition
Stationary Phase Grace C18 column (250mm × 4.6mm, 5µm)
Mobile Phase 10mM Sodium Phosphate Buffer : Methanol (60:40 v/v)
pH 4.4 (adjusted with o-phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 294 nm
Column Temperature Not specified
Injection Volume 20 µL
Reference: [6]

Method 2: Stability-Indicating RP-HPLC Method

ParameterCondition
Stationary Phase Phenomenex ODS C18 (250x 4.6mm, 5µ)
Mobile Phase 20 mmol L-1 Ammonium Formate : Acetonitrile (70:30 v/v)
pH 4.0 (adjusted with formic acid)
Flow Rate 1.0 mL/min
Detection UV at 295 nm
Column Temperature 30°C
Injection Volume 20 µL
Reference: [4]

Method 3: RP-HPLC for Moxifloxacin and Related Substances

ParameterCondition
Stationary Phase Waters C18 XTerra column
Mobile Phase (Water + 2% Triethylamine) : Acetonitrile (90:10 v/v)
pH 6.0 (adjusted with phosphoric acid)
Flow Rate 1.5 mL/min
Detection UV at 290 nm
Column Temperature 45°C
Injection Volume Not specified
Reference: [5]

Quantitative Data Summary

The retention of moxifloxacin is highly dependent on the specific chromatographic conditions. The following table summarizes retention times (RT) reported in various studies. Note that direct comparison is challenging due to the differences in columns, mobile phases, and other parameters.

pHMobile Phase CompositionColumnMoxifloxacin RT (min)Degradant RTs (min)Reference
2.5Methanol : Phosphate Buffer (60:40)Kromasil C18 (150mm x 4.6mm, 3.5µm)5.495Not specified[7]
2.8Methanol : 18mM Phosphate Buffer with 0.1% TEA (62:38)Hypersil BDS C8 (250mm x 4.6mm, 5µm)3.449Not specified[1]
3.00.05M Phosphoric Acid : Acetonitrile (75:25)TSKgel ODS-80TM9.495Not specified[10]
4.0Ammonium Formate : Acetonitrile (70:30)Phenomenex ODS C18 (250mm x 4.6mm, 5µm)Not specifiedDegradation observed[4]
4.410mM Sodium Phosphate Buffer : Methanol (60:40)Grace C18 (250mm x 4.6mm)7.89.525 (alkaline degradation)[6]
4.610mM Potassium Di-hydrogen Phosphate Buffer : Acetonitrile (75:25)ACE C18 (150mm x 4.6mm, 5µm)3.81Degradation observed[3]
4.810mM Potassium Dihydrogen Ortho Phosphate with 1mL TEA : Methanol (70:30)Agilent C18 (150mm x 4.6mm, 5µm)Not specifiedNot specified[9]
6.0(Water + 2% TEA) : Acetonitrile (90:10)Waters C18 XTerraNot specifiedTwo hydrolytic degradants noted[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Standard/Sample Weighing dissolution Dissolution in Diluent start->dissolution forced_degradation Forced Degradation (Acid, Base, Peroxide, etc.) dissolution->forced_degradation Stress Studies dilution Final Dilution dissolution->dilution Assay neutralization Neutralization (if applicable) forced_degradation->neutralization neutralization->dilution injection Inject into HPLC dilution->injection separation Chromatographic Separation (Column & Mobile Phase) injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Chromatographic Issue (e.g., Poor Resolution) ph Suboptimal pH issue->ph mobile_phase Incorrect Mobile Phase Ratio issue->mobile_phase column_temp Temperature Fluctuation issue->column_temp column_issue Column Degradation issue->column_issue adjust_ph Adjust Mobile Phase pH ph->adjust_ph optimize_ratio Optimize Organic/Aqueous Ratio mobile_phase->optimize_ratio use_oven Use Column Oven column_temp->use_oven replace_column Replace Column column_issue->replace_column

References

Technical Support Center: Enhancing Low-Level Detection of Decarboxy Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity for the low-level detection of Decarboxy moxifloxacin (B1663623). Decarboxy moxifloxacin is a key impurity and degradation product of the antibiotic moxifloxacin, and its accurate quantification at trace levels is critical for pharmaceutical quality control and safety assessment.[1]

This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to address common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-level detection important?

A1: this compound is a pharmaceutical analytical impurity of the broad-spectrum antibiotic moxifloxacin. Its detection and quantification at low levels are crucial for ensuring the quality, safety, and stability of moxifloxacin drug products. Regulatory bodies often require the monitoring and control of such impurities.

Q2: What are the most common analytical techniques for detecting this compound?

A2: The most prevalent and sensitive methods for the analysis of moxifloxacin and its related substances, including this compound, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5] LC-MS/MS, in particular, offers superior sensitivity and selectivity for detecting trace-level impurities.[3][4][6]

Q3: How can I improve the sensitivity of my HPLC-UV method for this compound?

A3: To enhance sensitivity in an HPLC-UV method, consider the following:

  • Optimize Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. While the optimal wavelength for moxifloxacin is often cited around 295 nm, it is crucial to determine the specific maximum absorbance for the decarboxylated form.[7]

  • Mobile Phase Composition: Adjust the mobile phase composition (e.g., pH, organic modifier ratio) to achieve optimal peak shape and resolution from the parent drug and other impurities.[8][9]

  • Sample Concentration: Employ sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte before injection.[3][5]

  • Injection Volume: Increase the injection volume, ensuring it does not lead to peak distortion.

  • Detector Settings: Use a detector with a low noise level and consider signal averaging if available.

Q4: When should I consider using LC-MS/MS instead of HPLC-UV?

A4: LC-MS/MS is recommended when:

  • The required detection limits are below what can be achieved with HPLC-UV.[3]

  • The sample matrix is complex, causing significant interference in the UV chromatogram.[6]

  • Confirmation of the impurity's identity is required through its mass-to-charge ratio and fragmentation pattern.

  • Very low quantification levels, in the range of pg/mL to low ng/mL, are necessary.[2][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the low-level detection of this compound.

Issue Potential Cause(s) Troubleshooting Steps
No or Low Signal for this compound Inadequate sample preparation leading to analyte loss.Review and optimize the extraction procedure (e.g., SPE, liquid-liquid extraction) to ensure good recovery.[3][10]
Incorrect instrument parameters (e.g., MS/MS transition, UV wavelength).Verify the mass transitions for this compound in your MS/MS method or the UV wavelength for your HPLC method.[4][8]
Degradation of the analyte during sample processing or storage.Ensure samples are stored correctly (e.g., protected from light, at low temperatures) and processed promptly.[11]
Poor Peak Shape (Tailing or Fronting) Mismatched solvent between the sample and the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[12]
Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or use a different column chemistry.
High Baseline Noise Contaminated mobile phase or solvents.Use high-purity solvents and freshly prepared mobile phases.[12]
Detector lamp nearing the end of its life (UV).Replace the detector lamp.
Leaks in the HPLC system.Check for loose fittings and replace seals if necessary.[12]
Poor Resolution from Moxifloxacin Peak Inadequate chromatographic separation.Optimize the mobile phase gradient, flow rate, or temperature. Consider a column with a different selectivity.[1][13]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the pump is functioning correctly and the mobile phase is properly degassed.[12]
Changes in column temperature.Use a column oven to maintain a stable temperature.[12]

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method

This protocol is adapted from methods developed for moxifloxacin and its metabolites, optimized for high sensitivity.[2][3][4]

1. Sample Preparation (Plasma): a. To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like lomefloxacin).[3] b. Perform protein precipitation by adding 600 µL of ice-cold methanol.[6] c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[14]
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
  • Gradient: 5% B to 95% B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: To be determined by infusing a standard of this compound. For moxifloxacin, a common transition is m/z 402.2 → 384.2.[4][5] The transition for this compound will be different and needs to be optimized.
  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 2: Optimized HPLC-UV Method

This protocol is based on established HPLC methods for moxifloxacin analysis.[8][7][15]

1. Sample Preparation (Bulk Drug/Formulation): a. Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1N HCl or a mixture of buffer and organic solvent) to achieve a known concentration.[15][16] b. Sonicate to ensure complete dissolution. c. Filter the solution through a 0.45 µm syringe filter before injection.[16]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8][7]
  • Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) and acetonitrile (e.g., 75:25 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 20 µL.
  • Detection: UV at the maximum absorbance wavelength for this compound (to be determined, but likely near 295 nm).[8]

Data Presentation

Table 1: Comparison of Analytical Methods for Moxifloxacin and Related Compounds

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~0.029 µg/mL[15]~50 pg/mL[3]
Limit of Quantification (LOQ) ~0.095 µg/mL[15]~0.1875 ng/mL[6]
Linearity Range 0.125 - 16 µg/mL[8]1 - 1000 ng/mL[3]
Precision (%RSD) < 5%[8]< 11.3%[3]
Selectivity ModerateHigh
Cost LowerHigher

Note: The values presented are for moxifloxacin and may vary for this compound. These should be independently determined during method validation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing sample Biological or Pharmaceutical Sample extraction Extraction (SPE or LLE) sample->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC System reconstitution->hplc Injection column C18 Column hplc->column detector Detector (UV or MS/MS) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification troubleshooting_logic start Problem Encountered no_signal No or Low Signal start->no_signal poor_peak Poor Peak Shape start->poor_peak high_noise High Baseline Noise start->high_noise check_params Check Instrument Parameters no_signal->check_params check_prep Review Sample Preparation no_signal->check_prep check_solvent Adjust Sample Solvent poor_peak->check_solvent check_column Check Column Condition poor_peak->check_column check_mobile_phase Prepare Fresh Mobile Phase high_noise->check_mobile_phase check_leaks Inspect for Leaks high_noise->check_leaks solution Problem Resolved check_params->solution check_prep->solution check_solvent->solution check_column->solution check_mobile_phase->solution check_leaks->solution

References

Technical Support Center: Decarboxy Moxifloxacin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Decarboxy moxifloxacin (B1663623).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of moxifloxacin that could potentially interfere with the analysis of Decarboxy moxifloxacin?

A1: The main metabolites of moxifloxacin in humans are an N-sulfate conjugate (M1) and an acyl glucuronide (M2).[1][2][3] These metabolites can co-elute with this compound if the chromatographic conditions are not adequately optimized, leading to inaccurate quantification. It is crucial to develop a separation method that resolves this compound from these and other potential degradation products.[4]

Q2: What is the "matrix effect" and how can it interfere with the LC-MS/MS analysis of this compound in biological samples?

A2: The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to co-eluting endogenous components from the biological matrix, such as plasma, urine, or tissue homogenates.[5][6][7] In the analysis of this compound, matrix effects can lead to poor accuracy, imprecision, and decreased sensitivity.[5][6] Phospholipids are common culprits for causing matrix effects in bioanalysis.[8] The severity of the matrix effect is dependent on the cleanliness of the sample extract and the chromatographic separation.[5]

Q3: Can co-administered drugs interfere with the analysis?

A3: Yes, co-administered drugs and their metabolites can interfere with the analysis of this compound, particularly if they are not chromatographically separated.[8] This type of interference can occur if the interfering compound has a similar mass-to-charge ratio (in MS-based methods) or similar retention time and UV absorption (in UV-based methods). It is essential to have a thorough understanding of the patient's medication regimen and to validate the analytical method for specificity.

Q4: How does photodegradation affect the analysis of moxifloxacin and its derivatives?

A4: Fluoroquinolones, including moxifloxacin, are known to be susceptible to photodegradation.[9][10] Exposure to light can lead to the formation of various degradation products. These photodegradants can potentially co-elute with this compound, causing interference. Therefore, it is critical to protect samples and standards from light throughout the collection, storage, and analytical process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor peak shape or resolution Inadequate chromatographic separation from metabolites (M1, M2) or other degradation products.Optimize the mobile phase composition (pH, organic modifier), gradient profile, and column chemistry. A well-developed HPLC method should be able to separate moxifloxacin from its related impurities.[4][11][12]
Inconsistent or non-reproducible results Matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.- Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components.[13] - Modify Chromatography: Adjust the chromatographic method to separate this compound from the matrix components causing the interference.[5] - Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects.
Unexpected peaks in the chromatogram - Contamination from labware or solvents. - Degradation of the analyte due to improper sample handling (e.g., exposure to light).[9][10] - Presence of synthesis-related impurities in the reference standard.- Run Blanks: Analyze solvent blanks and matrix blanks to identify the source of contamination. - Protect from Light: Store and process samples and standards in amber vials or under low-light conditions. - Verify Standard Purity: Use a well-characterized reference standard and review its certificate of analysis for potential impurities.
Low sensitivity or high limit of quantification (LOQ) - Significant ion suppression due to matrix effects.[5] - Suboptimal ionization or fragmentation parameters in MS detection.- Address Matrix Effects: Implement the solutions mentioned above for matrix effects. - Optimize MS Parameters: Perform infusion experiments to optimize parameters such as capillary voltage, gas flow, and collision energy for this compound.

Experimental Protocols

Representative HPLC Method for Moxifloxacin and Related Substances

This protocol is a generalized representation based on published methods and should be optimized for the specific analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.[11][15]

  • Flow Rate: Typically around 1.0 - 1.5 mL/min.[11][14]

  • Detection: UV detection at a wavelength where moxifloxacin and its derivatives have significant absorbance (e.g., 290-295 nm).[11][14]

  • Temperature: Column temperature may be controlled (e.g., 45°C) to improve peak shape and reproducibility.[11]

Sample Preparation for Bioanalysis to Minimize Matrix Effects
  • Protein Precipitation (PPT):

    • To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 3:1 v/v).

    • Vortex mix thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • Note: While simple, this method may result in significant matrix effects.[8]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent).

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering matrix components.

    • Elute the analyte of interest with a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Note: SPE provides a much cleaner extract compared to PPT and is effective in reducing matrix effects.[13]

Visualizations

cluster_workflow Analytical Workflow for this compound Sample Biological Sample (e.g., Plasma, Urine) Preparation Sample Preparation (PPT or SPE) Sample->Preparation Extraction Analysis LC-MS/MS or HPLC-UV Analysis Preparation->Analysis Injection Data Data Processing & Quantification Analysis->Data Result Final Concentration Data->Result

Caption: A typical analytical workflow for the quantification of this compound in biological samples.

cluster_pathway Moxifloxacin Metabolism & Degradation Pathways Moxi Moxifloxacin Sulfate N-Sulfate Conjugate (M1) Moxi->Sulfate Metabolism Glucuronide Acyl Glucuronide (M2) Moxi->Glucuronide Metabolism Decarboxy This compound (Degradation Product) Moxi->Decarboxy Degradation Photo Photodegradation Products Moxi->Photo Photodegradation cluster_troubleshooting Troubleshooting Logic for Inaccurate Results Inaccurate Inaccurate Results Check_Separation Check Chromatographic Separation Inaccurate->Check_Separation Check_Matrix Evaluate Matrix Effects Inaccurate->Check_Matrix Check_Standard Verify Standard & Sample Integrity Inaccurate->Check_Standard Optimize_Chroma Optimize HPLC/UPLC Method Check_Separation->Optimize_Chroma Poor Resolution Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Check_Matrix->Improve_Cleanup Suppression/ Enhancement Protect_Sample Protect from Light, Use Fresh Standard Check_Standard->Protect_Sample Degradation/ Impurity

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the resolution of moxifloxacin (B1663623) and its related compounds during chromatographic analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of moxifloxacin and its impurities.

Issue 1: Poor Resolution Between Moxifloxacin and a Known Impurity

Question: I am observing poor resolution (Rs < 1.5) between the main moxifloxacin peak and a closely eluting impurity. How can I improve their separation?

Answer:

Improving the resolution between closely eluting peaks often requires a systematic approach to optimizing your High-Performance Liquid Chromatography (HPLC) method. Here are several strategies, starting from the simplest adjustments to more complex method modifications.

Initial Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier Ratio: A common starting point is to adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention times and potentially improve the separation between early eluting peaks.

    • Choice of Organic Modifier: If you are using methanol, consider switching to acetonitrile, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Adjust Mobile Phase pH: The retention of ionizable compounds like moxifloxacin and its impurities is highly dependent on the pH of the mobile phase. Small adjustments to the pH (e.g., ± 0.2 units) can significantly impact the ionization state of the analytes and, consequently, their interaction with the stationary phase, leading to improved separation. It is recommended to work within the stable pH range of your column. For example, a mobile phase pH of 6.0 has been used successfully for separating moxifloxacin and its synthesis-related impurities.[1][2]

Advanced Strategies:

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase.

    • C18 Columns: These are a good starting point for reversed-phase chromatography.[3][4][5][6][7][8]

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions and can be effective for separating aromatic compounds like moxifloxacin and its related substances. The USP monograph for moxifloxacin hydrochloride assay and organic impurities suggests a phenyl (L11) column.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be a powerful alternative to reversed-phase chromatography.[10]

  • Modify Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time. Flow rates around 1.0 mL/min are commonly reported.[3][4][10][11]

  • Adjust Column Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but it may also reduce retention times. A common operating temperature is around 30-45°C.[1][2][3]

Issue 2: Peak Tailing for the Moxifloxacin Peak

Question: My moxifloxacin peak is exhibiting significant tailing (Tailing Factor > 2.0). What are the potential causes and solutions?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors. Here is a troubleshooting workflow to identify and resolve the problem:

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing A Observe Peak Tailing (Tailing Factor > 2.0) B Check for Secondary Silanol Interactions A->B C Evaluate for Column Overload A->C D Investigate for Column Contamination/Void A->D E Add Triethylamine (TEA) or other amine modifier to mobile phase (e.g., 0.1-0.2%) B->E F Reduce Sample Concentration or Injection Volume C->F G Wash or Replace Column D->G H Problem Resolved E->H F->H G->H G cluster_1 HPLC Method Workflow A Prepare Mobile Phase and Sample Solutions B Equilibrate HPLC System with Mobile Phase A->B C Inject Sample B->C D Acquire Chromatogram C->D E Integrate Peaks and Calculate Results D->E

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Moxifloxacin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in moxifloxacin (B1663623). It is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this pharmaceutical compound. The information presented herein is compiled from various scientific publications and aims to offer an objective overview of different methodologies, supported by experimental data.

Moxifloxacin and Its Impurities

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity.[1] During its synthesis and storage, various process-related impurities and degradation products can emerge.[1][2] The control of these impurities is crucial to ensure the safety and efficacy of the drug product.[1] Some of the commonly identified impurities are listed below:

  • Synthesis-Related Impurities:

    • Moxifloxacin EP Impurity A (1-Cyclopropyl-6,8-difluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)[3][][5]

    • Moxifloxacin EP Impurity C (1-cyclopropyl-8-ethoxy-6-fluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)[3][]

    • Moxifloxacin-Ethylester impurity[3]

    • Moxifloxacin-Methylester impurity[3]

  • Degradation Products: Forced degradation studies have shown that moxifloxacin is susceptible to degradation under acidic, alkaline, and oxidative conditions.[6] Two degradation products were noted under hydrolytic conditions in one study.[7]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of moxifloxacin and its impurities due to its high resolution and sensitivity. Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times, while spectrophotometric methods, though simpler, are generally less specific for impurity profiling.

Table 1: Comparison of Experimental Conditions for Analytical Methods
MethodColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
RP-HPLC Waters C18 XTerra(water+triethylamine (B128534) (2%, v/v)): acetonitrile (B52724)=90:10 (v/v); pH 6.01.5290[7][8]
RP-HPLC Agilent C18 (150 x 4.6 mm, 5 µm)0.01 M potassium dihydrogen orthophosphate buffer and methanol (B129727) (70:30)1.0230N/A
RP-HPLC Luna 5 µm Phenyl-Hexyl, 250 x 4.6 mm1.0 g Tetrabutylammonium hydrogen sulfate (B86663) and 2.0 g Monobasic potassium phosphate (B84403) in water, with 4.0 mL of Phosphoric acid diluted to 2000 mL, mixed with Methanol (1440:560)N/AN/A[9]
UPLC N/ABuffer (3.4g potassium dihydrogen ortho phosphate in 1L water, pH 1.8), acetonitrile, and methanol (60:20:20)0.3296N/A
Spectrophotometry N/A0.01N HClN/A294.4N/A
Spectrophotometry N/ADistilled waterN/A293N/A
Table 2: Comparison of Method Validation Data
MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
RP-HPLC 0.2 - 2.0~0.05~0.20N/AN/A[7]
RP-HPLC 0.25 - 1.5N/AN/AWithin acceptance limitsWithin acceptance limitsN/A
RP-HPLC 20 - 60N/AN/A99.3 - 102N/AN/A
UPLC N/AN/AN/AN/AN/AN/A
Spectrophotometry 2 - 80.0110.03899.31 - 100.13Intra-day: 0.176-0.356, Inter-day: 0.448-1.07N/A
Spectrophotometry 1 - 20N/AN/A98.745 - 100.984Intraday and Interday < 2N/A

Experimental Protocols

Below are detailed methodologies for a representative RP-HPLC and a spectrophotometric method for the analysis of moxifloxacin impurities.

Protocol 1: RP-HPLC Method for Moxifloxacin Impurities[7][8]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Waters C18 XTerra column.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Triethylamine

  • Phosphoric acid

  • Water (HPLC grade)

  • Moxifloxacin reference standard and impurity standards.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of (water + triethylamine (2%, v/v)) and acetonitrile in a ratio of 90:10 (v/v). The pH of the aqueous phase is adjusted to 6.0 with phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 290 nm.

  • Column Temperature: 45 °C.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of moxifloxacin and its impurities in a suitable diluent. Further dilute to obtain a working standard solution with a known concentration (e.g., 1.0 µg/mL for impurities).

  • Sample Solution: Accurately weigh and dissolve the moxifloxacin drug substance or product in the diluent to obtain a final concentration within the linear range of the method.

5. System Suitability:

  • Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs. The resolution between the two least resolved impurity peaks should be greater than 1.5.[7]

6. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Identify and quantify the impurities by comparing their retention times and peak areas with those of the standards.

Protocol 2: UV-Spectrophotometric Method for Moxifloxacin

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Reagents and Materials:

  • Hydrochloric acid (0.01N)

  • Moxifloxacin reference standard.

3. Preparation of Solutions:

  • Solvent: 0.01N Hydrochloric acid.

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of moxifloxacin reference standard in the solvent to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 2-8 µg/mL).

4. Method:

  • Scan the working standard solutions in the UV range to determine the wavelength of maximum absorbance (λmax), which is approximately 294.4 nm.

  • Measure the absorbance of the working standard solutions at the λmax.

  • Prepare a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution by dissolving a known amount of the moxifloxacin sample in the solvent and diluting it to fall within the calibration curve range.

  • Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for moxifloxacin impurities, following ICH guidelines.

Analytical Method Validation Workflow A Method Development & Optimization B Method Validation Protocol A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validation Report & Implementation I->J

Caption: General workflow for analytical method validation.

This guide provides a foundational comparison of analytical methods for moxifloxacin impurity analysis. The choice of the most suitable method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the number of samples, and the available instrumentation. It is always recommended to perform a thorough method validation to ensure the reliability of the results.

References

Comparative Analysis of Moxifloxacin and Decarboxy Moxifloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin (B1663623), and its primary human metabolite, decarboxy moxifloxacin. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective properties and activities.

Introduction

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[3][4][5] This inhibition leads to DNA damage and ultimately bacterial cell death.[6] Moxifloxacin is metabolized in the liver, primarily through glucuronide and sulfate (B86663) conjugation, into metabolites such as this compound.[1][7][8] this compound, also known as M370, is a significant metabolite of moxifloxacin.[9][10]

Antibacterial Activity

A critical differentiator between moxifloxacin and this compound is their antibacterial activity. While moxifloxacin exhibits potent bactericidal effects, its metabolites, including the N-sulphate (M1) and acylglucuronide (M2), show no antimicrobial activity.[8] Although direct Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is not extensively published in the comparative literature, the general understanding is that it is microbiologically inactive.

Table 1: Comparative Antibacterial Activity

CompoundAntibacterial ActivityMechanism of Action
Moxifloxacin Broad-spectrum activity against Gram-positive and Gram-negative bacteriaInhibition of bacterial DNA gyrase and topoisomerase IV[1][2][3][4]
This compound Generally considered microbiologically inactiveNot applicable

Pharmacokinetic Profile

The pharmacokinetic properties of moxifloxacin have been well-characterized. Following oral administration, it is well-absorbed with a bioavailability of approximately 90%.[6] Moxifloxacin is metabolized in the liver via Phase II reactions (glucuronide and sulfate conjugation) and is not significantly processed by the cytochrome P450 system.[1][7] About 45% of an administered dose is excreted as unchanged drug in the urine and feces.[1] The plasma concentrations of its metabolites are considerably lower than that of the parent drug.[11][12][13]

Table 2: Pharmacokinetic Parameters of Moxifloxacin and its Metabolites

ParameterMoxifloxacinThis compound (as part of metabolites)
Bioavailability ~90% (oral)[6]Data not available
Metabolism Hepatic glucuronidation and sulfation[1][7]Formed via metabolism of moxifloxacin
Elimination Half-life 11.5 to 15.6 hours[1]Similar to moxifloxacin[14]
Excretion ~20% unchanged in urine, ~25% unchanged in feces[1]Primarily excreted in feces[11][12]

Experimental Protocols

a. Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. A standard method for determining MIC is the broth microdilution method.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Antibiotic_Dilution 2. Prepare serial dilutions of Moxifloxacin in Mueller-Hinton Broth (MHB) Inoculation 3. Inoculate microtiter plate wells containing antibiotic dilutions with bacterial suspension Antibiotic_Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation 5. Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination 6. Determine MIC as the lowest concentration with no visible growth Observation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol Steps:

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[15]

  • Antibiotic Dilution: A series of twofold dilutions of moxifloxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16]

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.[16]

  • Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.[15]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[16]

Mechanism of Action and Metabolic Pathway

Moxifloxacin's bactericidal action is a result of the inhibition of DNA gyrase and topoisomerase IV.[4] This leads to a cascade of events culminating in bacterial cell death.

Moxifloxacin's Mechanism of Action

MOA Moxifloxacin Moxifloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Moxifloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Moxifloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Metabolism Moxifloxacin Moxifloxacin Metabolites Metabolites Moxifloxacin->Metabolites Hepatic Metabolism (Phase II) Decarboxy_Moxifloxacin This compound Moxifloxacin->Decarboxy_Moxifloxacin Metabolic Conversion Sulfate_Conjugate Sulfate Conjugate (M1) Metabolites->Sulfate_Conjugate Glucuronide_Conjugate Glucuronide Conjugate (M2) Metabolites->Glucuronide_Conjugate

References

A Comparative Guide to Determining the Relative Response Factor (RRF) for Decarboxy moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. Decarboxy moxifloxacin (B1663623), a potential impurity of the fluoroquinolone antibiotic moxifloxacin, requires precise analytical control. The Relative Response Factor (RRF) is a critical parameter in the chromatographic analysis of impurities, correcting for differences in detector response between the impurity and the active pharmaceutical ingredient (API). This guide provides a comparative overview of methodologies for determining the RRF of Decarboxy moxifloxacin, supported by detailed experimental protocols and data presentation.

Understanding the Analyte: this compound

This compound is a derivative of moxifloxacin that has lost the carboxylic acid group. This structural modification can significantly alter its physicochemical properties and, consequently, its response in analytical detectors compared to the parent drug.

Chemical Structure:

  • Moxifloxacin: C₂₁H₂₄FN₃O₄

  • This compound: C₂₀H₂₄FN₃O₂[1][2][3][4]

The absence of the carboxyl group, a chromophore, is expected to influence its ultraviolet (UV) absorbance, making the determination of its RRF essential for accurate quantification in impurity profiling.

Comparison of RRF Determination Methodologies

The determination of RRF is crucial when an impurity reference standard is not used for the direct quantification of the impurity. Instead, the impurity is quantified against the API reference standard, and the RRF is applied as a correction factor. Two primary approaches for RRF determination are presented here: the conventional method using an isolated impurity standard and an alternative method for instances where the impurity standard is not available.

Parameter Method A: Conventional HPLC with Impurity Standard Method B: HPLC Combined with Quantitative NMR (qNMR)
Principle Direct comparison of the HPLC detector response of the API and the impurity at known concentrations.Determination of the molar ratio of the impurity to the API in a sample by qNMR, which is then correlated with their respective HPLC peak areas.[5]
Requirement Isolated and purified standard of this compound.A sample containing a known amount of Moxifloxacin spiked with the impurity, or a sample where the impurity is present at a quantifiable level. No isolated impurity standard is required.[5]
Accuracy High, considered the "gold standard" when a high-purity impurity standard is available.High, qNMR is a primary ratio method, providing accurate molar concentrations.
Time & Cost Can be time-consuming and costly due to the need for impurity synthesis, isolation, and characterization.Can be faster and more cost-effective if impurity isolation is challenging. Requires access to a qNMR facility.
Applicability Ideal for routine quality control and release testing where the impurity standard is readily available.Suitable for early-stage development and situations where isolating the impurity is difficult or not feasible.[5]

Experimental Protocols

Method A: Conventional RRF Determination by HPLC

This method relies on the preparation of standard solutions of both Moxifloxacin and this compound and comparing their peak responses in an HPLC system.

1. Materials and Instrumentation:

  • Moxifloxacin Hydrochloride Reference Standard

  • This compound Reference Standard

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers and pH adjusting reagents (e.g., phosphate (B84403) buffer, triethylamine, phosphoric acid)

2. Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm[6][7][8]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted.[6][9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 290 nm (or a wavelength appropriate for both compounds)[10]

  • Column Temperature: 30 °C[9]

  • Injection Volume: 10 µL[9]

3. Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Moxifloxacin Hydrochloride at a known concentration (e.g., 1.0 mg/mL) in a suitable diluent.

    • Prepare a stock solution of this compound at the same concentration (1.0 mg/mL) in the same diluent.

  • Linearity Solutions:

    • Prepare a series of at least five calibration standards for both Moxifloxacin and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.

  • Analysis:

    • Inject each standard solution into the HPLC system in triplicate.

    • Record the peak area for each analyte.

  • Calculation of RRF:

    • Plot a calibration curve of peak area versus concentration for both Moxifloxacin and this compound.

    • Determine the slope of each calibration curve.

    • Calculate the RRF using the following formula:

      • RRF = (Slope of this compound) / (Slope of Moxifloxacin)[11]

Method B: RRF Determination by HPLC with qNMR

This method is an alternative when a reference standard for this compound is not available.[5]

1. Materials and Instrumentation:

  • Moxifloxacin Hydrochloride Reference Standard

  • A sample containing both Moxifloxacin and this compound

  • HPLC with UV/PDA detector

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid)

2. Procedure:

  • Sample Preparation for qNMR:

    • Accurately weigh a sample containing Moxifloxacin and this compound.

    • Accurately weigh a known amount of a suitable internal standard.

    • Dissolve both in a known volume of a deuterated solvent.

  • qNMR Analysis:

    • Acquire the ¹H NMR spectrum of the solution.

    • Identify non-overlapping signals for Moxifloxacin, this compound, and the internal standard.

    • Integrate these signals.

    • Calculate the molar ratio of this compound to Moxifloxacin.

  • HPLC Analysis:

    • Prepare a solution of the same sample used for qNMR in the HPLC mobile phase.

    • Inject the solution into the HPLC system.

    • Record the peak areas for Moxifloxacin and this compound.

  • Calculation of RRF:

    • The RRF can be calculated using the principle that the molar ratio determined by qNMR is directly proportional to the ratio of their HPLC peak areas, corrected for their molecular weights.

    • RRF ≈ (Areathis compound / AreaMoxifloxacin) * (Molar RatioMoxifloxacin / Molar Ratiothis compound)

Workflow Diagrams

RRF_Determination_Conventional cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_api Prepare Moxifloxacin Standard Solutions hplc_analysis HPLC Analysis prep_api->hplc_analysis prep_imp Prepare this compound Standard Solutions prep_imp->hplc_analysis plot_curves Plot Calibration Curves hplc_analysis->plot_curves calc_slopes Calculate Slopes plot_curves->calc_slopes calc_rrf Calculate RRF calc_slopes->calc_rrf

Caption: Workflow for Conventional RRF Determination.

RRF_Determination_qNMR cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_sample Prepare Sample with Moxifloxacin & Impurity qnmr_analysis qNMR Analysis prep_sample->qnmr_analysis hplc_analysis HPLC Analysis prep_sample->hplc_analysis det_ratio Determine Molar Ratio qnmr_analysis->det_ratio get_areas Obtain Peak Areas hplc_analysis->get_areas calc_rrf Calculate RRF det_ratio->calc_rrf get_areas->calc_rrf

Caption: Workflow for RRF Determination using HPLC and qNMR.

Conclusion

The choice of method for determining the RRF of this compound depends on the availability of a pure reference standard and the stage of drug development. The conventional HPLC method is straightforward and highly accurate when a standard is available. In its absence, the combined HPLC-qNMR method provides a powerful and reliable alternative for accurate impurity quantification. Both methods, when properly validated, can ensure that the levels of this compound in moxifloxacin drug substances and products are accurately monitored and controlled, contributing to the overall safety and quality of the medicine.

References

Decarboxy Moxifloxacin vs. Other Degradation Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the degradation pathways and characteristics of moxifloxacin (B1663623) impurities.

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Understanding the profile of these degradants is crucial for ensuring the quality, safety, and efficacy of moxifloxacin-containing pharmaceutical products. This guide provides a comparative analysis of decarboxy moxifloxacin and other major degradation products, supported by experimental data and detailed methodologies.

Overview of Moxifloxacin Degradation

Forced degradation studies, conducted under conditions of acid and alkali hydrolysis, oxidation, heat, and photolysis, reveal the susceptibility of moxifloxacin to chemical transformation.[1] These studies are essential for identifying potential degradation products that may arise during the manufacturing, storage, and administration of the drug. The primary degradation pathways often involve modifications to the quinolone core, the cyclopropyl (B3062369) group, or the complex side chain at the C-7 position.

Key Degradation Products: A Comparative Look

Among the various degradants, this compound is a notable product, particularly arising from photodegradation. However, it is one of several impurities that can be formed. This section compares this compound with other identified degradation products.

Structure and Formation

The degradation of moxifloxacin can lead to a variety of products with modified structures. While this compound results from the loss of the carboxylic acid group, other significant degradants involve alterations to the diazabicyclononane side chain.

Table 1: Major Degradation Products of Moxifloxacin and Their Formation Conditions

Degradation ProductStructure/ModificationFormation Condition(s)Reference
This compoundLoss of the carboxylic acid group from the quinolone core.Acidic hydrolysis, Photodegradation[2]
MP-1Hydroxylation and photooxidation of the pyrrole (B145914) ring in the diazabicyclononane side chain.Photodegradation (acidic and alkaline)[3]
MP-2Hydroxylation of the piperidine (B6355638) ring.Photodegradation (acidic)[3]
MP-3Stepwise oxidation of the piperidine ring.Photodegradation (acidic)[3]
MP-4Cleavage of the diazabicyclononane side chain to form a quinolone derivative.Photodegradation (major product in acidic and alkaline conditions)[3]
MP-5Stepwise oxidation of the piperidine ring.Photodegradation (acidic)[3]
N-oxide MoxifloxacinOxidation of a nitrogen atom in the side chain.Oxidative degradation[4]

Quantitative Analysis of Degradation

The extent of moxifloxacin degradation and the formation of its byproducts are highly dependent on the specific stress conditions applied.

Table 2: Quantitative Data on Moxifloxacin Degradation under Various Stress Conditions

Stress ConditionDurationMoxifloxacin Degradation (%)Degradation Product(s) Formed (%)Reference
Neutral Hydrolysis (70°C)11 days15.7Not specified[1]
Acidic Hydrolysis (1N HCl, 70°C)11 days18.9Not specified[1]
Basic Hydrolysis (1N NaOH, 70°C)11 days22.32Not specified[1]
Oxidative Degradation (H₂O₂, 11 days)11 days32.81Not specified[1]
Photodegradation (Daylight)11 days7.4Not specified[1]
Photodegradation (UV light)11 days8.09Not specified[1]
Thermal Degradation (Dry Heat)11 days12.35Not specified[1]
Photodegradation (Solid Phase, 105 days)105 days21.56MP-1 and MP-10 (relative amounts change over time)[5]
Acidic Hydrolysis (1.3 N HCl, 110°C)48 hours52.04Three degradation products observed[2]
Acidic Hydrolysis with Cu(II) (110°C)48 hours79.35Increased number of degradation products[2]

Biological Activity of Degradation Products

Experimental Protocols

Accurate comparison of degradation products relies on robust and validated analytical methods. The following sections detail the methodologies used in the cited studies.

Forced Degradation Studies

Objective: To induce the degradation of moxifloxacin under controlled stress conditions to generate and identify potential degradation products.

Protocol:

  • Acid Hydrolysis: A solution of moxifloxacin in 1N HCl is heated at a specified temperature (e.g., 70°C or 110°C) for a defined period (e.g., 11 days or 48 hours).[1][2]

  • Alkali Hydrolysis: A solution of moxifloxacin in 1N NaOH is heated under similar conditions as acid hydrolysis.[1]

  • Oxidative Degradation: Moxifloxacin is treated with an oxidizing agent, such as hydrogen peroxide, at room temperature for a specified duration.[1]

  • Thermal Degradation: Solid moxifloxacin is exposed to dry heat at a high temperature for an extended period.[1]

  • Photodegradation: Solutions of moxifloxacin are exposed to a light source, such as daylight or a UV lamp, for a defined period.[1][5]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate, identify, and quantify moxifloxacin and its degradation products.

Typical Chromatographic Conditions:

  • Column: Agilent C18 (150 × 4.6 mm, 5 μm) or equivalent.[8]

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol) in an isocratic or gradient elution mode.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector at a specific wavelength (e.g., 230 nm or 294 nm).[8][9]

  • Column Temperature: 30°C.[8]

  • Injection Volume: 10 μL.[8]

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][8]

Visualizing Degradation Pathways and Workflows

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_stress Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis Decarboxy This compound Acid->Decarboxy Alkali Alkaline Hydrolysis Other Other Products Alkali->Other Oxidation Oxidative Degradation Noxide N-oxide Oxidation->Noxide Photo Photodegradation Photo->Decarboxy MP1 MP-1 Photo->MP1 MP2 MP-2 Photo->MP2 MP4 MP-4 Photo->MP4 Thermal Thermal Degradation Thermal->Other Moxifloxacin Moxifloxacin Moxifloxacin->Acid Moxifloxacin->Alkali Moxifloxacin->Oxidation Moxifloxacin->Photo Moxifloxacin->Thermal

Caption: Moxifloxacin Degradation Pathways under Various Stress Conditions.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing Stress Forced Degradation of Moxifloxacin Dilution Sample Dilution Stress->Dilution HPLC RP-HPLC Separation Dilution->HPLC UV UV Detection HPLC->UV MS Mass Spectrometry (for identification) HPLC->MS Quantification Quantification of Degradation Products UV->Quantification MS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental Workflow for Comparative Analysis of Moxifloxacin Degradation Products.

References

A Head-to-Head Battle: Cross-Validation of HPLC and UPLC for Moxifloxacin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the stringent landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) like moxifloxacin (B1663623) is paramount. The detection and quantification of impurities are critical for guaranteeing the safety and efficacy of the final drug product. For years, High-Performance Liquid Chromatography (HPLC) has been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) presents a powerful alternative, promising significant gains in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the impurity profiling of moxifloxacin, supported by a synthesis of experimental data from published methods.

The primary difference between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column.[1] HPLC typically utilizes columns with particle sizes of 3 to 5 µm, whereas UPLC employs sub-2 µm particles.[1][2] This reduction in particle size in UPLC systems leads to a substantial increase in chromatographic efficiency, resulting in sharper peaks and better separation of closely eluting impurities.[1] However, this comes at the cost of significantly higher operating backpressure, necessitating specialized instrumentation capable of handling these conditions.[3][4]

Executive Summary of Performance Comparison

The transition from a traditional HPLC method to a UPLC method for moxifloxacin impurity analysis offers several key advantages. UPLC methods can drastically reduce analysis times, often by a factor of 5 to 10, leading to a significant increase in sample throughput.[1][3] The enhanced efficiency of UPLC columns results in superior resolution between moxifloxacin and its related compounds, as well as improved signal-to-noise ratios, which allows for the detection and quantification of impurities at lower levels.[1] Furthermore, the shorter run times and lower flow rates associated with UPLC can lead to a 50-70% reduction in solvent consumption, aligning with green chemistry initiatives and offering significant cost savings.[3]

Comparative Performance Data

The following table summarizes the expected performance characteristics of a typical HPLC method for moxifloxacin impurity analysis compared to a transferred and optimized UPLC method, based on data reported in various studies.

ParameterHPLC MethodUPLC MethodAdvantage of UPLC
Typical Run Time 20 - 45 minutes[4]2 - 7 minutes[4]Increased sample throughput and efficiency.[1]
Resolution Baseline resolution of key impurities[5][6]Improved resolution between critical pairsBetter separation of closely eluting and trace impurities.
Sensitivity (LOD/LOQ) LOD: ~0.05 µg/mL, LOQ: ~0.20 µg/mL[5]Lower LOD and LOQ due to sharper peaksEnhanced ability to detect and quantify trace-level impurities.[1]
Solvent Consumption HighReduced by approximately 70-80%[4]Lower operational costs and reduced environmental impact.[3]
System Backpressure Up to 400 bar[4]Can exceed 1000 bar[4]Requires specialized UPLC instrumentation.[3]
Theoretical Plates GoodSignificantly higher, leading to sharper peaksIncreased separation efficiency.

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC methods for the analysis of moxifloxacin and its impurities are provided below. These protocols are based on methods published in the scientific literature.[5][7][8][9]

Representative HPLC Method Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7][10]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and a suitable organic solvent like acetonitrile (B52724) or methanol. A typical composition could be a 75:25 (v/v) ratio of 20 mM ammonium (B1175870) dihydrogen orthophosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.[7]

  • Flow Rate: 1.0 - 1.5 mL/min.[5][7]

  • Detection: UV detection at approximately 293 nm or 295 nm.[7][8]

  • Column Temperature: Ambient or controlled at a specific temperature, e.g., 45 °C.[5][10]

  • Injection Volume: 20 µL.

  • Sample Preparation: Moxifloxacin bulk drug or crushed tablets are accurately weighed and dissolved in a suitable diluent, which could be the mobile phase or a mixture like 0.1N HCl.[8] The solution is then diluted to a final concentration appropriate for analysis.

Transferred UPLC Method Protocol
  • Column: C18, 50-100 mm x 2.1 mm, sub-2 µm particle size (e.g., 1.7 µm).[4]

  • Mobile Phase: Same as the HPLC method (e.g., 60:20:20 v/v/v of potassium dihydrogen orthophosphate buffer at pH 1.8, methanol, and acetonitrile) to maintain selectivity.[9]

  • Flow Rate: Geometrically scaled down from the HPLC method, typically in the range of 0.2 - 0.5 mL/min.[4][9]

  • Detection: UV detection at approximately 296 nm.[9]

  • Column Temperature: Often slightly elevated to reduce viscosity, e.g., 35-50 °C.[1][8]

  • Injection Volume: Scaled down to 1-3 µL to prevent column overload.[1]

  • Sample Preparation: Same as the HPLC method, ensuring the final concentration is suitable for the higher sensitivity of the UPLC system.[9]

Method Cross-Validation Workflow

The process of transferring a validated HPLC method to a UPLC system requires a systematic cross-validation approach to ensure that the new method produces equivalent and reliable results. This workflow involves several key stages, from the initial geometric scaling of method parameters to the final validation according to ICH guidelines.

CrossValidationWorkflow start Start: Existing Validated HPLC Method for Moxifloxacin Impurities scale Step 1: Geometric Scaling of Method Parameters (Flow Rate, Gradient, Injection Volume) start->scale initial_run Step 2: Initial UPLC Method Run (Using Scaled Parameters) scale->initial_run optimization Step 3: Method Optimization (Adjusting Gradient, Temperature, etc. for Resolution) initial_run->optimization system_suitability Step 4: System Suitability Testing (SST) (Resolution, Tailing Factor, Plate Count) optimization->system_suitability system_suitability->optimization SST Criteria Not Met validation Step 5: Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) system_suitability->validation SST Criteria Met equivalence Step 6: Equivalence Testing (Comparative analysis of samples by HPLC and UPLC) validation->equivalence end_node End: Validated UPLC Method Ready for Routine Use equivalence->end_node Results are Equivalent

Workflow for HPLC to UPLC method transfer and cross-validation.

References

Inter-laboratory comparison of Decarboxy moxifloxacin analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Guide to the Analysis of Decarboxy Moxifloxacin (B1663623)

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity. Its metabolism in humans primarily results in the formation of an N-sulfate conjugate and an acyl-glucuronide.[1][2][3] Decarboxy moxifloxacin is a related compound and potential impurity or degradation product.[4][5][6][7] Ensuring the accurate and precise quantification of moxifloxacin and its related compounds is crucial for pharmaceutical quality control and pharmacokinetic studies. This guide provides a comparative overview of analytical methodologies applicable to the analysis of this compound, based on published methods for moxifloxacin and its metabolites. While a formal inter-laboratory comparison study for this compound is not publicly available, this document synthesizes data from various validated methods to offer a valuable reference for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the quantification of moxifloxacin and its metabolites are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][8][9][10][11][12][13][14]

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Moxifloxacin Analysis

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate to high.Very high.
Sensitivity (LOD/LOQ) LOD: ~0.029 µg/mL, LOQ: ~0.095 µg/mL.[15]LOD: ~50 pg/mL.[12]
Linearity (R²) >0.999.[9][15]>0.999.[12]
Precision (%RSD) <5%.[8]<11.3%.[12]
Accuracy (% Recovery) 97.7% - 107.6%.[8]<10% error.[12]
Matrix Pharmaceutical formulations, biological fluids.[8][15]Biological fluids (plasma, urine).[11][12][16]
Cost & Complexity Lower cost, less complex.Higher cost, more complex.

Experimental Protocols

Below are detailed experimental protocols adapted from validated methods for moxifloxacin analysis, which can be optimized for this compound.

1. RP-HPLC Method for Pharmaceutical Formulations

This method is adapted from a validated RP-HPLC method for the estimation of moxifloxacin in bulk and pharmaceutical formulations.[15]

  • Chromatographic Conditions:

    • Column: Agela Technology, Venosil XBP C18 (4.6 mm × 250 mm, 10 µm).[15]

    • Mobile Phase: Phosphate buffer and methanol (B129727) (18:7 v/v).[15]

    • Flow Rate: 1.3 mL/min.[15]

    • Detection: UV at 293 nm.[15]

    • Column Temperature: 50°C.[15]

    • Diluent: 0.1N HCl.[15]

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the diluent.

    • Prepare working standards by further dilution to achieve concentrations within the linear range.

  • Sample Preparation:

    • For tablets, pulverize and dissolve an accurately weighed amount in the diluent.

    • For solutions, dilute an appropriate volume with the diluent.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Linearity: Demonstrated with a correlation coefficient (R²) of 0.999.[15]

    • LOD: 0.029 µg/mL.[15]

    • LOQ: 0.095 µg/mL.[15]

2. LC-MS/MS Method for Biological Matrices

This protocol is based on a validated LC-MS/MS method for the determination of moxifloxacin in human plasma.[12]

  • Sample Preparation (Solid Phase Extraction):

    • Use Oasis® HLB solid phase extraction cartridges.[12]

    • Condition the cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated with an internal standard like lomefloxacin).[12]

    • Wash the cartridge with water.

    • Elute the analyte with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[12]

    • Detection: Multiple Reaction Monitoring (MRM).[12]

    • Monitor the precursor and product ion transitions for the analyte and internal standard.

  • Validation Parameters:

    • Linearity: Achieved over a range of 1 to 1000 ng/mL with R² > 0.999.[12]

    • Precision: Inter-day and intra-day precision (%CV) was less than 11.3%.[12]

    • Accuracy: % error was less than 10.0%.[12]

    • LOD: 50 pg/mL.[12]

Workflow for this compound Analysis

The following diagram illustrates a general workflow for the analysis of this compound in a research or quality control setting.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis Sample Biological or Pharmaceutical Sample ProteinPrecip Protein Precipitation (for biological samples) Sample->ProteinPrecip Dilution Dilution Extraction Solid Phase Extraction or Liquid-Liquid Extraction HPLC HPLC System Extraction->HPLC ProteinPrecip->Extraction Column C18 Reverse-Phase Column HPLC->Column Detector Detector Column->Detector MobilePhase Mobile Phase Gradient MobilePhase->HPLC UV UV Detector Detector->UV MS Mass Spectrometer Detector->MS DataAcquisition Data Acquisition Software Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for the analysis of this compound.

References

A Comparative Guide to the Stability of Moxifloxacin and Its Impurities Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the fluoroquinolone antibiotic, moxifloxacin (B1663623), and its associated impurities when subjected to various stress conditions as mandated by international regulatory guidelines. Understanding the degradation pathways and the stability profile of a drug substance and its impurities is critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product.

Comparative Stability Analysis

Moxifloxacin exhibits varying degrees of stability under different stress conditions, leading to the formation of several degradation products. While extensive quantitative data exists for the degradation of the parent drug, detailed quantitative analysis of each specific impurity is less prevalent in publicly available literature. The following tables summarize the known stability profiles.

Table 1: Quantitative Degradation of Moxifloxacin Under Stress Conditions

Stress ConditionExposure TimeTemperatureReagent/Light SourceMoxifloxacin Degradation (%)Reference
Acidic Hydrolysis11 daysAmbient0.1 M HCl18.9%[1]
Alkaline Hydrolysis11 daysAmbient0.1 M NaOH22.32%[1]
Neutral Hydrolysis11 daysAmbientWater15.7%[1]
Oxidative Degradation11 daysAmbient3% H₂O₂32.81%[1]
Photolytic (Daylight)11 daysAmbientDaylight7.4%[1]
Photolytic (UV Light)11 daysAmbientUV Light8.09%[1]
Thermal Degradation11 days60°CDry Heat12.35%[1]

Table 2: Formation of Moxifloxacin Impurities Under Stress Conditions

Impurity Name/IdentifierStress Condition of FormationQuantitative Data AvailabilityReference
Moxifloxacin Related Compound AProcess impurity, stability not detailedNot Available
(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridinePhotodegradationQualitative
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acidOxidative DegradationQualitative
N-methyl moxifloxacinProcess impurity, stability not detailedNot Available
Decarboxylated moxifloxacinAcidic HydrolysisQualitative
Two Unidentified Degradation ProductsHydrolytic conditionsThe impurity content in tablets and infusion was quantified as 0.1% of the total drug.[2][3][2][3]

Note: The quantitative data for specific impurities under various stress conditions is limited in the reviewed literature. Many studies focus on the disappearance of the parent drug rather than the appearance and quantification of individual degradants.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on common practices in pharmaceutical stability testing.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: A stock solution of moxifloxacin is prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, to a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the moxifloxacin stock solution, 1 mL of 0.1 M hydrochloric acid is added. The solution is then typically heated at 80°C for a specified period (e.g., 2 hours) or kept at room temperature for a longer duration. After the stress period, the solution is neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521) and diluted with the mobile phase to a final concentration suitable for analysis.[1]

  • Alkaline Hydrolysis: To 1 mL of the moxifloxacin stock solution, 1 mL of 0.1 M sodium hydroxide is added. The solution is then typically heated at 80°C for a specified period or kept at room temperature. After the stress period, the solution is neutralized with an equivalent amount of 0.1 M hydrochloric acid and diluted with the mobile phase.[1]

  • Neutral Hydrolysis: 1 mL of the moxifloxacin stock solution is mixed with 1 mL of purified water and refluxed at 80°C for a specified period. The solution is then diluted with the mobile phase.[1]

  • Oxidative Degradation: To 1 mL of the moxifloxacin stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is kept at room temperature for a specified period, protected from light. The solution is then diluted with the mobile phase for analysis.[1]

  • Thermal Degradation: Moxifloxacin powder is placed in a petri dish and exposed to dry heat in an oven at a specified temperature (e.g., 60°C) for an extended period (e.g., 11 days). Samples are then withdrawn, dissolved in a suitable solvent, and diluted with the mobile phase.[1]

  • Photolytic Degradation: Moxifloxacin powder or solution is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter. Samples are then prepared for analysis.[1]

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying moxifloxacin from its impurities and degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]

  • Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265) adjusted to pH 4.0 with formic acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: The UV detector is set to a wavelength where moxifloxacin and its impurities have significant absorbance, often around 295 nm.[1]

  • Injection Volume: A standard injection volume is 20 µL.

  • Data Analysis: The peak areas of moxifloxacin and its impurities are integrated to determine their respective concentrations and the percentage of degradation.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for conducting forced degradation studies of moxifloxacin.

G cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Moxifloxacin API/Formulation stock_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock_solution acid Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) stock_solution->acid alkali Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) stock_solution->alkali neutral Neutral Hydrolysis (e.g., Water, 80°C) stock_solution->neutral oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Degradation (e.g., Dry Heat, 60°C) stock_solution->thermal photo Photolytic Degradation (UV/Vis Light) stock_solution->photo neutralize_dilute Neutralize (if applicable) & Dilute with Mobile Phase acid->neutralize_dilute alkali->neutralize_dilute neutral->neutralize_dilute oxidation->neutralize_dilute thermal->neutralize_dilute photo->neutralize_dilute hplc_analysis HPLC Analysis (Stability-Indicating Method) neutralize_dilute->hplc_analysis data_evaluation Data Evaluation: - % Degradation - Impurity Profile - Mass Balance hplc_analysis->data_evaluation

Caption: Forced degradation workflow for moxifloxacin stability testing.

References

Spectroscopic Showdown: A Comparative Analysis of Moxifloxacin and its Decarboxylated Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and spectroscopic properties of a drug and its metabolites is paramount. This guide provides a head-to-head spectroscopic comparison of the fourth-generation fluoroquinolone antibiotic, moxifloxacin (B1663623), and its primary human metabolite, decarboxy moxifloxacin.

This comparison summarizes key quantitative data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are provided to support the reproducibility of these findings.

Executive Summary

Moxifloxacin and its decarboxylated form exhibit distinct spectroscopic signatures that directly reflect the chemical modification of the carboxylic acid group. The absence of the carboxyl group in this compound leads to predictable changes in its UV-Vis absorption, the disappearance of characteristic IR vibrations, and significant shifts in its NMR and mass spectra. These differences are critical for the specific identification and quantification of both the parent drug and its metabolite in various analytical settings.

Data Presentation

The following tables summarize the key spectroscopic data for moxifloxacin and this compound.

Table 1: UV-Visible Spectroscopy Data

CompoundSolventλmax (nm)
Moxifloxacin0.01N HCl294.4[1]
MoxifloxacinWater293[2]
MoxifloxacinMethanol:Water (60:40 v/v)316[3]
This compoundNot available in search resultsNot available in search results

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupMoxifloxacin (cm⁻¹)This compound (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3527[4]Absent
C=O Stretch (Carboxylic Acid)~1710[4]Absent
C=O Stretch (Ketone)~1624[5]Expected
N-H Stretch~2928[4]Expected

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

ProtonMoxifloxacin (in DMSO-d₆)This compound
H-2~8.7Not available in search results
H-5~7.7Not available in search results
Cyclopropyl Protons~1.1-1.4Not available in search results
Methoxy Protons~3.5Not available in search results
Carboxylic Acid Proton~15.0Absent

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CarbonMoxifloxacinThis compound
Carboxylic Acid Carbonyl~177Absent
Ketone Carbonyl~166Not available in search results
Quaternary Carbon (C-8a)~145Not available in search results
Aromatic Carbons~107-155Not available in search results
Methoxy Carbon~61Not available in search results

Table 5: Mass Spectrometry Data

ParameterMoxifloxacinThis compound
Molecular FormulaC₂₁H₂₄FN₃O₄[6]C₂₀H₂₄FN₃O₂[7]
Molecular Weight401.43 g/mol [6]357.42 g/mol [7]
[M+H]⁺ (m/z)402.1829358.1
Key FragmentationLoss of CO₂ and H₂ONot available in search results

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of fluoroquinolones, which can be adapted for both moxifloxacin and this compound.

UV-Visible Spectroscopy
  • Preparation of Solutions: Prepare stock solutions of the analyte (moxifloxacin or this compound) in a suitable solvent (e.g., 0.1 M HCl, methanol, or water) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working standard solution of 10 µg/mL in the same solvent.

  • Instrumentation: Use a double beam UV-visible spectrophotometer with 1.0 cm quartz cells.

  • Analysis: Scan the working standard solution over a wavelength range of 200-400 nm against a solvent blank. The wavelength of maximum absorbance (λmax) is recorded.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet of the solid sample. Mix a small amount of the analyte with dry KBr powder and press it into a thin, transparent disc.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Record the IR spectrum in the mid-infrared region (4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the product ion spectrum.

Logical Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of moxifloxacin and this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_comparison Data Comparison & Interpretation Moxi Moxifloxacin Standard UVVis UV-Vis Spectroscopy Moxi->UVVis IR IR Spectroscopy Moxi->IR NMR NMR Spectroscopy Moxi->NMR MS Mass Spectrometry Moxi->MS DecarboxyMoxi This compound Standard DecarboxyMoxi->UVVis DecarboxyMoxi->IR DecarboxyMoxi->NMR DecarboxyMoxi->MS CompareUV Compare λmax UVVis->CompareUV CompareIR Compare Functional Group Vibrations IR->CompareIR CompareNMR Compare Chemical Shifts NMR->CompareNMR CompareMS Compare m/z and Fragmentation MS->CompareMS

Caption: Workflow for comparative spectroscopic analysis.

Signaling Pathway of Moxifloxacin's Antibacterial Action

While this compound is a metabolite, the parent drug, moxifloxacin, exerts its antibacterial effect by inhibiting two key bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This disruption of DNA synthesis ultimately leads to bacterial cell death.

G Moxifloxacin Moxifloxacin DNAGyrase DNA Gyrase Moxifloxacin->DNAGyrase inhibits TopoIV Topoisomerase IV Moxifloxacin->TopoIV inhibits DNA_Replication DNA Replication DNAGyrase->DNA_Replication TopoIV->DNA_Replication CellDeath Bacterial Cell Death DNA_Replication->CellDeath disruption leads to

Caption: Moxifloxacin's antibacterial mechanism.

References

A Comparative Guide to the Purity Analysis of Decarboxy moxifloxacin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis of the Decarboxy moxifloxacin (B1663623) reference standard, a critical component in the quality control of the fluoroquinolone antibiotic, moxifloxacin. Decarboxy moxifloxacin is a known impurity and primary degradation product of moxifloxacin.[1][2][3][4] Ensuring the purity of its reference standard is paramount for the accurate quantification of this impurity in moxifloxacin drug substances and products.

This document details the common analytical methodologies, presents comparative data in a structured format, and offers detailed experimental protocols.

Importance of Purity Analysis

The purity of a reference standard is a prerequisite for its use in pharmaceutical analysis. An impure reference standard can lead to the over- or underestimation of the corresponding impurity in the active pharmaceutical ingredient (API), potentially compromising the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) provides reference standards for such impurities to aid in analytical testing.

Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized technique for the purity analysis of moxifloxacin and its related compounds, including this compound.[5][6][7][8][9][10] Its high resolution and sensitivity allow for the separation and quantification of the main component and its potential impurities. Other techniques such as UV-Spectrophotometry and Capillary Electrophoresis may also be employed for specific purposes.[11][12][13][14][15]

Comparative Analysis of Analytical Methods
Analytical Method Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, quantitative accuracy, suitable for separating complex mixtures.[5][6]Higher cost, more complex instrumentation.Primary method for purity determination and impurity profiling.
UV-Spectrophotometry Measurement of the absorption of ultraviolet light by the analyte.Simple, rapid, cost-effective.[11][14][15]Low specificity, not suitable for separating impurities from the main component.Preliminary analysis, content uniformity.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, minimal sample consumption.[12]Lower concentration sensitivity compared to HPLC.Chiral separations, analysis of charged molecules.[12]

Experimental Protocols

HPLC Method for Purity Determination of this compound Reference Standard

This protocol is adapted from established methods for moxifloxacin analysis.[5][7][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 75:25 v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 295 nm[5]

  • Injection Volume: 20 µL

  • Run Time: Approximately 30 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample solution of the this compound being tested at the same concentration as the standard solution.

  • Chromatography: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram. The percentage purity is calculated using the formula:

    Impurities are reported as a percentage of the main peak area.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[11][13][16] This involves subjecting the this compound reference standard to various stress conditions to generate potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main this compound peak.

Data Presentation

The following table summarizes hypothetical purity analysis data for two different lots of this compound reference standard, along with a comparison to a hypothetical alternative analytical method.

Parameter Reference Standard Lot A (HPLC) Reference Standard Lot B (HPLC) Alternative Method (CE)
Purity (%) 99.899.599.7
Known Impurity 1 (%) 0.050.100.06
Known Impurity 2 (%) 0.030.080.04
Unknown Impurity (%) 0.120.320.20
Total Impurities (%) 0.200.500.30
Relative Standard Deviation (RSD, %) 0.50.60.8

Visualizations

Experimental Workflow for Purity Analysis

PurityAnalysisWorkflow cluster_data Data Processing & Reporting cluster_validation Method Validation prep_std Weigh & Dissolve Reference Standard hplc HPLC Analysis prep_std->hplc Inject prep_sample Weigh & Dissolve Test Sample prep_sample->hplc Inject ce Capillary Electrophoresis (Alternative) hplc->ce data_acq Data Acquisition hplc->data_acq peak_int Peak Integration & Identification data_acq->peak_int calc Purity & Impurity Calculation peak_int->calc report Generate Report calc->report forced_deg Forced Degradation Studies specificity Specificity forced_deg->specificity Demonstrates specificity->hplc linearity Linearity linearity->hplc accuracy Accuracy accuracy->hplc precision Precision precision->hplc

Caption: Workflow for the purity analysis and method validation of a reference standard.

Logical Relationship of Moxifloxacin and Its Impurities

MoxifloxacinImpurities Moxifloxacin Moxifloxacin (API) Decarboxy This compound (Process Impurity & Degradant) Moxifloxacin->Decarboxy Degradation / Synthesis OtherImpurities Other Synthesis-Related & Degradation Impurities Moxifloxacin->OtherImpurities Degradation / Synthesis RefStd This compound Reference Standard RefStd->Decarboxy Used for Quantification of

Caption: Relationship between Moxifloxacin, its impurities, and the reference standard.

Conclusion

The purity of the this compound reference standard is crucial for the accurate quality control of moxifloxacin. A well-validated, stability-indicating HPLC method is the recommended approach for determining the purity and impurity profile of this reference standard. By adhering to rigorous analytical protocols and utilizing a well-characterized reference standard, researchers and drug development professionals can ensure the reliability of their analytical data and contribute to the overall safety and quality of moxifloxacin-containing drug products.

References

Decarboxymoxifloxacin: A Comparative Analysis of Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical limits of detection (LOD) and quantification (LOQ) for Decarboxymoxifloxacin, a known impurity of the fourth-generation fluoroquinolone antibiotic, moxifloxacin (B1663623). While specific LOD and LOQ values for Decarboxymoxifloxacin are not extensively published, this document compiles data for moxifloxacin and related compounds to offer a valuable benchmark for researchers. The methodologies presented are those validated for the analysis of moxifloxacin and its impurities, and are therefore applicable to the detection and quantification of Decarboxymoxifloxacin.

Comparative Analysis of Detection and Quantification Limits

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for moxifloxacin as determined by various analytical methods. These values provide an expected range for the detection and quantification of its metabolite, Decarboxymoxifloxacin.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
MoxifloxacinRP-HPLC-UV0.029 µg/mL0.095 µg/mL[1]
MoxifloxacinHPLC-ECD2.2 µg/mL6.6 µg/mL[2][3]
MoxifloxacinHPLC-UV4.4 µg/mL13.3 µg/mL[4]
Moxifloxacin N-sulfateLC/MS/MS-2 ng/mL[5]
PA-824, Moxifloxacin, Pyrazinamide (B1679903)LC-MS/MS-0.1 µg/mL (Moxifloxacin)[6]
Decarboxymoxifloxacin Various Not explicitly reported Not explicitly reported

Note: The LOD and LOQ for Decarboxymoxifloxacin are not explicitly stated in the reviewed literature. However, as a known impurity, its detection and quantification are implicit in the validation of analytical methods for moxifloxacin and its related substances. The values for moxifloxacin can be considered as a reference point for the expected sensitivity for Decarboxymoxifloxacin, though the actual values may differ based on the physicochemical properties of the metabolite.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of experimental protocols used for the analysis of moxifloxacin and its impurities, which can be adapted for Decarboxymoxifloxacin.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is widely used for the quantification of moxifloxacin in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., Agilent C18, 150 × 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol) in an isocratic elution mode (e.g., 70:30 v/v).[7]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: Maintained at 30°C.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the determination of low concentrations of drugs and their metabolites in biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: Simple protein precipitation with an organic solvent like methanol (B129727) is often sufficient for plasma samples.[5][6]

  • Column: A C18 column (e.g., Inertsil® ODS3 C18, 150mm×4.6mm, 5μm).[6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier (e.g., 0.03% triethylamine (B128534) in water).[6]

  • Flow Rate: Typically around 0.5 mL/min.[6]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is used for specific and sensitive quantification.

Mechanism of Action of Moxifloxacin

Moxifloxacin, the parent compound of Decarboxymoxifloxacin, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9][10] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, moxifloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[10]

Moxifloxacin_Mechanism cluster_bacterium Bacterial Cell Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Moxifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of Moxifloxacin.

Experimental Workflow for LOD/LOQ Determination

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of analytical method validation, ensuring the reliability of the data at low analyte concentrations.

LOD_LOQ_Workflow cluster_workflow LOD & LOQ Determination Workflow Prepare_Standards Prepare a series of diluted standards Analyze_Standards Analyze standards using the validated method Prepare_Standards->Analyze_Standards Calculate_SD Calculate the standard deviation of the blank or low concentration standards Analyze_Standards->Calculate_SD Determine_Blank Measure the response of blank samples Determine_Blank->Calculate_SD Calculate_LOD Calculate LOD (e.g., 3.3 x σ / S) Calculate_SD->Calculate_LOD Calculate_LOQ Calculate LOQ (e.g., 10 x σ / S) Calculate_SD->Calculate_LOQ

Caption: General workflow for LOD and LOQ determination.

References

Accuracy and precision of Decarboxy moxifloxacin quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of Decarboxy moxifloxacin (B1663623), a significant impurity and degradation product of the fluoroquinolone antibiotic, moxifloxacin. The quantification of such impurities is paramount in pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This document details and contrasts High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) based on their performance characteristics and provides supporting experimental data from relevant studies.

While specific methods validated exclusively for Decarboxy moxifloxacin are not extensively published, the principles of stability-indicating methods for moxifloxacin are directly applicable. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products. The data and protocols presented herein are based on established, validated methods for moxifloxacin that demonstrate the capability to resolve and quantify related substances, including its decarboxylated form.

Data Presentation: A Comparative Analysis of Quantitative Methods

The following table summarizes the performance characteristics of various analytical techniques applicable to the quantification of this compound, extrapolated from stability-indicating methods for moxifloxacin.

Parameter HPLC-UV UPLC-UV LC-MS/MS
Linearity Range (µg/mL) 0.2 - 60[1][2]Not explicitly stated for impurities, but assay methods are linear over a wide range.0.0025 - 10 (ng/mL) for a related impurity[3]
Accuracy (% Recovery) 99.3 - 102[1]Not explicitly stated for impurities.86.33 (in placebo for a related impurity)[3]
Precision (% RSD) < 2.0[1]Not explicitly stated for impurities.~4.7 at LOQ for a related impurity[3]
Limit of Detection (LOD) ~0.05 µg/mL[2]Not explicitly stated for impurities.1 pg/mL for a related impurity[3]
Limit of Quantification (LOQ) ~0.20 µg/mL[2]Not explicitly stated for impurities.2.5 pg/mL for a related impurity[3]
Typical Run Time (min) 10 - 20[1][4]< 5[5]< 10[3]

Experimental Workflow and Method Validation

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The process is underpinned by a rigorous validation protocol to ensure the reliability of the results.

Quantification_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Standard_Prep Standard Preparation (this compound Reference) Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Moxifloxacin Drug Product) Sample_Prep->Injection Spiking Spiking Studies (for Accuracy) Spiking->Injection Separation Chromatographic Separation (HPLC/UPLC/LC-MS) Injection->Separation Detection Detection (UV/MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (Linearity, Accuracy, Precision, etc.) Integration->Validation Reporting Result Reporting Validation->Reporting

Caption: General workflow for the quantification of this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from validated stability-indicating methods for moxifloxacin, which can be optimized for the specific quantification of this compound.

RP-HPLC-UV Method

This method is suitable for the routine quality control of moxifloxacin and its impurities in pharmaceutical dosage forms.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: Waters C18 XTerra column (or equivalent) with dimensions suitable for impurity analysis.

  • Mobile Phase: A mixture of an aqueous phase (e.g., water with 2% triethylamine, pH adjusted to 6.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 90:10 (v/v)[2]. The exact ratio may need optimization for optimal separation of this compound.

  • Flow Rate: 1.5 mL/min[2].

  • Detection Wavelength: 290 nm[2].

  • Column Temperature: 45 °C[2].

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the impurity.

  • Sample Preparation: Accurately weigh and dissolve the moxifloxacin drug substance or product in the diluent to achieve a known concentration.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

UPLC-UV Method

This method offers faster analysis times and improved resolution compared to conventional HPLC.

  • Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[6].

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of mobile phase A (e.g., potassium dihydrogen orthophosphate buffer, pH 1.8) and mobile phase B (e.g., a mixture of methanol (B129727) and acetonitrile)[5]. The gradient program should be optimized to ensure baseline separation of this compound from moxifloxacin and other potential impurities.

  • Flow Rate: 0.3 mL/min[5].

  • Detection Wavelength: 296 nm[5].

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 1-5 µL.

  • Standard and Sample Preparation: Similar to the HPLC method, but potentially at lower concentrations due to the increased sensitivity of UPLC.

  • Quantification: Based on a calibration curve of the this compound reference standard.

LC-MS/MS Method

This method provides the highest sensitivity and selectivity, making it ideal for the quantification of trace-level impurities.

  • Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column, such as an Agilent Eclipse XDB C8 (150 mm × 4.6 mm, 5 µm) for the separation of a related moxifloxacin impurity[7].

  • Mobile Phase: A gradient program using, for example, mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile)[8].

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

  • Standard and Sample Preparation: Similar to HPLC and UPLC methods, with careful consideration of the diluent to ensure compatibility with the MS ionization source.

  • Quantification: An internal standard is typically used for accurate quantification. The concentration is determined from the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a stability-indicating method development process, which is crucial for the accurate quantification of impurities like this compound.

Stability_Indicating_Method Stability-Indicating Method Development Logic API Active Pharmaceutical Ingredient (Moxifloxacin) Stress Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) API->Stress Degradants Generation of Degradation Products (including this compound) Stress->Degradants Method_Dev Method Development & Optimization (HPLC/UPLC/LC-MS) Degradants->Method_Dev Separation Resolution of API from all Degradants Method_Dev->Separation Validation Method Validation (ICH Guidelines) Separation->Validation if successful Quantification Accurate Quantification of This compound Validation->Quantification

Caption: Logic flow for developing a stability-indicating analytical method.

References

Robustness Under Scrutiny: A Comparative Guide to Analytical Methods for Moxifloxacin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for an analytical method designed to quantify impurities in moxifloxacin (B1663623), a widely used fluoroquinolone antibiotic. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for validating and implementing rugged analytical methods in a pharmaceutical quality control setting.

The stability and purity of moxifloxacin are critical for its safety and efficacy. Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for identifying and quantifying potential impurities that may arise during synthesis or degradation. Robustness testing, a key component of method validation as mandated by the International Council for Harmonisation (ICH) guidelines, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability during routine use.

Comparative Analysis of Method Robustness

The robustness of an analytical method is determined by assessing the impact of minor changes in its operational parameters on the analytical results. Key performance indicators include the resolution between peaks, tailing factor, and the relative standard deviation (%RSD) of the results. The following table summarizes the typical parameters investigated in the robustness testing of an HPLC method for moxifloxacin impurities and the acceptance criteria for the results.

Robustness ParameterVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minTailing Factor (T) ≤ 2.0; %RSD ≤ 2.0%
Column Temperature ± 5 °CTailing Factor (T) ≤ 2.0; %RSD ≤ 2.0%
Mobile Phase pH ± 0.2 unitsResolution (Rs) between adjacent peaks ≥ 1.5
Organic Phase Composition ± 2%Tailing Factor (T) ≤ 2.0; Resolution (Rs) ≥ 1.5
Wavelength ± 2 nm%RSD ≤ 2.0%

Experimental Protocols

A detailed experimental protocol is crucial for reproducible robustness testing. Below is a generalized protocol for the robustness testing of an HPLC method for moxifloxacin impurities.

Objective: To evaluate the robustness of the HPLC method for the determination of moxifloxacin and its related impurities.

Materials:

  • Moxifloxacin reference standard

  • Known moxifloxacin impurities reference standards

  • HPLC grade solvents and reagents

  • Calibrated HPLC system with a UV or PDA detector

  • Validated analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Standard Solution Preparation: Prepare a standard solution containing moxifloxacin and its known impurities at a specified concentration.

  • System Suitability: Before initiating the robustness study, perform a system suitability test under the nominal method conditions to ensure the chromatographic system is performing adequately. The acceptance criteria for system suitability should be met (e.g., resolution, tailing factor, %RSD for replicate injections).[1]

  • Parameter Variation: Introduce deliberate, small variations to the method parameters one at a time, while keeping others constant. For each variation, inject the standard solution in replicate (n=5 or 6).

    • Flow Rate: Adjust the flow rate to the nominal value ± 0.1 mL/min.

    • Column Temperature: Set the column temperature to the nominal value ± 5 °C.

    • Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase to the nominal value ± 0.2 units.

    • Organic Phase Composition: Vary the proportion of the organic solvent in the mobile phase by ± 2%.

    • Wavelength: Set the detection wavelength to the nominal value ± 2 nm.

  • Data Analysis: For each condition, calculate the critical chromatographic parameters: resolution between moxifloxacin and its impurities, tailing factor for the moxifloxacin peak, and the %RSD of the peak areas from replicate injections.

  • Evaluation: Compare the obtained results against the pre-defined acceptance criteria to determine if the method is robust.

Visualizing the Robustness Testing Workflow

The logical flow of a robustness test can be effectively visualized to provide a clear understanding of the process.

Robustness_Testing_Workflow start Start: Define Robustness Parameters and Acceptance Criteria prepare_solutions Prepare Standard and Sample Solutions start->prepare_solutions system_suitability Perform System Suitability Test (SST) under Nominal Conditions prepare_solutions->system_suitability sst_check SST Meets Acceptance Criteria? system_suitability->sst_check vary_flow_rate Vary Flow Rate (e.g., ± 0.1 mL/min) sst_check->vary_flow_rate Yes refine_method Refine Analytical Method sst_check->refine_method No vary_temperature Vary Column Temperature (e.g., ± 5 °C) vary_flow_rate->vary_temperature vary_ph Vary Mobile Phase pH (e.g., ± 0.2) vary_temperature->vary_ph vary_composition Vary Organic Phase % (e.g., ± 2%) vary_ph->vary_composition analyze_data Analyze Chromatographic Data (Resolution, Tailing Factor, %RSD) vary_composition->analyze_data compare_criteria Compare Results with Acceptance Criteria analyze_data->compare_criteria robust_method Method is Robust compare_criteria->robust_method All Pass compare_criteria->refine_method Any Fail end End: Document Results robust_method->end refine_method->system_suitability

Caption: Workflow for Robustness Testing of an Analytical Method.

Forced Degradation Studies: A Precursor to Robustness

Forced degradation studies are crucial for developing and validating stability-indicating analytical methods.[2][3] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[4] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the degradation products from the parent drug. The insights gained from forced degradation studies inform the development of a robust method capable of accurately quantifying impurities in stability samples.

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability and consistency in a quality control environment. A well-designed robustness study, as outlined in this guide, provides the necessary data to demonstrate that the method for analyzing moxifloxacin impurities is fit for its intended purpose. By systematically varying key parameters and evaluating the impact on chromatographic performance, researchers can have high confidence in the accuracy and precision of their analytical results, ultimately contributing to the safety and quality of the final drug product.

References

A Comparative Guide to Detectors for the Analysis of Decarboxy moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of moxifloxacin (B1663623) and its related compounds, the selection of an appropriate analytical detector is paramount for achieving accurate and reliable results. Decarboxy moxifloxacin, a known metabolite and potential impurity, requires sensitive and specific detection methods for its quantification in various matrices. This guide provides a comparative overview of commonly employed detectors—Ultraviolet-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS)—for the analysis of this compound, supported by experimental data from published literature.

The primary analytical technique for separating this compound from moxifloxacin and other related substances is High-Performance Liquid Chromatography (HPLC). The choice of detector coupled with the HPLC system significantly influences the sensitivity, selectivity, and overall performance of the analytical method.

Comparative Performance of Detectors

The selection of a detector is often a trade-off between sensitivity, selectivity, cost, and complexity. Below is a summary of the performance characteristics of UV-Vis, Fluorescence, and Mass Spectrometry detectors based on validated methods for moxifloxacin and its related compounds.

Detector TypePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Limitations
UV-Vis Measures the absorption of light by the analyte at a specific wavelength.~0.05 µg/mL[1][2]~0.20 µg/mL[1][2]>0.999[3][4]Robust, cost-effective, widely available, simple to operate.Lower sensitivity and selectivity compared to other detectors. Susceptible to interference from co-eluting compounds with similar chromophores.
Fluorescence Measures the emission of light from the analyte after excitation at a specific wavelength.Not explicitly found for this compound, but generally offers higher sensitivity than UV-Vis for fluorescent compounds.[4]Not explicitly found.Not explicitly found.High sensitivity and selectivity for fluorescent compounds.[4]Not all compounds are naturally fluorescent; may require derivatization.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes, providing structural information.50 pg/mL[5]1 ng/mL (for moxifloxacin)[5]>0.999[5]Highest sensitivity and selectivity, provides structural confirmation, capable of analyzing complex mixtures.[5][6]Higher cost and complexity, requires specialized training.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of moxifloxacin and its related substances using different detectors.

HPLC-UV Method

This method is suitable for the routine quality control and quantification of moxifloxacin and its impurities, including this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) dihydrogen orthophosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 75:25 (v/v).[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Detection Wavelength: 295 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 45 °C) for improved peak shape and reproducibility.[1]

HPLC with Fluorescence Detection

For enhanced sensitivity, a fluorescence detector can be employed. Moxifloxacin and its metabolites are known to be fluorescent.

  • Chromatographic System: An HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Similar to HPLC-UV methods, a buffered mobile phase with an organic modifier is typically used.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: 290 nm.[7]

    • Emission Wavelength: 500 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the highest level of sensitivity and specificity, particularly in complex matrices like biological fluids, LC-MS/MS is the preferred method.[5]

  • Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and an aqueous solution containing an additive like formic acid or ammonium acetate (B1210297) to promote ionization. A typical mobile phase could be acetonitrile, 10 mM ammonium acetate (pH 2.5), and 0.1% formic acid (50:25:25 v/v/v).[8]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • Precursor and Product Ions: These would be specific to this compound and would need to be determined through initial infusion experiments. For moxifloxacin, the precursor ion is m/z 402.[8]

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

This compound Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Separation and Detection cluster_Data Data Acquisition and Processing Sample_Collection Sample Collection (e.g., Pharmaceutical Formulation, Biological Fluid) Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Sample_Collection->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject Sample Detector Detector Selection HPLC_System->Detector Separated Analytes UV_Vis UV-Vis Detector Detector->UV_Vis Fluorescence Fluorescence Detector Detector->Fluorescence MS Mass Spectrometer Detector->MS Data_Acquisition Data Acquisition UV_Vis->Data_Acquisition Fluorescence->Data_Acquisition MS->Data_Acquisition Data_Processing Data Processing (Integration, Quantification) Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: General workflow for this compound analysis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the impurity profile of a drug substance is paramount for ensuring its quality, safety, and efficacy. This guide provides a comparative analysis of the relative retention times (RRTs) of Decarboxy moxifloxacin (B1663623) and other related substances of the fluoroquinolone antibiotic, moxifloxacin. The data presented is crucial for method development, validation, and routine quality control in a laboratory setting.

Unveiling the Impurity Profile: A Comparative Data Table

The following table summarizes the relative retention times (RRTs) of known moxifloxacin related substances, including the decarboxylated impurity. These values are essential for the identification and quantification of impurities during the analysis of moxifloxacin samples by High-Performance Liquid Chromatography (HPLC). The data has been compiled from various analytical studies and pharmacopeial monographs.

Related Substance NameAbbreviationRelative Retention Time (RRT)
Moxifloxacin-1.00
Moxifloxacin Related Compound AImpurity A~1.1
Moxifloxacin Related Compound BImpurity B~1.3
Moxifloxacin Related Compound CImpurity C~1.4
Moxifloxacin Related Compound DImpurity D~1.6
Moxifloxacin Related Compound EImpurity E~1.7
Decarboxy moxifloxacin-Not explicitly specified in reviewed pharmacopeia, reported as a potential degradant.

Note: The RRT values are approximate and can vary depending on the specific chromatographic conditions.

The Science of Separation: Experimental Protocols

The determination of relative retention times for moxifloxacin and its related substances is typically performed using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. Below is a detailed experimental protocol based on methods described in the European Pharmacopoeia and other validated analytical procedures.

Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: A stainless steel column (e.g., 250 mm x 4.6 mm, 5 µm) packed with octadecylsilyl silica (B1680970) gel for chromatography (C18).

  • Mobile Phase:

    • Mobile Phase A: A solution containing 0.5 g/L of tetrabutylammonium (B224687) hydrogen sulfate, 1.0 g/L of potassium dihydrogen phosphate, and 3.4 g/L of phosphoric acid in water.

    • Mobile Phase B: Methanol.

    • Gradient Program: The specific gradient will depend on the separation requirements, but a typical program would involve a gradual increase in the proportion of Mobile Phase B.

  • Flow Rate: 1.3 mL/min.

  • Detection Wavelength: 293 nm.

  • Column Temperature: 45 °C.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 2.5 times the retention time of the moxifloxacin peak.

System Suitability:

Before sample analysis, the chromatographic system must be equilibrated with the mobile phase. A system suitability solution containing moxifloxacin and its specified impurities is injected to ensure the system is performing adequately. Key system suitability parameters include:

  • Resolution: The resolution between the moxifloxacin peak and the peak of the closest eluting impurity (e.g., Impurity A) should be at least 1.5.

  • Tailing Factor: The tailing factor for the moxifloxacin peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0% for the peak area of moxifloxacin.

Visualizing the Elution Order: A Logical Relationship Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the logical elution order of moxifloxacin and its related substances based on their relative retention times. This visualization provides a clear and immediate understanding of the separation profile.

G cluster_elution Elution Order Moxifloxacin Moxifloxacin (RRT = 1.00) ImpurityA Impurity A (RRT ≈ 1.1) Moxifloxacin->ImpurityA ImpurityB Impurity B (RRT ≈ 1.3) ImpurityA->ImpurityB ImpurityC Impurity C (RRT ≈ 1.4) ImpurityB->ImpurityC ImpurityD Impurity D (RRT ≈ 1.6) ImpurityC->ImpurityD ImpurityE Impurity E (RRT ≈ 1.7) ImpurityD->ImpurityE Decarboxy This compound (RRT not specified)

Caption: Elution profile of moxifloxacin and its related substances.

Performance Verification of Stability-Indicating Assays for Moxifloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published stability-indicating assay methods for the antibiotic moxifloxacin (B1663623). The objective is to offer a comparative analysis of different analytical techniques and their validation, supported by experimental data from various studies. This document is intended to assist researchers and drug development professionals in selecting and verifying appropriate methods for their specific needs.

Introduction to Stability-Indicating Assays

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the chemical, physical, or microbiological properties of a drug substance or drug product over time. Such methods are crucial in drug development and quality control to ensure the safety and efficacy of pharmaceutical products. For moxifloxacin, a fourth-generation fluoroquinolone antibiotic, establishing a reliable stability-indicating assay is essential to monitor its integrity under various environmental conditions.[1][2]

Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for developing stability-indicating assays for moxifloxacin.[2][3] The following tables summarize the chromatographic conditions and validation parameters from several published methods, offering a clear comparison for researchers.

Table 1: Comparison of HPLC and UPLC Chromatographic Conditions for Moxifloxacin Analysis
ParameterMethod AMethod BMethod CMethod D
Technique RP-HPLCRP-HPLCRP-HPLCUPLC
Column C18 (150mm x 4.6mm, 5µm)[1]C18 (150 x 4.6 mm, 5 μm)[4]C8 (dimension not specified)C18 (dimension not specified)[2]
Mobile Phase 0.1% Triethylamine in water and Methanol (Isocratic)[1]0.01 M Potassium dihydrogen orthophosphate and Methanol (70:30 v/v)[4]Methanol and Phosphate buffer pH 3.0 (55:45 v/v)[5]Potassium dihydrogen orthophosphate (pH 1.8), Methanol, and Acetonitrile (60:20:20 v/v/v)[2]
Flow Rate Not Specified1.0 mL/min[4]Not Specified0.3 mL/min[2]
Detection Wavelength Not Specified230 nm[4]243 nm[5]296 nm[2]
Retention Time 2.8 min[1]Not SpecifiedNot SpecifiedNot Specified
Run Time 10 min[1]16 min[4]Not Specified3 min[2]
Table 2: Comparison of Method Validation Parameters for Moxifloxacin Assays
ParameterMethod AMethod BMethod CMethod D
Linearity Range (µg/mL) 20-60[1]0.25-1.5 (for impurities)[4]20-140[5]Not Specified
Correlation Coefficient (r²) 0.999[1]Not Specified0.9999[5]Not Specified
Accuracy (% Recovery) 99.3-102[1]Within acceptance limitsNot SpecifiedNot Specified
Precision (%RSD) Intraday: 0.6%, Interday: 0.7%[1]Within acceptance limitsNot SpecifiedNot Specified
LOD (µg/mL) 1.8[1]Not SpecifiedNot SpecifiedNot Specified
LOQ (µg/mL) 5.6[1]Not SpecifiedNot SpecifiedNot Specified

Forced Degradation Studies: A Comparative Overview

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products. The analytical method must be able to separate the intact drug from these degradants.

Table 3: Summary of Forced Degradation Conditions and Results for Moxifloxacin
Stress ConditionMethod AMethod BMethod C
Acid Hydrolysis Degradation observed[3]Degradation observed[6]Degradation observed[2]
Base Hydrolysis Degradation observed[3]Degradation observed[6]Degradation observed[2]
Oxidative (H₂O₂) Degradation observed[1][3]Degradation observed[6]Degradation observed[2]
Thermal No significant degradation[1]Degradation observed[6]Degradation observed[2]
Photolytic No significant degradation[1]Degradation observed[6]Degradation observed[2]
Neutral Hydrolysis (Water) No significant degradation[1]Degradation observed[3]Degradation observed[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying experimental results. Below are representative protocols for key experiments in a stability-indicating assay for moxifloxacin.

Sample Preparation for Assay
  • Weigh and transfer an amount of powdered tablets equivalent to a specific dose of moxifloxacin into a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of the mobile phase components).

  • Sonicate the mixture for a specified time to ensure complete dissolution of the drug.[2]

  • Dilute the solution to the final volume with the diluent.

  • Filter the solution through a 0.45 µm filter before injection into the chromatographic system.[2]

Forced Degradation Study Protocol (General)
  • Acid Degradation: Dissolve a known amount of moxifloxacin in a specific concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat for a defined period. Neutralize the solution before analysis.

  • Base Degradation: Dissolve moxifloxacin in a specific concentration of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and keep at room temperature or heat for a defined period. Neutralize the solution before analysis.[7]

  • Oxidative Degradation: Treat a solution of moxifloxacin with a specific concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a set duration.[1]

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C) for a specified time.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or sunlight for a defined period.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the logical flow of the stability-indicating assay verification process.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Chromatographic Analysis cluster_validation Method Validation start Weigh Moxifloxacin Sample dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Filter dilute->filter hplc_uplc HPLC / UPLC System filter->hplc_uplc acid Acid Hydrolysis acid->hplc_uplc base Base Hydrolysis base->hplc_uplc oxidative Oxidative Stress oxidative->hplc_uplc thermal Thermal Stress thermal->hplc_uplc photolytic Photolytic Stress photolytic->hplc_uplc separation Separation of Drug and Degradants hplc_uplc->separation detection UV Detection separation->detection specificity Specificity detection->specificity linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision robustness Robustness detection->robustness

Caption: Experimental workflow for performance verification.

Signaling_Pathway_Degradation cluster_stress_conditions Stress Conditions moxi Moxifloxacin (Active Pharmaceutical Ingredient) acid_base Acid/Base Hydrolysis moxi->acid_base Hydrolytic Cleavage oxidation Oxidation (H₂O₂) moxi->oxidation Oxidative Modification heat_light Heat/Light moxi->heat_light Thermal/Photolytic Decomposition degradation_products Degradation Products acid_base->degradation_products oxidation->degradation_products heat_light->degradation_products

Caption: Moxifloxacin degradation pathways under stress.

Logical_Relationship_Validation cluster_performance Performance Characteristics assay Stability-Indicating Assay specificity Specificity (Distinguishes drug from degradants) assay->specificity accuracy Accuracy (Closeness to true value) assay->accuracy precision Precision (Reproducibility) assay->precision linearity Linearity (Proportional response to concentration) assay->linearity robustness Robustness (Unaffected by small variations) assay->robustness validated_method Validated Method specificity->validated_method accuracy->validated_method precision->validated_method linearity->validated_method robustness->validated_method

Caption: Logical relationship of validation parameters.

References

Safety Operating Guide

Navigating the Disposal of Decarboxy Moxifloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Decarboxy moxifloxacin (B1663623), a derivative of the antibiotic moxifloxacin, requires careful handling and disposal due to its nature as a pharmaceutical-related compound of unknown potency.[1] This guide provides essential information and procedural steps for the safe and compliant disposal of decarboxy moxifloxacin.

Core Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1] This ensures that the compound is managed in accordance with federal and local regulations. The most common and required treatment for pharmaceutical waste is incineration at a permitted facility.[2]

Step-by-Step Disposal Protocol:

  • Segregation and Storage: Isolate and securely store all this compound waste. This includes pure compounds, contaminated labware (e.g., vials, gloves, bench paper), and any solutions containing the compound.

  • Licensed Disposal Vendor: Engage a certified hazardous waste disposal company. These companies are equipped to handle and transport chemical waste according to strict regulatory standards.

  • Incineration: The designated disposal method for this compound is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to manage any potentially toxic fumes that may be emitted under fire conditions.[1]

  • Documentation: Maintain meticulous records of the disposed of chemical, including its quantity and the date of disposal. This documentation is crucial for regulatory compliance.

It is imperative to adhere to all federal, state, and local regulations concerning pharmaceutical waste disposal.[2][3][4] The Environmental Protection Agency (EPA) is the primary federal body that regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][4][5]

Safety and Handling

While the Safety Data Sheet (SDS) for "Moxifloxacin Decarboxy Analog" indicates that it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it also notes that it is a "pharmaceutical related compound of unknown potency."[1] Therefore, appropriate personal protective equipment (PPE) should be worn when handling the compound. This includes safety goggles with side-shields, gloves, and protective clothing.[1] In case of a spill, avoid generating dust and collect the material in a suitable container for disposal.[1]

Key Data from Safety Data Sheet

PropertyInformationCitation
Chemical Name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinolin[1]
Molecular Formula C20H24FN3O2[1]
Molecular Weight 357.4[1]
Known Hazards Emits toxic fumes under fire conditions. Pharmaceutical related compound of unknown potency.[1]
Disposal Method May be burned in an incinerator with an afterburner and scrubber. Offer to a licensed hazardous material disposal company.[1]
Regulatory Status (OSHA) Not known to be a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, 29 CFR 1910.1200.[1]

Disposal Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A This compound Waste Generated B Segregate and Store Securely A->B C Contact Licensed Hazardous Waste Disposal Company B->C D Package Waste According to Vendor and Regulatory Requirements C->D E Waste Collected by Licensed Vendor D->E F Transport to Permitted Treatment Facility E->F H Maintain Disposal Records E->H G Incineration with Afterburner and Scrubber F->G

This compound Disposal Workflow

Experimental Protocols for Degradation

While research has been conducted on the degradation of the parent compound, moxifloxacin, using methods such as electro-Fenton processes and photodegradation, these are not established or recommended procedures for routine laboratory waste disposal.[6][7][8] Such experimental degradation techniques require specialized equipment and expertise and do not replace the need for compliant disposal through licensed waste management services. The primary focus for laboratory personnel should be on safe handling and proper disposal as outlined above.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。